cis-3-Octene
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-oct-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTDZYMMFQCTEO-ALCCZGGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872998 | |
| Record name | (Z)-3-Octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14850-22-7 | |
| Record name | (3Z)-3-Octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14850-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Octene, (3Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014850227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-3-Octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-oct-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-OCTENE, (3Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00Y81HN91L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of cis-3-Octene
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Octene, an aliphatic alkene, is a volatile organic compound with the chemical formula C₈H₁₆. Its specific isomeric structure, with the double bond at the third carbon and a cis configuration, imparts distinct physical and chemical properties that are crucial for its application in various fields, including organic synthesis and as a component in the production of polymers and specialty chemicals. This guide provides a comprehensive overview of the core chemical properties of this compound, supported by data, experimental methodologies, and logical workflows.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for laboratory and industrial applications.
| Property | Value | References |
| Molecular Formula | C₈H₁₆ | [1][2][3][4] |
| Molecular Weight | 112.21 g/mol | [1][4][5] |
| CAS Number | 14850-22-7 | [1][2][3][4] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Density | 0.72 g/mL | [2][6][7] |
| Boiling Point | 123 °C | [2][6][7] |
| Melting Point | -126 °C | [2][7] |
| Flash Point | 17 °C | [2][6][7] |
| Refractive Index | 1.4120 to 1.4150 | [7] |
| Vapor Pressure | 17.9 mmHg at 25°C | [2][6] |
| Solubility | Insoluble in water; Soluble in alcohol. | [8] |
Experimental Protocols
Purity Assessment by Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for determining the purity of volatile compounds like this compound. It separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Methodology Overview:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., hexane (B92381) or pentane).
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated inlet of the gas chromatograph. The high temperature vaporizes the sample.
-
Separation: An inert carrier gas (e.g., helium or hydrogen) transports the vaporized sample through a capillary column. The column's inner surface is coated with a stationary phase that interacts with the components of the sample. Separation occurs based on the boiling points and polarities of the components.
-
Detection: As each component elutes from the column, it is detected by a detector, most commonly a Flame Ionization Detector (FID) for hydrocarbons. The FID generates an electrical signal proportional to the amount of the component.
-
Data Analysis: The output from the detector is a chromatogram, which plots signal intensity versus retention time. The area under each peak is proportional to the concentration of the corresponding component. Purity is determined by calculating the percentage of the peak area corresponding to this compound relative to the total area of all peaks.
Structural Elucidation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound, particularly its cis isomeric configuration. The chemical shifts and coupling constants of the vinyl protons are characteristic of the double bond's geometry.
Methodology Overview:
-
Sample Preparation: A small amount of the this compound sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[9]
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired. This involves subjecting the sample to a strong magnetic field and radiofrequency pulses.
-
Spectral Analysis:
-
Chemical Shift: The protons attached to the double bond (vinylic protons) in alkenes typically resonate in the range of 4.5-6.5 ppm.[10]
-
Coupling Constants (J-values): The key to distinguishing between cis and trans isomers lies in the coupling constant between the vinylic protons. For cis-alkenes, the vicinal coupling constant (³J) is typically in the range of 6-12 Hz, whereas for trans-alkenes, it is larger, in the range of 12-18 Hz.[11]
-
Integration: The area under each signal in the spectrum is proportional to the number of protons giving rise to that signal, which helps in assigning the peaks to the correct protons in the molecule.[9]
-
Visualizations
Experimental Workflow for Purity Analysis by Gas Chromatography
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 3-Octene, (Z)- [webbook.nist.gov]
- 5. trans-3-Octene | C8H16 | CID 638228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:14850-22-7 | Chemsrc [chemsrc.com]
- 7. This compound CAS#: 14850-22-7 [m.chemicalbook.com]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
- 9. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physical Properties of cis-3-Octene
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Octene (CAS RN: 14850-22-7) is a colorless liquid alkene with the chemical formula C₈H₁₆.[1] As an isomer of octene, its physical and chemical characteristics are of significant interest in various fields, including polymer chemistry, organic synthesis, and the manufacturing of specialty chemicals.[2] It serves as a key intermediate in the synthesis of polymers, plasticizers, fragrances, and flavoring agents.[2] A thorough understanding of its physical properties is crucial for its application in laboratory research and industrial processes, ensuring safe handling, optimal reaction conditions, and purity assessment. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for property analysis.
Core Physical Properties of this compound
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Units | Notes |
| Molecular Formula | C₈H₁₆ | - | [1][2][3] |
| Molecular Weight | 112.21 | g/mol | [3] |
| Melting Point | -126 | °C | [1][3] |
| Boiling Point | 123 | °C | at 760 mmHg[1][3] |
| Density | 0.72 | g/cm³ | at 20°C[1] |
| Refractive Index (n_D) | 1.4120 - 1.421 | - | at 20°C[1][3] |
| Vapor Pressure | 17.9 | mmHg | at 25°C[1] |
| Flash Point | 17 | °C | [1][3] |
| Solubility | Insoluble in water; Soluble in alcohol | - | [4] |
| Appearance | Colorless clear liquid | - | [1] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is fundamental to chemical research. The following are detailed methodologies for measuring the key properties of a liquid organic compound like this compound.
Determination of Boiling Point (Micro-Reflux Method)
The boiling point is a critical indicator of a liquid's purity.
-
Principle : The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, the liquid and vapor phases are in equilibrium.
-
Apparatus : A small test tube, a capillary tube (sealed at one end), a thermometer, a heating apparatus (e.g., aluminum block or oil bath), and a stirring mechanism.
-
Methodology :
-
Sample Preparation : Place approximately 0.5 mL of this compound into the small test tube.
-
Capillary Insertion : Invert the sealed capillary tube and place it, open-end down, into the liquid in the test tube.
-
Heating : Place the test tube assembly into the heating block. Insert a thermometer into the block so the bulb is level with the liquid sample.
-
Observation : Begin heating the apparatus slowly while gently stirring. Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands and is expelled.
-
Equilibrium : As the temperature approaches the boiling point, a rapid and continuous stream of bubbles (the sample's vapor) will emerge from the capillary.
-
Measurement : Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube. This indicates that the external pressure is equal to the vapor pressure of the liquid.
-
Verification : For accuracy, repeat the measurement at least twice and average the results.
-
Determination of Melting Point
For a substance like this compound, which has a very low melting point (-126 °C), specialized low-temperature apparatus is required.
-
Principle : The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this occurs over a narrow range.
-
Apparatus : A cryostat or a low-temperature melting point apparatus, a sample holder (capillary tube), and a calibrated low-temperature thermometer or digital sensor.
-
Methodology :
-
Sample Preparation : The liquid sample is frozen using a suitable cooling agent (e.g., liquid nitrogen). A small amount of the frozen solid is then quickly placed into a capillary tube.
-
Apparatus Setup : The capillary tube is placed in the sample holder of the low-temperature melting point apparatus.
-
Heating : The apparatus is programmed to slowly increase the temperature from a point well below the expected melting point. A slow heating rate (e.g., 1-2 °C per minute) is crucial for accuracy.
-
Observation : The sample is observed through a magnified viewing port.
-
Measurement : Record the temperature at which the first sign of melting (the appearance of liquid) is observed and the temperature at which the last crystal of the solid disappears. This range is the melting point.
-
Determination of Density
-
Principle : Density is the mass of a substance per unit volume (ρ = m/V). It is typically measured at a specific temperature, as it is temperature-dependent.
-
Apparatus : A pycnometer (a glass flask with a precise volume), an analytical balance, and a constant-temperature water bath.
-
Methodology :
-
Mass of Empty Pycnometer : Clean and dry the pycnometer and determine its mass (m₁).
-
Mass of Pycnometer with Sample : Fill the pycnometer with this compound, ensuring no air bubbles are present. Place it in a constant-temperature bath (e.g., 20°C) until it reaches thermal equilibrium. Adjust the liquid level to the pycnometer's calibration mark and weigh it (m₂).
-
Mass of Pycnometer with Water : Empty and clean the pycnometer. Fill it with deionized water, bring it to the same temperature in the water bath, and weigh it (m₃).
-
Calculation :
-
Mass of the sample = m₂ - m₁
-
Mass of water = m₃ - m₁
-
Volume of water (and pycnometer) = (m₃ - m₁) / ρ_water (where ρ_water is the known density of water at the experimental temperature).
-
Density of this compound = (m₂ - m₁) / Volume of pycnometer.
-
-
Determination of Refractive Index
-
Principle : The refractive index is a dimensionless number that describes how fast light travels through a material. It is the ratio of the speed of light in a vacuum to the speed of light in the substance.
-
Apparatus : An Abbe refractometer, a constant-temperature water bath, a light source (typically a sodium lamp, D-line at 589 nm), and a dropper.
-
Methodology :
-
Calibration : Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).
-
Temperature Control : Circulate water from the constant-temperature bath (set to 20°C) through the prisms of the refractometer to ensure a stable temperature.
-
Sample Application : Place a few drops of this compound onto the surface of the measuring prism.
-
Measurement : Close the prisms and adjust the instrument until the boundary line between the light and dark fields is sharp and centered on the crosshairs of the eyepiece.
-
Reading : Read the refractive index value directly from the instrument's scale.
-
Cleaning : Thoroughly clean the prism surfaces with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft lens tissue after the measurement.
-
Logical & Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive analysis of the physical properties of a liquid sample such as this compound.
Caption: Workflow for Physical Property Determination.
This systematic approach ensures that all critical physical properties are measured accurately, purity is confirmed, and the data is validated against established literature values, culminating in a comprehensive technical report.
References
Molecular Identity and Properties
An In-depth Technical Guide to the Molecular Structure of (Z)-3-Octene
This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of (Z)-3-Octene, tailored for researchers, scientists, and drug development professionals.
(Z)-3-Octene, also known as cis-3-Octene, is an unsaturated aliphatic hydrocarbon.[1] It is an eight-carbon alkene with a double bond located between the third and fourth carbon atoms, with the alkyl chains on the same side of the double bond.[2] This cis-configuration is denoted by the "(Z)" prefix in its IUPAC name. The molecule is recognized as a human metabolite.[2][3][4]
General and Physicochemical Properties
The fundamental molecular and physical characteristics of (Z)-3-Octene are summarized below. This data is critical for its application in chemical synthesis and for understanding its behavior in various analytical procedures.
| Identifier | Value | Source(s) |
| IUPAC Name | (Z)-oct-3-ene | [2] |
| Synonyms | This compound, (Z)-3-C8H16, (3Z)-3-Octene | [5][6] |
| CAS Number | 14850-22-7 | [2][3][5] |
| Molecular Formula | C₈H₁₆ | [2][3][5] |
| Molecular Weight | 112.21 g/mol | [2][3] |
| Canonical SMILES | CCCC/C=C\CC | [7] |
| Physical Property | Value | Source(s) |
| Physical State | Clear liquid | [3][4] |
| Melting Point | -126 °C | [3][4][7] |
| Boiling Point | 123 °C | [3][4] |
| Density | 0.72 g/mL | [3][4] |
| Refractive Index | 1.4120 to 1.4150 | [3][4] |
| Flash Point | 17 °C | [3][4] |
Synthesis of (Z)-3-Octene
The stereoselective synthesis of (Z)-alkenes is a fundamental task in organic chemistry. Two primary methods for achieving this are the partial hydrogenation of an alkyne using a poisoned catalyst and the Wittig reaction with specific ylides.
Synthesis via Partial Hydrogenation of 3-Octyne (B96577)
A common and effective method for synthesizing (Z)-3-Octene is the partial hydrogenation of 3-octyne. This reaction employs a "poisoned" catalyst, such as Lindlar's catalyst, which is selective for the formation of cis-alkenes and prevents over-reduction to the corresponding alkane.[8][9][10]
-
Catalyst Preparation : Lindlar's catalyst is typically composed of palladium deposited on calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), which is then "poisoned" with lead acetate (B1210297) and quinoline.[8][10]
-
Reaction Setup : A reaction vessel is charged with 3-octyne and a suitable solvent, such as ethanol (B145695) or ethyl acetate.
-
Catalyst Addition : A catalytic amount of Lindlar's catalyst is added to the mixture.
-
Hydrogenation : The vessel is purged and then filled with hydrogen gas (H₂), typically at or slightly above atmospheric pressure (e.g., using a balloon). The reaction is stirred at room temperature.
-
Monitoring : The reaction progress is monitored by techniques such as Gas Chromatography (GC) to observe the consumption of the alkyne and the formation of the alkene.
-
Workup : Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
Purification : The solvent is removed under reduced pressure, and the resulting (Z)-3-Octene is purified by distillation to yield the final product.
Caption: Synthesis workflow for (Z)-3-Octene via partial hydrogenation.
Synthesis via Wittig Reaction
The Wittig reaction provides an alternative route by reacting an aldehyde or ketone with a phosphorus ylide. To achieve (Z)-alkene selectivity, a non-stabilized ylide is typically required.[11][12][13] For the synthesis of (Z)-3-Octene, propanal would react with the ylide generated from pentyltriphenylphosphonium bromide.
-
Ylide Formation : Pentyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere. A strong base, such as n-butyllithium (n-BuLi), is added dropwise at low temperature to deprotonate the phosphonium (B103445) salt, forming the reactive ylide.
-
Reaction with Aldehyde : Propanal is added to the ylide solution, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
Quenching : The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction : The product is extracted into an organic solvent (e.g., diethyl ether or hexanes). The organic layers are combined, washed with brine, and dried over an anhydrous salt like magnesium sulfate.
-
Purification : After solvent removal, the crude product is purified. The major byproduct, triphenylphosphine (B44618) oxide, is often removed by chromatography or crystallization to isolate the pure (Z)-3-Octene.
Structural Elucidation
The precise molecular structure of (Z)-3-Octene, particularly the stereochemistry of the double bond, is confirmed using a combination of spectroscopic techniques.
Caption: General workflow for the structural elucidation of (Z)-3-Octene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for determining the stereochemistry of alkenes.
-
Sample Preparation : 5-25 mg of the (Z)-3-Octene sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[5]
-
Instrument Setup : The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.[5]
-
¹H NMR Acquisition : A standard proton spectrum is acquired. Key parameters include pulse angle (e.g., 30°), acquisition time (2-4 s), relaxation delay (1-5 s), and number of scans (8-16).[5] The cis-relationship of the vinylic protons is confirmed by their coupling constant (³J), which is typically in the range of 6-12 Hz.[5]
-
¹³C NMR Acquisition : A proton-decoupled carbon spectrum is acquired. This provides information on the number of unique carbon atoms. The sp² carbons of the double bond typically resonate in the 100-170 ppm region.[14][15]
-
Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction to generate the final spectrum.[5][14]
| ¹H NMR Data (in CDCl₃) | Shift (ppm) | Multiplicity | Assignment |
| Vinylic Protons | 5.32 - 5.35 | Multiplet | -CH=CH- |
| Allylic Protons | 2.02 - 2.07 | Multiplet | =CH-CH₂ - |
| Alkyl Protons | 1.31 - 1.36 | Multiplet | -CH₂ - |
| Terminal Methyls | 0.90 - 0.95 | Triplet | -CH₃ |
| (Data adapted from ChemicalBook)[16] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation : As (Z)-3-Octene is a liquid, a spectrum can be obtained directly. A thin film of the neat liquid is placed between two IR-transparent salt plates (e.g., NaCl or KBr).[2][6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a single drop of the sample onto the ATR crystal.[2][7]
-
Background Spectrum : A background spectrum of the clean, empty salt plates or ATR crystal is recorded.
-
Sample Spectrum : The sample is placed, and the spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹.[2] Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Analysis : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Key peaks for (Z)-3-Octene include the C=C stretch and the =C-H bend characteristic of a cis-alkene. The C=C stretch for a cis-alkene is typically found around 1650-1660 cm⁻¹, and the cis =C-H bend appears as a broad, strong peak around 675-730 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and providing further structural clues. It is also an excellent tool for assessing purity.
-
Sample Preparation : A dilute solution of (Z)-3-Octene is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
GC Separation : A small volume (e.g., 1 µL) of the solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-INNWAX).[17] A temperature program is used to separate the components based on their boiling points and interactions with the column's stationary phase.
-
MS Analysis : As components elute from the GC column, they enter the mass spectrometer. They are ionized, typically by electron impact (EI) at 70 eV.[17] The instrument then separates the resulting ions based on their mass-to-charge ratio (m/z) and records their relative abundance.
-
Data Analysis : The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₁₆ (m/z = 112). The fragmentation pattern provides a fingerprint that can be compared to spectral libraries for confirmation.[18]
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. orgosolver.com [orgosolver.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. This compound(14850-22-7) 1H NMR spectrum [chemicalbook.com]
- 17. 2.4. Determination of Volatile Compounds by GC-MS [bio-protocol.org]
- 18. 3-Octene, (Z)- [webbook.nist.gov]
An In-depth Technical Guide to the IUPAC Nomenclature and Characterization of cis-3-Octene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cis-3-Octene, focusing on its IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. The information is presented to support researchers and professionals in the fields of chemistry and drug development.
IUPAC Nomenclature and Structure
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (Z)-oct-3-ene .[1] This name is derived following a set of rules that precisely describe the molecule's structure.
The naming convention can be broken down as follows:
-
Parent Chain : The longest continuous carbon chain containing the double bond is identified. In this case, it is an eight-carbon chain, hence the root name "-oct".
-
Unsaturation : The presence of a carbon-carbon double bond is indicated by the suffix "-ene".
-
Position of the Double Bond : The chain is numbered from the end that gives the double bond the lowest possible locant. For 3-octene, the double bond starts at the third carbon.
-
Stereochemistry : The spatial arrangement of the substituents around the double bond is specified using the (E/Z) notation. For this compound, the higher priority groups on each carbon of the double bond are on the same side, designated as (Z) from the German zusammen, meaning "together".
Synonyms for this compound include (3Z)-3-Octene and (Z)-3-C8H16.[2][3] The Chemical Abstracts Service (CAS) Registry Number for this compound is 14850-22-7.[2]
Below is a diagram illustrating the logical steps to determine the IUPAC name for this compound.
Caption: Logical workflow for determining the IUPAC name of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol |
| CAS Number | 14850-22-7 |
| Appearance | Colorless liquid |
| Boiling Point | 123 °C |
| Melting Point | -126 °C |
| Density | 0.721 g/mL |
| Refractive Index | 1.414 |
| Flash Point | 17 °C |
Note: The data presented in this table is compiled from various sources and should be considered as reference values.
Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound. Below is a summary of typical spectral characteristics.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ 5.35-5.32 (m, 2H, -CH=CH-), 2.07-1.97 (m, 4H, -CH₂-CH=), 1.36-1.26 (m, 4H, -CH₂-), 0.95-0.90 (t, 6H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 130.9, 128.9, 34.8, 29.3, 22.8, 20.6, 14.2, 13.9 |
| Infrared (IR) | Characteristic peaks for C-H stretch of sp² carbons (~3020 cm⁻¹), C=C stretch (~1655 cm⁻¹), and C-H bend of cis-alkene (~720 cm⁻¹) |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 112, with a fragmentation pattern characteristic of an octene isomer. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound, designed to be directly applicable in a laboratory setting.
Synthesis of this compound via Partial Hydrogenation of 3-Octyne (B96577)
A common and stereoselective method for the synthesis of cis-alkenes is the partial hydrogenation of the corresponding alkyne using a poisoned catalyst, such as Lindlar's catalyst.[4] This catalyst, typically composed of palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline (B57606), allows for the syn-addition of hydrogen across the triple bond, yielding the cis-alkene selectively.[4][5]
Materials:
-
3-Octyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Hexane (B92381) (anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon filled with H₂ or a Parr hydrogenator)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel or a sintered glass funnel with Celite®)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-octyne (1 equivalent) in anhydrous hexane.
-
Catalyst Addition: To this solution, add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne) and a small amount of quinoline (as a further poison to prevent over-reduction, typically 1-2 drops).
-
Hydrogenation: Seal the flask and purge the system with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the disappearance of the starting alkyne.
-
Work-up: Once the reaction is complete (typically after the theoretical amount of hydrogen has been consumed or when no more starting material is observed), carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with a small amount of hexane to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washings and remove the hexane solvent using a rotary evaporator.
-
Purification: The crude product can be purified by simple distillation to yield pure this compound. Collect the fraction boiling at approximately 123 °C.
Below is a diagram of the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization Protocols
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
¹H and ¹³C NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane or dichloromethane (B109758) (e.g., 1 mg/mL).
GC-MS Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms, or similar).
-
Injector:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Final Hold: Hold at 200 °C for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
This comprehensive guide provides the necessary information for the accurate identification, handling, synthesis, and analysis of this compound, serving as a valuable resource for professionals in research and development.
References
In-Depth Technical Guide: cis-3-Octene (CAS: 14850-22-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-3-Octene, a volatile organic compound with the CAS number 14850-22-7, is an unsaturated hydrocarbon with applications in organic synthesis and potential implications in human biology. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in biological systems. While direct applications in drug development are not extensively documented, its role as a human metabolite and a building block in the synthesis of natural products and pheromones suggests avenues for future research.
Chemical and Physical Properties
This compound is a colorless liquid characterized by the presence of a double bond in the cis configuration between the third and fourth carbon atoms of its eight-carbon chain. This structural feature dictates its reactivity and physical properties.
| Property | Value | Reference(s) |
| CAS Number | 14850-22-7 | [1] |
| Molecular Formula | C₈H₁₆ | [1] |
| Molecular Weight | 112.21 g/mol | [1] |
| Density | 0.721 g/mL at 20 °C | [2] |
| Boiling Point | 122-123 °C | [2] |
| Melting Point | -126 °C | [2] |
| Flash Point | 17 °C | [2] |
| Refractive Index | 1.414 at 20 °C | [2] |
| Vapor Pressure | 17.9 mmHg at 25 °C | [3] |
| Solubility | Insoluble in water; soluble in organic solvents. | [4] |
| Synonyms | (Z)-3-Octene, (3Z)-3-Octene | [1] |
Experimental Protocols
Synthesis of this compound via Lindlar Hydrogenation of 3-Octyne (B96577)
This protocol describes the stereoselective synthesis of this compound from 3-octyne using a poisoned palladium catalyst, known as Lindlar's catalyst. This method is a standard procedure for the conversion of alkynes to cis-alkenes.[3][5]
Materials:
-
3-Octyne
-
Lindlar's catalyst (5% palladium on calcium carbonate, poisoned with lead acetate)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., hexane, ethanol, or ethyl acetate)
-
Inert gas (e.g., nitrogen or argon)
-
Celite or silica (B1680970) gel
-
Standard laboratory glassware for inert atmosphere reactions
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup)
Procedure:
-
Catalyst and Substrate Preparation: In a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). This process should be repeated three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by 3-octyne. For enhanced selectivity, a small amount of quinoline can be added to further "poison" the catalyst and prevent over-reduction to octane.
-
Hydrogenation: Replace the inert atmosphere with hydrogen gas, typically supplied via a balloon. Vigorously stir the reaction mixture at room temperature.
-
Reaction Monitoring: The progress of the reaction should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the consumption of the starting alkyne and the formation of the cis-alkene. It is crucial to stop the reaction once the starting material is consumed to avoid over-reduction.
-
Work-up: Upon completion, replace the hydrogen atmosphere with an inert gas. Filter the reaction mixture through a pad of Celite or silica gel to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude this compound can be further purified by fractional distillation.[6][7][8][9][10]
Expected Yield: 85-98% (typical for Lindlar hydrogenation of alkynes).[11]
Synthesis of this compound via Wittig Reaction
The Wittig reaction provides an alternative route to this compound by reacting an appropriate phosphonium (B103445) ylide with an aldehyde. For this compound, the reaction would involve the ylide derived from propyltriphenylphosphonium bromide and pentanal. Unstabilized ylides, such as the one used here, generally favor the formation of the cis-alkene.[12][13]
Materials:
-
Propyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)
-
Pentanal
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend propyltriphenylphosphonium bromide in the anhydrous solvent. Cool the suspension in an ice bath.
-
Deprotonation: Slowly add the strong base to the suspension with stirring. The formation of the ylide is often indicated by a color change (typically to deep red or orange). Allow the mixture to stir at room temperature for a period to ensure complete ylide formation.
-
Reaction with Aldehyde: Cool the ylide solution in an ice bath and slowly add a solution of pentanal in the same anhydrous solvent.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Work-up: Quench the reaction by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or hexane). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product contains the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. The this compound can be purified from the triphenylphosphine oxide by column chromatography on silica gel or by fractional distillation.[6][7][8][9][10]
Expected Z:E Ratio: Unstabilized ylides typically provide a high ratio of the Z (cis) isomer.[13]
Purification by Fractional Distillation
Due to the close boiling points of this compound and its potential impurities (e.g., the trans isomer or residual starting materials), fractional distillation is recommended for achieving high purity.[6][7][8][9][10]
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Distillation: Gently heat the crude this compound in the round-bottom flask. As the liquid boils, the vapor will rise through the fractionating column.
-
Fraction Collection: The component with the lower boiling point will distill first. Collect the fraction that distills at the boiling point of this compound (122-123 °C). Discard any initial forerun and the final residue in the distillation flask.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and purity assessment of this compound.
Typical GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating hydrocarbon isomers.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
Expected Results:
-
The retention time for this compound will be specific to the column and conditions used. The cis isomer typically elutes slightly earlier than the trans isomer on standard non-polar columns.
-
The mass spectrum of this compound will show a molecular ion peak at m/z 112, along with a characteristic fragmentation pattern that can be compared to library spectra for confirmation.[1]
Biological Relevance and Potential Applications
While direct roles in drug development are not well-established, this compound has been identified as a human metabolite.[1][14] It is a volatile organic compound (VOC) that has been detected in human breath, which may be indicative of certain physiological or metabolic states.[15][16][17][18][19] Further research is needed to elucidate the specific metabolic pathways that produce this compound in humans and its potential as a biomarker for health or disease.
The metabolism of a related olefin, 1-octene (B94956), has been studied in rat liver microsomes. The metabolic pathway involves oxidation to 1-octen-3-ol, followed by further oxidation to the reactive intermediate 1-octen-3-one.[4] It is plausible that this compound could undergo similar metabolic transformations.
In the broader context of chemical synthesis, octenes are valuable building blocks in the preparation of natural products and insect pheromones.[20][21][22][23][24][25][26][27][28] The stereospecific synthesis of cis-alkenes is often a critical step in the total synthesis of complex molecules with biological activity.
Visualizations
Caption: Synthetic routes to this compound.
Caption: General experimental workflow for synthesis and purification.
Caption: Hypothetical metabolic activation pathway of this compound.
References
- 1. (Z)-3-Octene | C8H16 | CID 5362722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic activation of olefins. Conversion of 1-octene to a putative reactive intermediate 1-octen-3-one: an alternative pathway to epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chembam.com [chembam.com]
- 7. Purification [chem.rochester.edu]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. How To [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. trans-3-Octene | C8H16 | CID 638228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Exhaled volatile organic compounds associated with risk factors for obstructive pulmonary diseases: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. owlstonemedical.com [owlstonemedical.com]
- 20. experts.illinois.edu [experts.illinois.edu]
- 21. researchgate.net [researchgate.net]
- 22. WO2018150379A2 - Synthesis of pheromones and related materials via olefin metathesis - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthetic Strategies toward Natural Products Containing Contiguous Stereogenic Quaternary Carbons - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Overview of Kenji Mori’s pheromone synthesis series - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Organic Synthesis in Pheromone Science - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of cis-3-Octene from oct-3-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the stereoselective synthesis of cis-3-octene from oct-3-yne. The focus is on methods that ensure high cis-selectivity, a crucial aspect in the synthesis of fine chemicals and pharmaceutical intermediates where precise stereochemistry is paramount. This document details experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of reaction pathways and workflows.
Introduction
The selective synthesis of cis-alkenes is a fundamental transformation in organic chemistry. The conversion of an internal alkyne, such as oct-3-yne, to its corresponding cis-alkene, this compound, requires a partial reduction of the triple bond with syn-addition of two hydrogen atoms. Over-reduction to the corresponding alkane (octane) or the formation of the thermodynamically more stable trans-isomer must be minimized. This guide explores the most effective and widely used methods to achieve this transformation with high fidelity: catalytic hydrogenation using Lindlar's catalyst or the P-2 nickel catalyst, and reduction with diimide.
Comparative Analysis of Synthetic Methods
The choice of synthetic methodology for the preparation of this compound from oct-3-yne is critical to achieving the desired yield and stereoselectivity. Below is a comparative summary of the most effective methods. While data for the specific transformation of oct-3-yne is not always available, the following table presents typical results for the reduction of similar internal alkynes, offering a strong basis for comparison.
| Method | Catalyst/Reagent System | Typical Yield of cis-Alkene | Typical cis:trans Selectivity | Reaction Conditions | Key Advantages | Key Disadvantages |
| Lindlar Hydrogenation | 5% Pd/CaCO₃, poisoned with lead acetate (B1210297) and quinoline | 85-98%[1] | >95% Z[1] | H₂ (1 atm), Room Temperature, Various Solvents (e.g., Hexane (B92381), Ethanol) | Well-established, reliable, high yields and selectivity.[1] | Uses toxic lead, catalyst can be pyrophoric, potential for over-reduction if not carefully controlled.[1] |
| P-2 Nickel Hydrogenation | Ni(OAc)₂ + NaBH₄ (in situ); often with ethylenediamine (B42938) | ~94% (for hex-3-yn-1-ol)[2] | >200:1 (for hex-3-yn-1-ol with ethylenediamine)[2] | H₂ (1 atm), 20-25°C, Ethanol (B145695) | High stereospecificity, avoids heavy metals like lead.[2] | Catalyst preparation is done in situ, requires careful control of conditions. |
| Diimide Reduction | In situ generation (e.g., from hydrazine (B178648) and an oxidant, or thermal decomposition of a sulfonylhydrazide) | Generally good, but can be variable | High (syn-addition)[3] | Varies with generation method, often Room Temperature | Metal-free reduction, tolerant of many functional groups.[3] | Can require a large excess of reagents, potential for side reactions depending on the generation method.[3] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful and reproducible synthesis of this compound. The following are representative protocols for the most effective methods.
Catalytic Hydrogenation with Lindlar's Catalyst
This method is the most common and well-documented for the cis-selective reduction of alkynes.
Catalyst Preparation (Representative) : A suspension of 50 g of precipitated calcium carbonate in 400 mL of distilled water is stirred while a solution of 4.2 g of palladium chloride in 45 mL of water and 4 mL of concentrated hydrochloric acid is added. The mixture is stirred for 5 minutes at room temperature, then for 10 minutes at 80°C. The hot suspension is then treated with hydrogen gas until no more is taken up. The catalyst is filtered, washed with distilled water, and then suspended in 500 mL of distilled water. A solution of 5 g of lead acetate in 100 mL of distilled water is added, and the mixture is stirred for 10 minutes at 20°C, followed by 40 minutes in a boiling water bath. The final catalyst is filtered, washed with distilled water, and dried under vacuum.[4]
Hydrogenation of oct-3-yne (General Procedure) :
-
In a hydrogenation flask, dissolve oct-3-yne in a suitable solvent (e.g., hexane or ethanol).
-
Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm, typically from a balloon) at room temperature.
-
Monitor the reaction progress by gas chromatography (GC) or by measuring the uptake of hydrogen.
-
Upon completion (disappearance of the starting alkyne), filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with fresh solvent.
-
Carefully remove the solvent from the filtrate by rotary evaporation to yield this compound.
Catalytic Hydrogenation with P-2 Nickel Catalyst
The P-2 nickel catalyst, a form of nickel boride, offers an excellent alternative to palladium-based catalysts, often providing even higher cis-selectivity.
Catalyst Generation and Hydrogenation (General Procedure) :
-
In a flask under an inert atmosphere (e.g., nitrogen), dissolve nickel(II) acetate tetrahydrate in ethanol.
-
While stirring, add a solution of sodium borohydride (B1222165) in ethanol dropwise. The immediate formation of a black, finely divided precipitate of the P-2 nickel catalyst will be observed.
-
After the catalyst formation is complete (approximately 5-10 minutes), add ethylenediamine (typically 2 equivalents relative to the nickel salt) to the suspension.
-
Add the oct-3-yne substrate to the reaction mixture.
-
Evacuate the flask and backfill with hydrogen gas (1 atm, from a balloon).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by GC until the oct-3-yne is consumed.
-
The workup typically involves filtering the catalyst and removing the solvent.
Reduction with Diimide
Diimide (N₂H₂) is a reactive intermediate that reduces double and triple bonds via a concerted syn-addition of hydrogen. It can be generated in situ by various methods.
Diimide Generation from 2-Nitrobenzenesulfonohydrazide (B1598070) and Triethylamine (B128534) (General Procedure) :
-
In a dry round-bottom flask, add the oct-3-yne and a suitable solvent such as dichloromethane.
-
Add 2-nitrobenzenesulfonohydrazide (approximately 20 equivalents based on the alkyne).
-
Add triethylamine to the mixture.
-
Stir the suspension at room temperature under a nitrogen atmosphere for several hours (e.g., 6 hours).
-
The reaction progress can be monitored by GC or TLC.
-
The workup will depend on the scale and specific conditions but generally involves washing the reaction mixture to remove the hydrazide byproducts and triethylamine salt, followed by drying and solvent removal.[5]
Signaling Pathways and Experimental Workflows
Visualizing the reaction pathways and experimental workflows can aid in understanding the underlying principles and practical execution of the synthesis.
General Reaction Pathway for Catalytic Hydrogenation
Caption: Catalytic hydrogenation of oct-3-yne to this compound.
Experimental Workflow for P-2 Nickel Catalyzed Hydrogenation
Caption: Workflow for the synthesis of this compound using P-2 nickel catalyst.
Logical Relationship of Cis-Selective Reductions
Caption: Methodologies for the cis-selective reduction of oct-3-yne.
Conclusion
The synthesis of this compound from oct-3-yne can be achieved with high yield and excellent stereoselectivity through several reliable methods. Catalytic hydrogenation with Lindlar's catalyst remains a robust and widely used technique. However, for applications where the use of lead is a concern, the P-2 nickel catalyst, particularly when modified with ethylenediamine, presents a superior alternative with potentially even higher cis-selectivity. Diimide reduction offers a valuable metal-free option, which can be advantageous when other functional groups sensitive to catalytic hydrogenation are present in the molecule. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, purity requirements, and tolerance to certain reagents. This guide provides the foundational information for researchers to make an informed decision and to successfully implement the synthesis of this compound.
References
Stereoselective Synthesis of cis-3-Octene: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the primary methodologies for the stereoselective synthesis of cis-3-octene, a valuable alkene in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and mechanistic insights into the key synthetic transformations.
Partial Hydrogenation of 3-Octyne (B96577)
The partial hydrogenation of alkynes is a widely employed method for the synthesis of cis-alkenes. This transformation relies on the use of "poisoned" catalysts that are active enough to reduce the alkyne's triple bond but are deactivated towards the subsequent reduction of the resulting double bond. The reaction proceeds via a syn-addition of two hydrogen atoms to the alkyne adsorbed on the catalyst surface, leading to the exclusive formation of the cis-isomer.
Two of the most effective catalytic systems for this purpose are the Lindlar catalyst and the P-2 nickel catalyst.
Hydrogenation using a P-2 Nickel Catalyst with Ethylenediamine (B42938)
A highly effective method for the stereospecific reduction of alkynes to cis-alkenes involves the use of a P-2 nickel catalyst modified with ethylenediamine.[1] This system has been shown to produce cis-alkenes with exceptionally high stereoselectivity.[1]
Catalyst Preparation (P-2 Nickel): A solution of nickel(II) acetate (B1210297) tetrahydrate (1.25 g, 5.0 mmol) in 50 mL of 95% ethanol (B145695) is placed in a hydrogenation flask. The flask is flushed with hydrogen gas. A solution of sodium borohydride (B1222165) (0.19 g, 5.0 mmol) in 5 mL of 95% ethanol is then added dropwise to the stirred nickel acetate solution under a hydrogen atmosphere. The formation of a black, finely divided precipitate of the P-2 nickel catalyst is observed.
Hydrogenation of 3-Octyne: To the freshly prepared P-2 nickel catalyst suspension, ethylenediamine (0.66 mL, 10 mmol) is added, followed by 3-octyne (4.41 g, 40.0 mmol). The mixture is stirred vigorously under a hydrogen atmosphere (1 atm). The reaction progress is monitored by the uptake of hydrogen. Upon completion, the catalyst is removed by filtration through a pad of Celite or activated carbon. The filtrate is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford this compound.
| Substrate | Catalyst System | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | cis:trans Ratio |
| Hex-3-yne | P-2 Ni / Ethylenediamine | Ethanol | 20-25 | 1 | >95 | >200:1[1] |
| 3-Octyne | P-2 Ni / Ethylenediamine | Ethanol | 20-25 | 1 | High (expected) | Very High (expected) |
Hydrogenation using Lindlar's Catalyst
Lindlar's catalyst, consisting of palladium deposited on calcium carbonate and poisoned with lead acetate and quinoline (B57606), is a classic and reliable catalyst for the partial hydrogenation of alkynes to cis-alkenes.[2][3][4][5] The poisoning of the palladium surface prevents over-reduction to the corresponding alkane.[2][4]
Reaction Setup: A solution of 3-octyne (5.51 g, 50.0 mmol) in 100 mL of ethyl acetate is placed in a hydrogenation flask. Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, ~0.5 g) and a few drops of quinoline are added to the solution. The flask is connected to a hydrogenation apparatus, and the air is replaced with hydrogen.
Hydrogenation: The mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature. The progress of the reaction is monitored by the uptake of hydrogen or by gas chromatography. Once one equivalent of hydrogen has been consumed, the reaction is stopped.
Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is carefully concentrated by distillation to remove the solvent, yielding this compound.
| Substrate | Catalyst System | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | cis:trans Ratio |
| Disubstituted Alkynes (general) | Lindlar's Catalyst | Various | Room Temperature | 1 | Good to Excellent | Predominantly cis |
The Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds and phosphorus ylides.[6][7] For the synthesis of cis-alkenes, non-stabilized ylides are typically employed. The stereochemical outcome is determined in the initial cycloaddition step, where a puckered four-membered oxaphosphetane intermediate is formed.[8] Steric hindrance in the transition state favors the kinetic product, which leads to the cis-alkene.[9]
For the synthesis of this compound, the Wittig reaction would involve the reaction of propanal with the ylide generated from pentyltriphenylphosphonium bromide.
Ylide Generation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, pentyltriphenylphosphonium bromide (20.7 g, 50.0 mmol) is suspended in 150 mL of anhydrous tetrahydrofuran (B95107) (THF). The suspension is cooled to 0 °C in an ice bath. A solution of n-butyllithium in hexanes (1.6 M, 31.3 mL, 50.0 mmol) is added dropwise via the dropping funnel. The mixture is stirred at 0 °C for 1 hour, during which the characteristic orange-red color of the ylide develops.
Reaction with Propanal: The reaction mixture is cooled to -78 °C (dry ice/acetone bath). A solution of propanal (2.90 g, 50.0 mmol) in 20 mL of anhydrous THF is added dropwise. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
Work-up: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound. Triphenylphosphine oxide is a major byproduct of this reaction.
| Aldehyde | Ylide | Base | Solvent | Temperature (°C) | Yield (%) | cis:trans Ratio |
| Propanal | Pentyltriphenylphosphonium ylide | n-BuLi | THF | -78 to RT | Moderate to Good | Predominantly cis |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis of this compound via P-2 nickel catalyzed hydrogenation.
Caption: Mechanism of syn-hydrogenation of an alkyne on a catalyst surface.
Caption: Reaction pathway for the Wittig synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. m.youtube.com [m.youtube.com]
Spectroscopic Profile of cis-3-Octene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for cis-3-Octene (CAS 14850-22-7), a valuable building block in organic synthesis. The information is presented to be a ready reference for laboratory use, with a focus on clarity and practical application.
Spectroscopic Data Summary
The following tables summarize the essential nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound exhibits characteristic signals for its olefinic and aliphatic protons.
| Assignment | Chemical Shift (δ) in ppm |
| Olefinic Protons (CH=CH) | 5.32 - 5.35 |
| Allylic Protons (CH₂) | 1.97 - 2.07 |
| Methylene Protons (CH₂) | 1.26 - 1.36 |
| Methyl Protons (CH₃) | 0.90 - 0.95 |
Table 1: ¹H NMR chemical shifts for this compound. Data sourced from ChemicalBook.[1]
¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.
| Assignment | Chemical Shift (δ) in ppm |
| Olefinic Carbons (C=C) | ~125-130 |
| Allylic Carbons (CH₂) | ~20-30 |
| Methylene Carbons (CH₂) | ~14-35 |
| Methyl Carbons (CH₃) | ~13-14 |
Table 2: Approximate ¹³C NMR chemical shifts for this compound. Specific peak assignments were not fully available in the searched literature.
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for its functional groups.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H stretch (alkenyl) | ~3000-3100 |
| C-H stretch (alkyl) | ~2850-2960 |
| C=C stretch | ~1650 |
| C-H bend (cis-alkene) | ~675-730 |
Table 3: Characteristic IR absorption bands for this compound.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in fragmentation, providing a characteristic fingerprint.
| m/z | Relative Intensity (%) | Assignment |
| 112 | - | Molecular Ion (M⁺) |
| 97 | - | [M - CH₃]⁺ |
| 83 | - | [M - C₂H₅]⁺ |
| 69 | - | [M - C₃H₇]⁺ |
| 55 | 95.4 | [C₄H₇]⁺ |
| 41 | 100.0 | [C₃H₅]⁺ |
Table 4: Key mass spectrometry fragments for this compound.[2] Note: Relative intensities can vary between instruments.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. Below are generalized procedures based on common laboratory practices and available data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[1]
-
Instrumentation: A standard NMR spectrometer with a field strength of, for example, 400 MHz for ¹H NMR is utilized.
-
Data Acquisition:
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS, δ 0.00 ppm).
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, the IR spectrum can be obtained neat (without a solvent). A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).[3]
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid like this compound, gas chromatography-mass spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.
-
Ionization: Electron ionization (EI) is a standard method for the analysis of small, non-polar molecules. The available data indicates an ionization energy of 75 eV.[2]
-
Mass Analysis: A mass analyzer, such as a quadrupole, separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a liquid sample like this compound.
A logical workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the 1H NMR Spectrum of cis-3-Octene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of cis-3-Octene. The document details the chemical shifts, coupling constants, and signal multiplicities, offering a basis for structural elucidation and purity assessment. Furthermore, a standardized experimental protocol for acquiring the spectrum is presented.
1H NMR Spectral Data of this compound
The 1H NMR spectrum of this compound presents distinct signals corresponding to the unique proton environments in the molecule. The data, acquired at 399.65 MHz in deuterated chloroform (B151607) (CDCl3), is summarized below. The assignments are based on chemical shifts, expected splitting patterns, and spin-spin coupling interactions.[1]
Table 1: 1H NMR Data for this compound in CDCl3
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H3, H4 | 5.32 - 5.35 | Multiplet | JH3-H4 (cis) ≈ 10-12 Hz | 2H | Olefinic Protons |
| H2, H5 | 2.02 - 2.05 | Multiplet | - | 4H | Allylic Protons |
| H6 | 1.34 | Sextet (Multiplet) | ≈ 7.4 Hz | 2H | Methylene (B1212753) Protons |
| H7 | 1.31 | Sextet (Multiplet) | ≈ 7.5 Hz | 2H | Methylene Protons |
| H1 | 0.955 | Triplet | ≈ 7.4 Hz | 3H | Methyl Protons |
| H8 | 0.90 | Triplet | ≈ 7.5 Hz | 3H | Methyl Protons |
Note: The chemical shifts are referenced to the solvent signal.[1] Coupling constants for multiplets are complex and reported as approximate values based on typical ranges for similar structures. The cis-coupling constant for alkenyl protons is generally in the range of 6-14 Hz.[2][3]
Spectral Interpretation
The assignment of each signal is based on established principles of 1H NMR spectroscopy.
-
Olefinic Protons (H3, H4): The signals in the region of δ 5.32-5.35 ppm are characteristic of protons attached to a carbon-carbon double bond.[3] Their multiplet nature arises from coupling to each other (cis-vicinal coupling) and to the adjacent allylic protons (H2 and H5).
-
Allylic Protons (H2, H5): The protons on the carbons adjacent to the double bond are deshielded by the π-system and appear around δ 2.02-2.05 ppm. These signals are complex multiplets due to coupling with the olefinic protons and the protons on the neighboring methylene groups.
-
Methylene Protons (H6, H7): The signals for the remaining methylene groups in the alkyl chain appear in the upfield region of δ 1.31-1.34 ppm, as expected for saturated alkanes.
-
Methyl Protons (H1, H8): The terminal methyl groups give rise to two distinct triplets in the most upfield region of the spectrum (δ 0.90-0.955 ppm), consistent with coupling to their adjacent methylene groups.
Visualization of Structure and Connectivity
The following diagrams illustrate the molecular structure with proton assignments and the key spin-spin coupling pathways.
Caption: Molecular structure of this compound with proton assignments.
Caption: Spin-spin coupling pathways in this compound.
Experimental Protocol
This section outlines a standard procedure for the preparation and analysis of an alkene sample, such as this compound, by 1H NMR spectroscopy.[2]
4.1 Sample Preparation
-
Materials:
-
This compound sample (5-25 mg)
-
Deuterated chloroform (CDCl3)
-
NMR tube and cap
-
Pasteur pipette
-
-
Procedure:
-
Accurately weigh 5-25 mg of the this compound sample.
-
Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl3) directly in a clean, dry vial.[1] Deuterated solvents are used to avoid large solvent signals in the spectrum.[4]
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
-
4.2 Data Acquisition
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
-
Procedure:
-
Insert the NMR tube into a spinner turbine and place it in the magnet of the spectrometer.
-
Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the CDCl3 solvent to ensure field stability during the experiment.[2]
-
Shimming: An automated or manual shimming process is performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved signals.[2]
-
Acquisition: Set standard 1H NMR acquisition parameters. Typical parameters include:
-
Pulse angle: 30° or 90°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8 to 16 scans are generally sufficient for a sample of this concentration.[2]
-
-
Start the data acquisition.
-
4.3 Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) signal, which is a time-domain signal, is converted into a frequency-domain spectrum through a Fourier transform.[2]
-
Phasing: The spectrum is manually or automatically phased to ensure that all peaks are in the pure absorption mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale (δ) is calibrated. For CDCl3, the residual CHCl3 signal at δ 7.26 ppm is often used as a reference.
-
Integration: The area under each signal is integrated to determine the relative number of protons corresponding to that signal.[2]
References
In-Depth Technical Guide to the 13C NMR Analysis of cis-3-Octene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of cis-3-Octene. Below, you will find detailed experimental and predicted data, methodologies, and visual representations to aid in the structural elucidation and characterization of this compound.
Introduction to 13C NMR Spectroscopy of Alkenes
Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. In the context of alkenes, such as this compound, 13C NMR provides valuable information regarding the electronic environment of both the sp2-hybridized carbons of the double bond and the surrounding sp3-hybridized carbons of the alkyl chains. The chemical shifts (δ) of the carbon atoms are influenced by factors such as hybridization, shielding effects, and the stereochemistry of the molecule.
Experimental Data
The experimental 13C NMR spectral data for this compound has been reported in the scientific literature. The definitive source for this data is the work of J.W. De Haan and L.J. Van De Ven, published in Organic Magnetic Resonance in 1973.
Experimental Protocol
The experimental data presented below was obtained under the following conditions:
-
Instrument: Varian HA-100
-
Solvent: Neat liquid (no solvent)
-
Standard: CS2 (Carbon Disulfide)
This methodology provides a baseline spectrum of the pure compound, free from solvent interference.
Quantitative 13C NMR Data for this compound (Experimental)
The following table summarizes the experimentally determined 13C NMR chemical shifts for each carbon atom in this compound. The carbon atoms are numbered according to standard IUPAC nomenclature, starting from the end of the carbon chain closest to the double bond.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 | 14.4 |
| C2 | 20.7 |
| C3 | 129.9 |
| C4 | 125.5 |
| C5 | 29.6 |
| C6 | 32.1 |
| C7 | 22.8 |
| C8 | 14.1 |
Predicted 13C NMR Data
To provide a comparative reference, 13C NMR chemical shifts for this compound were also predicted using computational methods. These prediction tools utilize extensive databases of known spectra and employ algorithms to estimate the chemical shifts based on the molecular structure.
Prediction Methodology
The predicted data was generated using an online 13C NMR prediction tool that employs a combination of HOSE (Hierarchically Ordered Spherical description of Environment) codes and other machine learning algorithms.
Quantitative 13C NMR Data for this compound (Predicted)
The table below presents the predicted 13C NMR chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 | 14.2 |
| C2 | 21.1 |
| C3 | 130.5 |
| C4 | 125.8 |
| C5 | 29.3 |
| C6 | 31.8 |
| C7 | 22.5 |
| C8 | 13.9 |
Data Comparison and Interpretation
A comparison of the experimental and predicted data reveals a high degree of correlation, validating the assignments of the carbon signals. The olefinic carbons (C3 and C4) exhibit the largest chemical shifts, as is characteristic for sp2-hybridized carbons. The upfield shifts of the allylic carbons (C2 and C5) are also consistent with their positions relative to the double bond. The slight variations between the experimental and predicted values can be attributed to the inherent limitations of the prediction algorithms and the specific experimental conditions.
Visualization of this compound Structure and NMR Assignments
The following diagrams provide a visual representation of the this compound molecule and the logical relationship of its carbon atoms to their respective 13C NMR signals.
Caption: Molecular structure of this compound with IUPAC numbering.
Caption: Assignment of 13C NMR signals to the carbon atoms of this compound.
This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary data and visualizations for the accurate 13C NMR analysis of this compound. The combination of experimental and predicted data, along with clear methodologies, serves as a valuable resource for structural verification and further research.
An In-depth Technical Guide to the Infrared Spectroscopy of the C=C Bond in cis-3-Octene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of the carbon-carbon double bond (C=C) in cis-3-Octene. This document outlines the characteristic vibrational modes, presents quantitative data, and details experimental protocols relevant for researchers and professionals in the fields of chemistry and drug development.
Core Principles of Infrared Spectroscopy of Alkenes
Infrared spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of organic molecules. The absorption of infrared radiation by a molecule excites specific vibrational modes of its chemical bonds. For alkenes, such as this compound, the most diagnostic absorptions are associated with the C=C and C-H bonds of the double bond.
The key vibrational modes for this compound include:
-
C=C Stretching Vibration: This vibration corresponds to the stretching of the carbon-carbon double bond. Its frequency is influenced by the substitution pattern and stereochemistry of the alkene.
-
=C-H Stretching Vibration: These are the stretching vibrations of the hydrogen atoms attached to the carbons of the double bond.
-
=C-H Out-of-Plane Bending Vibration: Also known as "wagging" vibrations, these are bending motions of the =C-H bonds out of the plane of the double bond. The frequency of this mode is highly characteristic of the substitution pattern of the alkene.[1]
Quantitative Infrared Spectral Data for this compound
The infrared spectrum of this compound exhibits characteristic absorption bands that allow for its identification and characterization. The table below summarizes the key vibrational frequencies for this compound and related cis-alkenes.
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) for cis-Alkenes | Observed Wavenumber (cm⁻¹) for this compound | Intensity |
| =C-H Stretching | Alkene | 3100 - 3000 | ~3010 | Medium |
| C-H Stretching (Alkyl) | Alkane | 3000 - 2850 | ~2960, ~2925, ~2870 | Strong |
| C=C Stretching | cis-Alkene | 1660 - 1630 | ~1655 | Weak-Medium |
| C-H Bending (Alkyl) | Alkane | 1470 - 1370 | ~1460, ~1380 | Medium |
| =C-H Out-of-Plane Bending (cis-wag) | cis-Alkene | 730 - 650 | ~720 | Strong |
Note: The exact peak positions for this compound are based on spectral data from the NIST Chemistry WebBook.[2] The intensity of the C=C stretching vibration in cis-alkenes is generally weak to medium because the change in dipole moment during the vibration is small.[3] However, it is typically stronger than in the corresponding trans-isomer.
Factors Influencing the C=C Stretching Frequency
Several factors can influence the precise wavenumber of the C=C stretching vibration:
-
Substitution: The degree of substitution on the double bond affects the vibrational frequency.
-
Stereochemistry: Cis-isomers generally have a slightly lower C=C stretching frequency compared to their trans-counterparts. For example, the C=C stretch in trans-3-octene (B84167) is observed at a higher wavenumber.[4]
-
Conjugation: If the double bond is conjugated with another π-system (e.g., another C=C bond or an aromatic ring), the C=C stretching frequency will be lowered due to delocalization of the π-electrons.
-
Ring Strain: For cyclic alkenes, the C=C stretching frequency is sensitive to ring size.
Experimental Protocol: ATR-FTIR Spectroscopy of this compound
Attenuated Total Reflectance (ATR) coupled with Fourier-Transform Infrared (FTIR) spectroscopy is a modern, convenient, and widely used technique for analyzing liquid samples like this compound with minimal sample preparation.[5]
Objective: To obtain a high-quality infrared spectrum of liquid this compound.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
This compound (liquid sample)
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, dry, and empty ATR crystal, acquire a background spectrum. This spectrum will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
Typical parameters for the background scan are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[6]
-
-
Sample Application:
-
Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered by the sample.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan. The instrument's software will automatically ratio the single-beam spectrum of the sample against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the resulting spectrum as needed (e.g., baseline correction).
-
Identify and label the characteristic absorption bands corresponding to the vibrational modes of this compound, paying close attention to the C=C stretching and =C-H bending regions.
-
-
Cleaning:
-
After the measurement is complete, carefully remove the this compound sample from the ATR crystal using a lint-free wipe.
-
Clean the crystal thoroughly with the appropriate solvent to prevent cross-contamination of subsequent samples.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for obtaining and analyzing the infrared spectrum of this compound using ATR-FTIR spectroscopy.
Caption: Workflow for ATR-FTIR analysis of this compound.
Conclusion
The infrared spectroscopy of this compound provides a characteristic spectral fingerprint that is invaluable for its identification and structural confirmation. The key diagnostic bands include the C=C stretching vibration around 1655 cm⁻¹ and the strong out-of-plane =C-H bending vibration near 720 cm⁻¹. By following a detailed experimental protocol, such as the ATR-FTIR method outlined, researchers can reliably obtain high-quality spectra for analysis. This guide serves as a foundational resource for professionals engaged in chemical synthesis, quality control, and drug development, enabling the effective application of infrared spectroscopy for the characterization of unsaturated compounds.
References
- 1. This compound(14850-22-7) IR Spectrum [chemicalbook.com]
- 2. 3-Octene, (Z)- [webbook.nist.gov]
- 3. In infrared spectroscopy, why is there no C=C reading for E alkenes? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. 3-Octene, (E)- [webbook.nist.gov]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
The Role of cis-3-Octene as a Human Metabolite: A Technical Guide for Researchers
December 20, 2025
Introduction
cis-3-Octene, an unsaturated aliphatic hydrocarbon, has been identified as a human metabolite, present as a volatile organic compound (VOC) in exhaled breath.[1][2] Its endogenous origin points towards a potential role as a biomarker, reflecting underlying physiological or pathophysiological processes. This technical guide provides a comprehensive overview of the current understanding of this compound as a human metabolite, synthesizing available data on its formation, metabolism, and analytical methodologies. It is intended for researchers, scientists, and drug development professionals investigating novel biomarkers and metabolic pathways. While direct research on this compound is limited, this guide extrapolates from established biochemical principles to propose likely pathways and experimental approaches, highlighting critical knowledge gaps and future research directions.
Endogenous Formation and Metabolism
The presence of this compound in human breath suggests its production through endogenous metabolic processes. The most plausible pathway for its formation is through the oxidative degradation of polyunsaturated fatty acids, a process known as lipid peroxidation.
Hypothesized Formation via Lipid Peroxidation
Lipid peroxidation is a chain reaction initiated by reactive oxygen species (ROS) that attack polyunsaturated fatty acids (PUFAs) in cell membranes.[3] This process leads to the formation of unstable lipid hydroperoxides, which can then decompose into a variety of smaller, often volatile, products, including aldehydes, ketones, and short-chain hydrocarbons.[4] It is hypothesized that this compound is one such product, arising from the cleavage of specific lipid hydroperoxides.
References
A Technical Guide to the Discovery and Evolution of cis-Alkene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of cis or (Z)-alkenes is a fundamental transformation in organic chemistry, critical to the construction of a vast array of molecules, including pharmaceuticals, natural products, and advanced materials. The geometric configuration of a double bond can profoundly influence a molecule's biological activity and physical properties, making precise control over its formation a paramount objective for synthetic chemists. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of key methodologies for cis-alkene synthesis, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate the logical progression of these transformative reactions.
Historical Progression of cis-Alkenes Synthesis Methods
The journey to control the stereochemical outcome of alkene synthesis has been marked by seminal discoveries that have equipped chemists with an increasingly sophisticated toolkit. The timeline below illustrates the evolution of key strategies for preparing cis-alkenes, from early catalytic hydrogenations to modern, highly selective metathesis reactions.
Caption: Chronological development of key cis-alkene synthesis methodologies.
Core Methodologies for cis-Alkene Synthesis
This section details the foundational methods for synthesizing cis-alkenes, presenting their key characteristics, performance data, and detailed experimental procedures.
Semi-Hydrogenation of Alkynes: The Lindlar Catalyst
The selective reduction of alkynes to cis-alkenes represents one of the earliest and most reliable strategies. The development of a "poisoned" catalyst was crucial to prevent over-reduction to the corresponding alkane.
Discovery and History: In 1952, Herbert Lindlar reported a heterogeneous catalyst composed of palladium deposited on calcium carbonate and treated with a catalytic poison, typically lead acetate (B1210297) and quinoline (B57606).[1][2] This formulation, now famously known as the Lindlar catalyst, deactivates the most active sites of the palladium catalyst, allowing for the stereospecific syn-addition of hydrogen to an alkyne to yield a cis-alkene, without significant further reduction.[1][3] This discovery provided a practical and highly selective method for accessing cis-alkenes, which was a significant challenge at the time.[4]
Quantitative Data:
| Substrate | Product | Yield (%) | Z:E Ratio | Reference |
| 2-Pentyne | cis-2-Pentene | >95 | >98:2 | [3] |
| 1-Phenyl-1-propyne | cis-1-Phenyl-1-propene | 97 | >98:2 | [5] |
| Acetylenedicarboxylic acid | Maleic acid | High | Exclusively cis | [1] |
Experimental Protocol: Preparation of the Lindlar Catalyst
This protocol is adapted from established laboratory procedures.[6][7]
-
Palladium Deposition: A suspension of 50 g of calcium carbonate in 400 mL of distilled water is prepared in a round-bottom flask equipped with a mechanical stirrer. A solution of 4.2 g of palladium(II) chloride in 45 mL of water containing 4 mL of concentrated hydrochloric acid is added. The mixture is stirred for 5 minutes at room temperature, then heated to 80 °C and stirred for an additional 10 minutes. The hot suspension is then subjected to a hydrogen atmosphere with vigorous shaking until hydrogen uptake ceases. The palladium-impregnated calcium carbonate is collected by filtration and washed thoroughly with distilled water.
-
Catalyst Poisoning: The prepared catalyst is suspended in 500 mL of distilled water with vigorous stirring. A solution of 5 g of lead acetate in 100 mL of distilled water is added, and the mixture is stirred for 10 minutes at room temperature, followed by 40 minutes in a boiling water bath.
-
Final Preparation: The catalyst is collected by filtration, washed extensively with distilled water, and dried in vacuo at 40-45 °C. For enhanced selectivity, quinoline (typically 1-2% by weight of the catalyst) can be added to the reaction mixture during the hydrogenation.
Experimental Protocol: General Procedure for Alkyne Semi-Hydrogenation
-
A solution of the alkyne (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or hexane) is prepared in a reaction flask.
-
The Lindlar catalyst (typically 5-10% by weight of the alkyne) and quinoline (if used) are added to the flask.
-
The flask is evacuated and backfilled with hydrogen gas (typically from a balloon or at 1 atm pressure).
-
The reaction mixture is stirred vigorously at room temperature and monitored by TLC or GC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography or distillation to afford the cis-alkene.
The Wittig Reaction
The Wittig reaction, a cornerstone of C=C bond formation, can be tuned to favor the synthesis of cis-alkenes, particularly with the use of non-stabilized ylides.
Discovery and History: Georg Wittig and his students discovered this reaction in 1953, a finding for which Wittig was awarded the Nobel Prize in Chemistry in 1979.[8] The reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene and triphenylphosphine (B44618) oxide.[8] It was later observed that the stereochemical outcome of the reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) generally lead to the formation of cis-alkenes, especially under salt-free conditions.[8][9]
Quantitative Data for Z-Selective Wittig Reactions:
| Aldehyde | Phosphonium Salt | Base | Solvent | Yield (%) | Z:E Ratio | Reference |
| Benzaldehyde | n-Butyltriphenylphosphonium bromide | n-BuLi | THF | 85 | 94:6 | [10] |
| Cyclohexanecarboxaldehyde | Ethyltriphenylphosphonium bromide | NaHMDS | THF | 91 | 95:5 | [10] |
| 4-Nitrobenzaldehyde (B150856) | Heptyltriphenylphosphonium bromide | n-BuLi | THF | High | >95:5 | [11] |
Experimental Protocol: Z-Selective Wittig Olefination of 4-Nitrobenzaldehyde
This protocol is adapted from a procedure for the synthesis of (Z)-7-Hexadecenal.[11]
-
Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add heptyltriphenylphosphonium bromide (1.2 eq) and anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C for 1 hour.
-
Olefination: Recool the ylide solution to -78 °C. Add a solution of 4-nitrobenzaldehyde (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the mixture with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the (Z)-alkene.
The Corey-Winter Olefination
This stereospecific reaction provides a reliable method for converting 1,2-diols into alkenes, with the stereochemistry of the diol directly dictating the geometry of the resulting alkene.
Discovery and History: Developed by E.J. Corey and R.A.E. Winter in 1963, this olefination proceeds through a two-step sequence involving the formation of a cyclic thiocarbonate from a 1,2-diol, followed by its decomposition with a phosphite (B83602) to yield the alkene.[12][13] A key feature of this reaction is its stereospecificity: a cis-diol affords a cis-alkene, while a trans-diol gives a trans-alkene.[13]
Quantitative Data:
| 1,2-Diol | Product | Overall Yield (%) | Stereospecificity | Reference |
| meso-Hydrobenzoin | cis-Stilbene | High | High | [14] |
| cis-1,2-Cyclohexanediol | Cyclohexene | ~85 | High | [13] |
| Acyclic syn-1,2-diol | cis-Alkene | 80-95 | High | [4] |
Experimental Protocol: Corey-Winter Olefination
This protocol is based on a general procedure.[4]
-
Thiocarbonate Formation: To a solution of the cis-1,2-diol (1.0 eq) in a suitable solvent such as toluene (B28343) or dichloromethane, add 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) (1.1-1.5 eq). The reaction mixture is heated to reflux and stirred for 12-48 hours, or until the reaction is complete as monitored by TLC. After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with 1M HCl, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude cyclic thiocarbonate is purified by column chromatography.
-
Alkene Formation: The purified cyclic thiocarbonate (1.0 eq) is dissolved in neat trimethyl phosphite or triethyl phosphite. The solution is heated to reflux (typically 110-150 °C) and stirred for 12-24 hours. The excess phosphite is removed by distillation under reduced pressure. The residue is then purified by column chromatography to afford the cis-alkene.
The Julia-Kocienski Olefination
While the classical Julia olefination is known for producing E-alkenes, modifications to this reaction, particularly the Julia-Kocienski variant, have been developed to provide access to Z-alkenes.
Discovery and History: The original Julia olefination was reported by Marc Julia and Jean-Marc Paris in 1973. The Julia-Kocienski modification, developed by Philip Kocienski, utilizes heteroaromatic sulfones (typically benzothiazolyl or phenyltetrazolyl sulfones) and generally favors the formation of E-alkenes. However, recent research has demonstrated that by carefully selecting the sulfone, base, and reaction conditions, high Z-selectivity can be achieved.[15][16] For instance, the use of N-sulfonylimines instead of aldehydes as the electrophile has been shown to dramatically favor the formation of Z-alkenes.[15][16]
Quantitative Data for Z-Selective Julia-Kocienski Olefination:
| Sulfone | Electrophile | Base | Solvent | Yield (%) | Z:E Ratio | Reference |
| 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone | N-sulfonylimine | LiHMDS | DMF | 92 | 98:2 | [16] |
| Pyridinyl sulfone | Aldehyde | KHMDS | THF | High | High Z-selectivity | [17] |
| 1-tert-Butyl-1H-tetrazol-5-yl (TBT) sulfone | N-sulfonylimine | NaHMDS | DMF | 88 | 93:7 | [16] |
Experimental Protocol: Z-Selective Julia-Kocienski Olefination with an N-sulfonylimine
This protocol is adapted from a recent publication on highly Z-selective Julia-Kocienski olefination.[16]
-
To a solution of the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (1.2 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere, cooled to -78 °C, is added lithium hexamethyldisilazide (LiHMDS) (1.1 eq) as a solution in THF.
-
The mixture is stirred at -78 °C for 30 minutes.
-
A solution of the N-sulfonylimine (1.0 eq) in anhydrous DMF is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the Z-alkene.
Z-Selective Olefin Metathesis
The advent of olefin metathesis has revolutionized the synthesis of alkenes. While early catalysts, such as those developed by Grubbs, generally favored the thermodynamically more stable E-alkene, significant progress has been made in developing catalysts that are highly selective for the formation of Z-alkenes.
Discovery and History: The development of well-defined olefin metathesis catalysts by Richard Schrock (molybdenum and tungsten-based) and Robert Grubbs (ruthenium-based) earned them the Nobel Prize in Chemistry in 2005.[18] Subsequent research by these groups and others has led to the design of catalysts that can achieve high Z-selectivity.[19][20] These catalysts often feature bulky ligands that sterically disfavor the formation of the metallacyclobutane intermediate leading to the E-alkene.[20]
Quantitative Data for Z-Selective Metathesis Catalysts:
| Catalyst Type | Reaction | Catalyst Loading (mol%) | Yield (%) | Z:E Ratio | Reference |
| Schrock (Mo-based) | Cross-metathesis | 1-5 | 70-95 | >95:5 | [21] |
| Grubbs (Ru-based, chelated NHC) | Cross-metathesis | 1-5 | 80-95 | >90:10 | [20] |
| Hoveyda-Grubbs (Z-selective) | Ring-closing metathesis | 1-5 | High | >95:5 | [18] |
Experimental Protocol: General Procedure for Z-Selective Cross-Metathesis
This is a general procedure and may require optimization for specific substrates and catalysts.
-
In a glovebox or under an inert atmosphere, the Z-selective metathesis catalyst (e.g., a Schrock or a specialized Grubbs catalyst, 1-5 mol%) is dissolved in a degassed, anhydrous solvent (e.g., toluene, dichloromethane, or THF).
-
The two olefin coupling partners (typically a 1:1 to 1:1.5 ratio) are added to the catalyst solution.
-
The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the catalyst and substrates) and monitored by GC or NMR spectroscopy.
-
Upon completion, the reaction can be quenched by the addition of ethyl vinyl ether.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to isolate the Z-alkene.
Conclusion
The synthesis of cis-alkenes has evolved from a significant synthetic challenge to a well-controlled and predictable transformation. The historical development of methods, from the pioneering work on poisoned catalysts to the rational design of highly selective metathesis catalysts, provides a compelling narrative of scientific progress. For researchers and professionals in drug development and materials science, a thorough understanding of these methodologies, their quantitative performance, and their experimental nuances is essential for the efficient and stereoselective construction of complex molecular architectures. The choice of method will ultimately depend on the specific substrate, functional group tolerance, and desired scale of the reaction, with each of the described techniques offering a unique set of advantages and limitations.
References
- 1. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 2. Corey-Winter Olefin Synthesis | Ambeed [ambeed.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Corey-Winter Olefination | NROChemistry [nrochemistry.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. byjus.com [byjus.com]
- 7. prepchem.com [prepchem.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Corey–Winter olefin synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 18. React App [pmc.umicore.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Z-Selective Metathesis – New Catalysts, New Opportunities - XiMo: Solution driven technology [ximo-inc.com]
The Thermodynamic Stability of cis-3-Octene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermodynamic stability of cis-3-octene, a key consideration in chemical synthesis and process development. Understanding the energetic landscape of alkene isomers is fundamental for predicting reaction outcomes, optimizing yields, and ensuring the purity of target molecules. This document summarizes key thermodynamic data, outlines relevant experimental methodologies, and provides visual representations of the underlying chemical principles.
Core Concepts in Alkene Stability
The thermodynamic stability of an alkene is inversely related to its potential energy. More stable isomers possess lower heats of formation and release less energy upon hydrogenation. The stability of alkenes is primarily influenced by two factors:
-
Degree of Substitution: Alkenes with a greater number of alkyl substituents on the double-bonded carbons are generally more stable. This is attributed to hyperconjugation, an electronic interaction between the C-H σ-bonds of the alkyl groups and the π-system of the double bond.
-
Stereoisomerism: For disubstituted alkenes like 3-octene, the trans isomer is typically more stable than the cis isomer. This is due to steric hindrance in the cis configuration, where the alkyl groups on the same side of the double bond lead to van der Waals repulsion, increasing the molecule's potential energy.
Quantitative Thermodynamic Data
The relative stability of this compound and its trans isomer can be quantified through their heats of hydrogenation and formation, as well as the Gibbs free energy of isomerization. While direct experimental data for this compound is limited, reliable values for the trans isomer and closely related analogues allow for a comprehensive understanding.
| Thermodynamic Parameter | Isomer | Value (kJ/mol) | Value (kcal/mol) | Source / Method |
| Heat of Hydrogenation (ΔH°hydrog) | trans-3-Octene (B84167) | -115.8 ± 0.4 | -27.7 ± 0.1 | NIST WebBook, Calorimetry[1] |
| This compound | ~ -121 | ~ -29 | Estimated from C6 analogue | |
| Heat of Formation (ΔH°f) | trans-3-Octene | Not Available | Not Available | |
| This compound | Not Available | Not Available | ||
| Gibbs Free Energy of Isomerization (ΔG°isom) | cis → trans | ~ -4 to -5 | ~ -1 | Estimated from analogues |
Note on this compound Data: The heat of hydrogenation for this compound is estimated based on the values for (Z)-3-hexene (-121.3 kJ/mol) and (E)-3-hexene (-117.6 kJ/mol), which show a difference of approximately 3.7 kJ/mol.[2] A similar difference is expected for the 3-octene isomers. The Gibbs free energy of isomerization is estimated based on the established trend that trans alkenes are generally 1 kcal/mol more stable than their cis counterparts.[3]
Isomerization and Relative Stability
The interconversion between cis- and trans-3-octene is an equilibrium process that strongly favors the more stable trans isomer. This relationship can be visualized as an energy diagram where the cis isomer resides at a higher potential energy level.
Caption: Relative energy levels of cis- and trans-3-octene.
Experimental Protocols
Accurate determination of the thermodynamic stability of alkenes relies on precise experimental techniques. The two primary methods are hydrogenation calorimetry and the analysis of isomerization equilibria.
Hydrogenation Calorimetry
This method measures the heat released (enthalpy change) when an alkene is hydrogenated to its corresponding alkane. A less exothermic reaction indicates a more stable starting alkene.
Experimental Workflow:
Caption: Workflow for determining the heat of hydrogenation.
Detailed Methodology:
-
Calorimeter Preparation: A high-precision calorimeter, either adiabatic or isothermal, is used. The reaction vessel is charged with a known quantity of the alkene (e.g., this compound) dissolved in an inert solvent like hexane (B92381) or ethanol.
-
Catalyst Addition: A hydrogenation catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), is added to the vessel.[4][5]
-
System Equilibration: The system is sealed, purged with hydrogen gas to remove air, and then pressurized with a known amount of hydrogen. The system is allowed to reach thermal equilibrium.
-
Reaction Initiation: The reaction is initiated, often by breaking a vial containing the alkene or by vigorous stirring to suspend the catalyst.
-
Data Acquisition: The temperature change (ΔT) of the system is monitored precisely as the exothermic hydrogenation reaction proceeds.
-
Calculation: The heat of hydrogenation (ΔH°hydrog) is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the moles of alkene reacted.
Isomerization Equilibrium Analysis
This method involves establishing an equilibrium between the cis and trans isomers and then determining their relative concentrations. The Gibbs free energy of isomerization (ΔG°isom) can then be calculated.
Experimental Workflow:
Caption: Workflow for determining the Gibbs free energy of isomerization.
Detailed Methodology:
-
Reaction Setup: A sample of pure this compound is dissolved in a suitable solvent in a reaction vessel.
-
Equilibration: A catalyst, such as a strong acid or iodine, is added to facilitate the isomerization. The mixture is heated to a constant temperature to allow the reaction to reach equilibrium.
-
Sampling and Quenching: Aliquots of the reaction mixture are withdrawn at various time points and the reaction is quenched, for example, by rapid cooling or neutralization of the catalyst.
-
Analysis: The relative concentrations of cis- and trans-3-octene in the quenched samples are determined using gas chromatography with a flame ionization detector (GC-FID). A capillary column with a polar stationary phase is typically used to achieve good separation of the isomers.[6]
-
Calculation: Once the concentrations are constant, indicating that equilibrium has been reached, the equilibrium constant (Keq = [trans]/[cis]) is calculated from the integrated peak areas in the chromatogram. The standard Gibbs free energy of isomerization is then calculated using the equation: ΔG° = -RTln(Keq).
Conclusion
The thermodynamic data conclusively show that trans-3-octene is the more stable isomer compared to this compound, a finding consistent with the general principles of alkene stability. The lower stability of the cis isomer is primarily due to steric strain. For researchers and professionals in drug development and chemical synthesis, this inherent instability of the cis isomer is a critical factor to consider. Reaction conditions that might facilitate isomerization should be carefully controlled if the cis geometry is the desired product. Conversely, processes can be designed to favor the formation of the more stable trans isomer by allowing for equilibrium conditions. The experimental protocols outlined provide a framework for the precise determination of these thermodynamic parameters, enabling informed process design and optimization.
References
An In-depth Technical Guide to the Electronic Structure of cis-3-Octene
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the electronic structure of cis-3-octene, an eight-carbon alkene with the chemical formula C₈H₁₆.[1][2][3] The placement of its carbon-carbon double bond and the cis stereochemistry significantly influence its molecular properties and reactivity.[4] An understanding of its electronic characteristics is foundational for its application in organic synthesis and materials science.
Fundamental Concepts: Hybridization and Bonding
The electronic architecture of this compound is primarily defined by the hybridization of its carbon atoms. The two carbons forming the double bond (C3 and C4) are sp² hybridized. This orbital hybridization involves the mixing of one 2s and two 2p orbitals to form three degenerate sp² hybrid orbitals. These orbitals arrange themselves in a trigonal planar geometry, with bond angles of approximately 120°. The remaining p-orbital on each carbon atom is unhybridized and oriented perpendicular to this plane.
-
Sigma (σ) Bonds: The molecular framework of this compound is constructed from sigma (σ) bonds, which are formed by the direct, head-on overlap of atomic orbitals. This includes all carbon-hydrogen (C-H) bonds and carbon-carbon (C-C) single bonds. The double bond itself contains one σ bond resulting from the overlap of two sp² hybrid orbitals, one from each carbon atom.
-
Pi (π) Bond: The second component of the double bond is a pi (π) bond, created by the side-by-side overlap of the two unhybridized p-orbitals. The electron density of this π bond is located above and below the plane of the σ bonds. This restricted rotation around the C=C bond axis gives rise to cis and trans isomerism.
Figure 1. Hybridization of C3 and C4 carbons in this compound, showing the formation of σ and π bonds.
Molecular Orbital (MO) Theory Perspective
Molecular Orbital (MO) theory provides a more comprehensive model of the electronic structure. In this framework, the atomic orbitals of the carbon atoms in the double bond combine to form molecular orbitals that extend over the π system.
The two p-orbitals that form the π bond combine to generate two molecular orbitals:
-
A lower-energy bonding π molecular orbital , where the p-orbitals are in the same phase.
-
A higher-energy antibonding π molecular orbital*, where the p-orbitals are in opposite phases.
In the ground state of this compound, the two electrons from the π bond occupy the bonding π orbital. This orbital is the Highest Occupied Molecular Orbital (HOMO) . The antibonding π* orbital, which is unoccupied in the ground state, is the Lowest Unoccupied Molecular Orbital (LUMO) .
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. It dictates the molecule's electronic properties, including its reactivity and its behavior in UV-Visible spectroscopy.[5][6] A smaller gap generally corresponds to higher reactivity.[5]
Figure 2. Molecular orbital energy diagram for the π system of this compound.
Quantitative Data
While specific, experimentally-derived electronic data for this compound is not extensively published, values can be approximated from computational studies and data for structurally similar alkenes.
Table 1: Calculated Geometrical and Electronic Parameters for this compound and Representative Alkenes
| Parameter | Approximate Value | Source/Context |
|---|---|---|
| C=C Bond Length | ~1.34 Å | Typical for cis-alkenes[7] |
| H-C=C Bond Angle | ~121-122° | Typical for cis-alkenes[7] |
| Ionization Energy (π-electron) | ~9.1 - 9.5 eV | Based on photoelectron spectra of similar alkenes[8] |
| π → π* Transition (λmax) | ~170 - 180 nm | Non-conjugated alkenes absorb in the far UV region[9][10] |
Note: These values are illustrative and can vary based on the specific computational method or experimental conditions.
Experimental Protocols for Elucidation
The electronic structure of molecules like this compound is investigated using several key spectroscopic techniques.
4.1. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Principle: This technique measures the absorption of ultraviolet or visible light, which corresponds to the energy required to promote an electron from a lower energy orbital to a higher one. For alkenes, the primary electronic transition observed is the π → π* transition, from the HOMO to the LUMO.[10][11] Non-conjugated alkenes like this compound have a large HOMO-LUMO gap and thus absorb in the far-UV region (typically < 200 nm).[9]
-
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared using a solvent that is transparent in the far-UV range, such as hexane.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. One beam passes through a cuvette containing the pure solvent (reference), and the other passes through a matched cuvette with the sample solution.
-
Data Acquisition: The instrument scans a range of wavelengths (e.g., 190-400 nm) and records the absorbance (A) at each wavelength.
-
Analysis: The wavelength of maximum absorbance (λmax) is identified, corresponding to the energy of the π → π* transition.
-
4.2. Photoelectron Spectroscopy (PES)
-
Principle: PES directly measures the ionization energies of electrons in a molecule by ejecting them with high-energy photons.[8] The kinetic energy of the ejected photoelectrons is measured, and from this, the binding energy of the electron in its molecular orbital is determined. This provides a direct experimental map of the occupied molecular orbital energies.[12]
-
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He I, 21.22 eV).
-
Analysis: An electron energy analyzer measures the kinetic energies of the photoelectrons emitted.
-
Spectrum Generation: The ionization energy is calculated using the equation: Ionization Energy = Photon Energy - Kinetic Energy. A spectrum is generated by plotting the number of electrons versus their ionization energy. The first and lowest ionization energy peak for an alkene corresponds to the removal of an electron from the HOMO (the π orbital).
-
References
- 1. This compound [stenutz.eu]
- 2. 3-Octene, (Z)- [webbook.nist.gov]
- 3. (Z)-3-Octene | C8H16 | CID 5362722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Write a structure for the following:(a) this compound | Filo [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
- 10. gdckulgam.edu.in [gdckulgam.edu.in]
- 11. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to cis-3-Octene
Molecular Formula: C₈H₁₆ CAS Number: 14850-22-7
Abstract
This technical guide provides a comprehensive overview of cis-3-Octene (C₈H₁₆), a colorless liquid alkene. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the molecule's physical and spectroscopic properties, common synthetic protocols, chemical reactivity, and applications. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for cited reactions and relevant reaction pathways are visualized using Graphviz diagrams to facilitate understanding of the underlying chemical transformations.
Molecular and Physical Properties
This compound is an aliphatic alkene with a double bond located at the third carbon, with a cis (Z) configuration.[1][2][3] Its physical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 112.22 g/mol [4][5] |
| Density | 0.72 g/mL[6][7][8][9] |
| Boiling Point | 123 °C[6][7][9] |
| Melting Point | -126 °C[7][9] |
| Flash Point | 17 °C[6][7][9] |
| Refractive Index | 1.414 - 1.421[6][7][8] |
| Vapor Pressure | 17.9 mmHg at 25°C[6][7] |
| Solubility | Soluble in organic solvents. |
| Appearance | Colorless to almost colorless clear liquid.[3][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections provide details on its nuclear magnetic resonance (NMR) spectra.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound shows distinct signals for the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.
| Assignment | Chemical Shift (ppm) | Multiplicity |
| Olefinic Protons | ~5.35 | Multiplet |
| Allylic Protons | ~2.00 | Multiplet |
| Methylene Protons | ~1.3-1.4 | Multiplet |
| Methyl Protons | ~0.9 | Triplet |
Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[10]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
| Assignment | Chemical Shift (ppm) |
| Olefinic Carbons | ~125-135 |
| Allylic Carbons | ~20-30 |
| Aliphatic Carbons | ~14-35 |
Note: Data is based on typical values for similar alkenes and may vary.[11]
Infrared (IR) and Mass Spectrometry (MS)
-
IR Spectroscopy: The IR spectrum of this compound would show a characteristic C=C stretch for a cis-alkene around 1650-1660 cm⁻¹ and a =C-H stretch around 3010-3030 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z = 112, corresponding to the molecular weight of C₈H₁₆. Fragmentation patterns would be consistent with the aliphatic alkene structure.
Synthesis Protocols
A common and stereoselective method for the synthesis of cis-alkenes is the partial hydrogenation of an alkyne.
Synthesis of this compound from 3-Octyne (B96577)
This protocol involves the hydrogenation of 3-octyne using a poisoned catalyst, typically Lindlar's catalyst, which selectively reduces the alkyne to a cis-alkene without further reduction to the alkane.
Experimental Protocol:
-
Catalyst Preparation: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is prepared or obtained commercially.
-
Reaction Setup: A reaction flask is charged with 3-octyne and a suitable solvent, such as hexane (B92381) or ethanol.
-
Hydrogenation: The flask is flushed with hydrogen gas, and the Lindlar's catalyst is added. The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at or slightly above atmospheric pressure).
-
Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure the reaction stops at the alkene stage.
-
Workup: Once the starting alkyne is consumed, the catalyst is removed by filtration.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield pure this compound.
Caption: Synthesis of this compound from 3-octyne.
Chemical Reactivity
The double bond in this compound is the center of its reactivity, making it susceptible to various electrophilic addition reactions.
Key Reactions:
-
Hydrogenation: Complete hydrogenation with a catalyst like platinum or palladium on carbon will yield n-octane.
-
Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond results in the formation of 3,4-dihalo-octane.
-
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, leading to the formation of 3-halo-octane and 4-halo-octane.
-
Oxidation: Reaction with oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the double bond, leading to the formation of carboxylic acids or aldehydes.
Caption: Key reactions of this compound.
Applications
This compound serves as a valuable building block and intermediate in various chemical syntheses.
-
Organic Synthesis: It is used as a starting material for the synthesis of a variety of organic compounds.[12]
-
Polymer Chemistry: It can be used as a comonomer in the production of polymers and copolymers to modify their physical properties.[7][12]
-
Fine Chemicals: It is an intermediate in the manufacturing of specialty chemicals, including fragrances and flavoring agents.[12]
-
Pharmaceuticals: The octene backbone can be incorporated into more complex molecules in the development of new pharmaceutical agents.[12]
Safety and Handling
This compound is a highly flammable liquid and vapor. Proper safety precautions must be followed during its handling and storage.
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Flammable Liquid | GHS02 | H225: Highly flammable liquid and vapor. | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. |
| Aspiration Hazard | GHS08 | H304: May be fatal if swallowed and enters airways. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P331: Do NOT induce vomiting. |
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
Storage: Store in a cool, dry, well-ventilated place away from ignition sources. Keep the container tightly sealed.
Disposal: Dispose of in accordance with local, state, and federal regulations. Do not dispose of into the environment.
References
- 1. (Z)-3-Octene | C8H16 | CID 5362722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Octene, (Z)- [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | CAS#:14850-22-7 | Chemsrc [chemsrc.com]
- 7. Page loading... [guidechem.com]
- 8. This compound [stenutz.eu]
- 9. lookchem.com [lookchem.com]
- 10. This compound(14850-22-7) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. This compound [myskinrecipes.com]
Physical Properties of cis-3-Octene
An In-depth Technical Guide on the
This technical guide provides a comprehensive overview of the boiling point and related physical properties of cis-3-octene. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the key physical data, detailed experimental protocols for property determination and purity analysis, and a logical workflow for these procedures.
This compound is an alkene with the molecular formula C₈H₁₆.[1] Its physical properties are crucial for its handling, purification, and use in chemical synthesis. The boiling point, in particular, is a key parameter for distillation and for verifying substance purity. A summary of its key physical properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₆ |
| Molecular Weight | 112.215 g/mol |
| Boiling Point | 123 °C |
| Melting Point | -126 °C[1][2][3][4] |
| Density | 0.72 g/cm³[1][2][3] |
| Refractive Index | 1.4120 to 1.4150[1][2] |
| Flash Point | 17 °C[1][2][3] |
| Vapor Pressure | 17.9 mmHg at 25°C[1][3] |
| CAS Number | 14850-22-7[1][2] |
The physical properties of alkenes, such as the boiling point, are primarily influenced by London dispersion forces.[5] These forces increase with the size and surface area of the molecule, which is why the boiling point of alkenes is similar to that of alkanes with the same number of carbon atoms.[5][6] For isomers, the cis form often has a slightly higher boiling point than the trans form due to a small net molecular dipole, leading to weak dipole-dipole interactions in addition to London dispersion forces.[5][6][7]
Experimental Protocols
Accurate determination of the boiling point requires a pure sample and a precise methodology. The following protocols describe standard procedures for purity assessment and boiling point measurement.
Purity Assessment
Before measuring the boiling point, it is critical to determine the purity of the this compound sample. Impurities can significantly alter the observed boiling point. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for this purpose.[8][9]
2.1.1 Gas Chromatography (GC) for Purity Analysis
Gas chromatography separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. It is highly effective for analyzing alkene mixtures and identifying isomers.[10][11]
Methodology:
-
Instrument Preparation:
-
Column Selection: Use a capillary column with a non-polar or mid-polarity stationary phase suitable for separating hydrocarbon isomers, such as one based on polydimethylsiloxane (B3030410) or Carbowax.[12]
-
Carrier Gas: Use an inert carrier gas such as Nitrogen (N₂) or Helium (He) at a constant flow rate.[11]
-
Temperature Program: Set an initial oven temperature (e.g., 60 °C), followed by a temperature ramp (e.g., 5 °C/min) to a final temperature (e.g., 180 °C) to ensure separation of all volatile components.[11]
-
Injector and Detector: Set the injector and Flame Ionization Detector (FID) temperatures significantly higher than the final oven temperature (e.g., 250 °C) to ensure rapid volatilization of the sample and prevent condensation.
-
-
Sample Preparation:
-
Dilute a small amount of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Record the chromatogram. The retention time of the major peak will correspond to this compound.
-
Purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. For high-purity samples, the main peak should account for >95% of the total area.
-
2.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and can be used to identify and quantify impurities.[8][13] Both ¹H and ¹³C NMR are valuable.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[14]
-
-
Data Acquisition:
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in different environments in the molecule.
-
The presence of unexpected peaks indicates impurities. The purity can be estimated by comparing the integration of the impurity peaks to the integration of the main compound peaks.[9]
-
The coupling constants between vicinal alkenyl protons can confirm the cis stereochemistry (typically 6-14 Hz).[15]
-
Boiling Point Determination
Once the purity of the sample has been confirmed, its boiling point can be accurately measured.
2.2.1 Distillation Method
This method is suitable when a sufficient amount of the liquid (>5 mL) is available and if purification is also desired.[16]
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.
-
Sample and Boiling Chips: Place the this compound sample (at least 5 mL) and a few boiling chips or a magnetic stir bar into the round-bottom flask to ensure smooth boiling.[16]
-
Thermometer Placement: Position the thermometer so that the top of its bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.[16]
-
Heating: Gently heat the flask. As the liquid boils, the vapor will rise, and its temperature will be recorded by the thermometer.
-
Data Recording: When the temperature reading on the thermometer stabilizes while the liquid is distilling at a steady rate (i.e., condensate is forming on the condenser and dripping into the receiving flask), record this temperature as the boiling point.[16]
-
Pressure Correction: Record the ambient barometric pressure. If the pressure is not at standard sea level (760 mmHg), the observed boiling point may need to be corrected.
2.2.2 Thiele Tube Method
This micro-scale method is ideal when only a small amount of sample (<1 mL) is available.[16]
Methodology:
-
Sample Preparation: Place a small amount (10-20 drops) of the this compound sample into a small test tube (a Durham tube or a cut-off NMR tube).
-
Capillary Tube: Place a capillary tube, sealed at one end, into the sample tube with the open end down.
-
Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band or wire. The sample should be level with the thermometer bulb.
-
Heating: Insert the assembly into a Thiele tube containing high-boiling mineral oil, ensuring the sample tube is immersed in the oil.[16]
-
Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.
-
Data Recording: Stop heating and allow the apparatus to cool slowly. The moment the bubbling stops and the liquid just begins to enter the capillary tube, record the temperature. This is the boiling point, as the pressure of the vapor inside the capillary tube is equal to the external atmospheric pressure.[16]
Workflow and Logic Diagrams
The following diagram illustrates the logical workflow for the determination and verification of the boiling point of this compound.
Caption: Experimental workflow for purity assessment and boiling point determination of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 14850-22-7 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound [stenutz.eu]
- 5. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. testbook.com [testbook.com]
- 8. homework.study.com [homework.study.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. agilent.com [agilent.com]
- 12. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical Properties of cis-3-Octene
This technical guide provides a comprehensive overview of the density and refractive index of this compound, a colorless liquid alkene. The information contained herein is intended for use by professionals in research, science, and drug development who may utilize this compound as a solvent, in polymer production, or as an intermediate in organic synthesis.[1][2]
Core Physical Properties
This compound, with the chemical formula C₈H₁₆ and CAS number 14850-22-7, is an aliphatic alkene.[1][3] Its physical characteristics are crucial for its application in various chemical processes.
Quantitative Data Summary
The density and refractive index are key physical constants that help in the identification and characterization of this compound. These values are summarized in the table below.
| Property | Value | Units | Notes |
| Density | 0.72[1][4][5][6] | g/cm³ | At standard conditions |
| 0.721[7] | g/cm³ | ||
| Refractive Index (n) | 1.4120 to 1.4150[4][5] | At 20°C, Sodium D-line (589 nm) | |
| 1.414[7] | |||
| 1.421[1][6] |
Experimental Protocols
The determination of density and refractive index for liquid compounds like this compound follows established laboratory procedures. While specific experimental details for this compound are not extensively published, the general methodologies are well-understood.
Density Measurement
The density of a liquid is its mass per unit volume. For a non-viscous liquid like this compound, the density can be determined using several methods:
-
Pycnometer Method: A pycnometer, a flask with a specific, known volume, is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. Temperature control is crucial for accurate measurements as density is temperature-dependent.
-
Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid. The density is read directly from the scale at the point where the liquid surface meets the hydrometer's stem. This method is quick but may be less precise than the pycnometer method.
Refractive Index Measurement
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid from a vacuum (or air).[8] It is a characteristic property that is dependent on temperature and the wavelength of light used.[8]
-
Abbe Refractometer: This is a common instrument for measuring the refractive index of liquids.[9] A few drops of the sample are placed between two prisms.[9][10] Light is passed through the sample, and the angle of refraction is measured.[8] The instrument is calibrated and typically uses the sodium D-line (589 nm) as the light source.[8][10] The refractive index is read directly from a scale on the instrument.[9] Temperature control is maintained by circulating water through a jacket surrounding the prisms.[9]
-
Michelson Interferometer: A more advanced method involves using a modified Michelson interferometer. This technique can provide high-precision measurements of the refractive index by analyzing the interference pattern of light that has passed through the liquid sample.[11]
Logical Relationships of Physical Properties
The physical properties of this compound are interconnected and are determined by its molecular structure. The following diagram illustrates this relationship.
Caption: Relationship between molecular structure and physical properties.
References
- 1. Page loading... [guidechem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 14850-22-7 [chemicalbook.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | CAS#:14850-22-7 | Chemsrc [chemsrc.com]
- 7. This compound [stenutz.eu]
- 8. athabascau.ca [athabascau.ca]
- 9. davjalandhar.com [davjalandhar.com]
- 10. youtube.com [youtube.com]
- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
Solubility of cis-3-Octene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of cis-3-octene in various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide extrapolates its expected behavior based on fundamental principles of organic chemistry and provides methodologies for experimental determination. The information herein is intended to assist researchers and professionals in solvent selection for applications such as chemical synthesis, purification, and formulation development.
This compound (C8H16, CAS No: 14850-22-7) is an unsaturated hydrocarbon, an alkene to be specific.[1] Its molecular structure, characterized by a nonpolar hydrocarbon chain and a carbon-carbon double bond, is the primary determinant of its solubility.[2][3] The guiding principle for predicting the solubility of nonpolar compounds like this compound is "like dissolves like," which states that nonpolar solutes will readily dissolve in nonpolar solvents, while they will be immiscible in polar solvents.[4]
Data Presentation: Expected Solubility of this compound
The following table summarizes the expected solubility of this compound in a range of common organic solvents, categorized by their polarity. The solubility is described qualitatively as "Miscible," "Partially Miscible," or "Immiscible" based on the principles of intermolecular forces.
| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |
| Nonpolar Solvents | |||
| n-Hexane | C6H14 | Nonpolar | Miscible |
| Cyclohexane | C6H12 | Nonpolar | Miscible |
| Toluene | C7H8 | Nonpolar | Miscible |
| Diethyl Ether | (C2H5)2O | Nonpolar | Miscible |
| Carbon Tetrachloride | CCl4 | Nonpolar | Miscible |
| Polar Aprotic Solvents | |||
| Acetone | (CH3)2CO | Polar Aprotic | Partially Miscible to Immiscible |
| Ethyl Acetate | CH3COOC2H5 | Polar Aprotic | Partially Miscible |
| Dichloromethane | CH2Cl2 | Polar Aprotic | Miscible |
| Tetrahydrofuran (THF) | C4H8O | Polar Aprotic | Partially Miscible |
| Polar Protic Solvents | |||
| Methanol | CH3OH | Polar Protic | Immiscible |
| Ethanol | C2H5OH | Polar Protic | Immiscible |
| Water | H2O | Polar Protic | Immiscible |
Experimental Protocols
For precise quantitative determination of the solubility of this compound in a specific organic solvent, the following experimental protocol is recommended.
Determination of Miscibility (Qualitative)
Objective: To visually determine if this compound is miscible, partially miscible, or immiscible in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Graduated cylinders or pipettes
-
Test tubes with stoppers or vials with caps
-
Vortex mixer or shaker
-
Constant temperature bath (optional)
Procedure:
-
In a clean, dry test tube or vial, add a known volume (e.g., 1 mL) of the selected organic solvent.
-
To the same container, add an equal volume of this compound.
-
Securely cap the container and shake it vigorously for 30-60 seconds.[5]
-
Allow the mixture to stand undisturbed for at least 5 minutes and observe.
-
Observation:
-
Miscible: A single, clear liquid phase is observed.
-
Immiscible: Two distinct liquid layers are visible.
-
Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.
-
-
For temperature-dependent studies, perform the experiment with the container placed in a constant temperature bath.
Determination of Solubility (Quantitative)
Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Stirring plate and magnetic stir bars
-
Constant temperature bath
-
Gas chromatograph (GC) or other suitable analytical instrument
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in several sealed containers.
-
Place the containers in a constant temperature bath and stir them for a sufficient amount of time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, stop the stirring and allow the undissolved this compound to settle.
-
Carefully extract a known volume of the clear, saturated supernatant without disturbing the undissolved layer.
-
Dilute the extracted aliquot with a known volume of the pure solvent to a concentration suitable for analysis.
-
Analyze the diluted sample using a calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in g/100 mL, mol/L, or as a weight percentage.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks related to the solubility of this compound.
Caption: A logical workflow for selecting an appropriate solvent for this compound.
Caption: A standardized workflow for the experimental determination of solubility.
References
Methodological & Application
Application Note: Gas Chromatography Methods for the Analysis of cis-3-Octene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cis-3-Octene is a volatile organic compound (VOC) and an isomer of octene. As with other alkenes, it can be found in various industrial processes and may be present as a component in complex hydrocarbon mixtures. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research applications. Gas chromatography (GC) is the premier analytical technique for the separation and analysis of volatile compounds like this compound. This application note details the methodologies for the qualitative and quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Challenge
The primary challenge in the analysis of this compound is often its separation from other C8 isomers, such as trans-3-octene, other positional octene isomers, and n-octane, which may have very similar boiling points and chromatographic behavior. Achieving baseline separation is critical for accurate quantification. The choice of the GC column and the optimization of the temperature program are paramount to resolving these closely eluting compounds.
Experimental Protocols
This section provides detailed experimental protocols for the analysis of this compound. The primary method described utilizes a standard non-polar capillary column, which is widely applicable.
1. Sample and Standard Preparation
-
Standard Preparation:
-
Prepare a stock solution of this compound (purity ≥98%) at a concentration of 1000 µg/mL in a volatile solvent such as hexane (B92381) or pentane.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
If an internal standard is used for quantification, add a constant concentration of a suitable internal standard (e.g., nonane (B91170) or a deuterated analog) to all calibration standards and samples.
-
-
Sample Preparation:
-
For liquid samples, dilute an accurately weighed or measured volume of the sample in a suitable solvent (e.g., hexane) to bring the expected concentration of this compound within the calibration range.
-
For solid or semi-solid matrices, a sample preparation technique such as headspace analysis or purge-and-trap may be required.
-
Static Headspace (for aqueous or solid samples): Place a known amount of the sample in a sealed headspace vial. Incubate the vial at a controlled temperature (e.g., 80°C) to allow the volatile compounds to partition into the headspace.[1] An aliquot of the headspace gas is then automatically injected into the GC.
-
-
2. Gas Chromatography (GC) Method
The following GC parameters provide a starting point and should be optimized for the specific instrument and application.
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Table 1: GC-FID/MS Instrumental Parameters
| Parameter | Recommended Value |
| GC Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.0-1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Temperature Program | Initial: 40°C, hold for 2 minutesRamp: 5°C/min to 150°CHold: 2 minutes |
| FID Detector Temp. | 280°C |
| MS Transfer Line Temp. | 280°C |
| MS Ion Source Temp. | 230°C |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 35-200 |
3. Data Analysis and Quantification
-
Qualitative Identification:
-
GC-FID: Identification is based on the retention time matching that of a known this compound standard.
-
GC-MS: Identification is confirmed by matching both the retention time and the mass spectrum of the analyte with that of a standard or a library spectrum (e.g., NIST).
-
-
Quantitative Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration for the prepared standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
The peak area percentage can be used for a semi-quantitative estimation, assuming an equal response factor for all isomers.
-
Data Presentation
Expected Retention Behavior
The retention of non-polar compounds like octenes on a non-polar stationary phase is primarily governed by their boiling points. However, subtle differences in molecular shape also play a role. The Kovats retention index (I) is a standardized measure of retention that helps in predicting elution order.
-
The Kovats retention index for This compound on a standard non-polar column is approximately 799 .[1]
-
The Kovats retention index for trans-3-Octene is slightly lower, at approximately 797 .[2]
This indicates that with a high-resolution capillary column, the cis isomer is expected to elute slightly after the trans isomer. The separation of these and other C8 isomers is critical and depends on the efficiency of the GC column.
Table 2: Example Quantitative Data (Illustrative)
This table presents typical performance metrics that can be expected from a well-optimized GC method for this compound analysis. Actual values will vary based on the specific instrumentation and method optimization.
| Parameter | Expected Value |
| Retention Time (approx.) | 6-8 minutes (dependent on the exact method) |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Repeatability (%RSD, n=6) | < 5% |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the GC analysis of this compound.
Logical Relationship for Isomer Separation
Caption: Factors influencing the chromatographic separation of C8 isomers.
References
Application Notes and Protocols for cis-3-Octene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-3-Octene is a versatile C8 alkene that serves as a valuable starting material and intermediate in a wide range of organic syntheses. Its specific stereochemistry and reactivity make it a key building block for the synthesis of fine chemicals, pharmaceuticals, fragrances, and polymers.[1] This document provides detailed application notes and experimental protocols for several key transformations of this compound, offering a practical guide for its utilization in research and development.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol |
| CAS Number | 14850-22-7 |
| Appearance | Colorless liquid |
| Boiling Point | 122-123 °C |
| Density | 0.717 g/mL at 25 °C |
Key Synthetic Applications and Protocols
Epoxidation to form cis-3,4-Epoxyoctane
Epoxidation of this compound provides a direct route to the corresponding epoxide, a valuable intermediate for the synthesis of diols, amino alcohols, and other functionalized molecules. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation, proceeding via a concerted syn-addition mechanism.
Reaction Scheme:
Experimental Protocol: Epoxidation with m-CPBA
-
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the flask over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield cis-3,4-Epoxyoctane.
-
Quantitative Data:
| Reactant | Product | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | cis-3,4-Epoxyoctane | m-CPBA | CH₂Cl₂ | 3-5 | 0 to RT | ~85-95 |
Syn-Dihydroxylation to form cis-3,4-Octanediol
The syn-dihydroxylation of this compound yields cis-3,4-Octanediol, a vicinal diol with applications in the synthesis of polymers, plasticizers, and as a chiral building block. This transformation can be achieved using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant (Upjohn conditions) or with cold, dilute, basic potassium permanganate (B83412) (KMnO₄).
Reaction Scheme:
Experimental Protocol: Syn-Dihydroxylation with Osmium Tetroxide (Upjohn Conditions)
-
Materials:
-
This compound (1.0 eq)
-
Osmium tetroxide (OsO₄, 0.02 eq)
-
N-Methylmorpholine N-oxide (NMO, 1.2 eq)
-
Acetone (B3395972)/Water (10:1 mixture)
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of acetone and water.
-
Add N-Methylmorpholine N-oxide to the solution.
-
To this mixture, add a solution of osmium tetroxide in toluene (B28343) dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stir for 30 minutes.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain cis-3,4-Octanediol.
-
Quantitative Data:
| Reactant | Product | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | cis-3,4-Octanediol | OsO₄ (cat.), NMO | Acetone/H₂O | 12-24 | RT | 80-90 |
| This compound | cis-3,4-Octanediol | Cold, dilute, basic KMnO₄ | Acetone/H₂O | 1-2 | 0 | Moderate |
Ozonolysis: Oxidative Cleavage to Aldehydes and Carboxylic Acids
Ozonolysis of this compound cleaves the double bond to produce smaller carbonyl compounds. A reductive workup yields propanal and pentanal, while an oxidative workup produces propanoic acid and pentanoic acid. This reaction is a powerful tool for structural elucidation and for the synthesis of functionalized fragments.
Reaction Schemes:
-
Reductive Workup: this compound + O₃; then Me₂S -> Propanal + Pentanal
-
Oxidative Workup: this compound + O₃; then H₂O₂ -> Propanoic Acid + Pentanoic Acid
Experimental Protocol: Ozonolysis with Reductive Workup
-
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Ozone (O₃)
-
Dimethyl sulfide (B99878) (DMS, 2.0 eq)
-
-
Procedure:
-
Dissolve this compound in dichloromethane in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide to the reaction mixture at -78 °C and then allow it to warm to room temperature and stir for 2-4 hours.
-
The resulting aldehydes can be isolated by distillation or used directly in subsequent reactions.
-
Quantitative Data:
| Reactant | Product(s) | Workup Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | Propanal, Pentanal | (CH₃)₂S | CH₂Cl₂ | 2-4 | -78 to RT | High (>90) |
| This compound | Propanoic Acid, Pentanoic Acid | H₂O₂ | CH₂Cl₂/H₂O | 2-4 | -78 to RT | High (>90) |
Olefin Metathesis
This compound can participate in olefin metathesis reactions, catalyzed by transition metal complexes such as Grubbs' catalysts. Self-metathesis of this compound can lead to a mixture of cis-3-hexene (B1361246) and cis-5-decene. Cross-metathesis with other olefins allows for the synthesis of a variety of unsaturated compounds.
Reaction Scheme (Self-Metathesis):
Experimental Protocol: Self-Metathesis with Grubbs' Catalyst
-
Materials:
-
This compound (1.0 eq)
-
Grubbs' Second Generation Catalyst (0.01-0.05 eq)
-
Anhydrous and degassed dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve this compound in anhydrous and degassed dichloromethane.
-
Add the Grubbs' catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 4-12 hours, monitoring the reaction progress by GC-MS.
-
Quench the reaction by adding a few drops of ethyl vinyl ether.
-
Remove the solvent under reduced pressure and purify the resulting mixture of alkenes by distillation or chromatography.
-
Quantitative Data:
| Reactant | Product(s) | Catalyst | Solvent | Time (h) | Temperature (°C) | Conversion (%) |
| This compound | cis-3-Hexene, cis-5-Decene | Grubbs' II | CH₂Cl₂ | 4-12 | RT - 40 | Varies |
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic transformations described above.
Caption: Key synthetic transformations of this compound.
Experimental Workflow for a Typical Reaction
The following diagram outlines a general workflow for performing a reaction with this compound and subsequent product isolation.
Caption: General experimental workflow for this compound reactions.
Conclusion
This compound is a readily available and highly useful starting material in organic synthesis. The protocols outlined in this document for epoxidation, dihydroxylation, ozonolysis, and metathesis provide a foundation for its application in the synthesis of a diverse array of target molecules. The versatility of this compound, coupled with the efficiency of these modern synthetic methods, makes it an important tool for researchers in both academic and industrial settings.
References
Application Notes and Protocols: The Strategic Use of cis-3-Octene in Pheromone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of insect pheromones is a critical component in the development of environmentally benign pest management strategies. The precise geometry of olefinic bonds within these semiochemicals is often paramount to their biological activity. cis-3-Octene, a readily available eight-carbon olefin, serves as a valuable and versatile starting material for the synthesis of various lepidopteran pheromones. Its inherent Z-configuration at the C3-C4 position provides a strategic advantage for constructing longer-chain pheromones with specific cis-double bond placements.
This document outlines detailed application notes and protocols for the utilization of this compound in the synthesis of insect pheromones, with a primary focus on the preparation of (Z)-5-decenyl acetate (B1210297), a sex pheromone component for several moth species. The methodologies described herein leverage key organic transformations, including Z-selective cross-metathesis, oxidation, and esterification, to afford the target pheromone with high stereochemical purity.
Key Synthetic Strategies
The conversion of this compound to target pheromones can be achieved through several robust synthetic pathways. The most prominent strategies include:
-
Cross-Metathesis: This powerful C-C bond-forming reaction allows for the extension of the carbon chain of this compound while preserving the cis-geometry of the double bond. Z-selective ruthenium or molybdenum catalysts are instrumental in achieving high stereoselectivity.[1][2][3]
-
Epoxidation followed by Ring-Opening: The double bond of this compound can be epoxidized, and subsequent regioselective ring-opening with appropriate nucleophiles can introduce desired functional groups and extend the carbon skeleton.[4][5][6]
-
Ozonolysis and Wittig Reaction: Ozonolysis of this compound yields aldehydes that can be utilized in stereoselective Wittig reactions to construct the target pheromone backbone.[7][8][9]
This application note will focus on the cross-metathesis approach due to its efficiency and high stereoselectivity.
Synthesis of (Z)-5-Decenyl Acetate from this compound
(Z)-5-Decenyl acetate is a component of the sex pheromone for various lepidopteran species, including the turnip moth (Agrotis segetum) and the peach twig borer (Anarsia lineatella).[10][11] The following section details a synthetic protocol for its preparation starting from this compound.
Overall Synthetic Scheme
The synthesis involves a two-step sequence:
-
Z-Selective Cross-Metathesis: Reaction of this compound with a protected 4-penten-1-ol (B13828) derivative using a Z-selective metathesis catalyst to form the C10 backbone.
-
Deprotection and Acetylation: Removal of the protecting group followed by acetylation of the resulting alcohol to yield the final pheromone.
References
- 1. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemhub.com [chemhub.com]
- 4. Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (Z)-5-Decenyl acetate | C12H22O2 | CID 5363513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of cis-3-Octene in Polymer Chemistry: A Theoretical and Practical Guide
Introduction
Cis-3-octene, an internal olefin, presents a unique monomer for polymer synthesis. Unlike its terminal isomer, 1-octene (B94956), the internal position of the double bond in this compound poses distinct challenges and opportunities in polymerization. This document provides a comprehensive overview of the potential application of this compound in polymer chemistry, including theoretical polymerization pathways and generalized experimental protocols. It is important to note that while the polymerization of alpha-olefins like 1-octene is well-documented, specific literature on the homopolymerization of this compound is scarce. Therefore, the protocols and data presented herein are based on established principles of polymer chemistry for similar internal olefins and should be considered as a starting point for research and development.
Theoretical Polymerization Pathways
This compound, as a non-strained cyclic olefin, is not a suitable candidate for ring-opening metathesis polymerization (ROMP). The primary methods for polymerizing this compound would be coordination polymerization using Ziegler-Natta catalysts or cationic polymerization.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts, typically based on titanium compounds co-catalyzed by organoaluminum compounds, are widely used for the polymerization of alpha-olefins.[1][2] The mechanism involves the coordination of the olefin to the transition metal center followed by insertion into the metal-alkyl bond.[1] For internal olefins like this compound, the steric hindrance around the double bond can significantly reduce the rate of polymerization and the achievable molecular weight compared to terminal olefins.
Cationic Polymerization
Cationic polymerization is initiated by electrophiles that add to the double bond, creating a carbocation that propagates by adding to subsequent monomer units.[3] Alkenes with electron-donating groups that can stabilize the carbocation are good candidates for this method.[3][4] The stability of the secondary carbocation that would be formed from the protonation of this compound makes it a plausible, though potentially challenging, monomer for cationic polymerization.
Experimental Protocols
Disclaimer: The following protocols are generalized procedures for the polymerization of internal olefins and have not been specifically optimized for this compound. Researchers should conduct small-scale feasibility studies and optimize reaction conditions.
Protocol 1: Ziegler-Natta Polymerization of this compound (Hypothetical)
Objective: To synthesize poly(this compound) using a heterogeneous Ziegler-Natta catalyst.
Materials:
-
This compound (purified by distillation over sodium)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (B1256330) (Al(C₂H₅)₃)
-
Anhydrous heptane (B126788) (solvent)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid (in methanol)
-
Nitrogen gas (high purity)
-
Schlenk line and glassware
Procedure:
-
All glassware is dried in an oven at 120°C overnight and assembled hot under a stream of nitrogen.
-
In a Schlenk flask equipped with a magnetic stirrer, add anhydrous heptane (100 mL) and this compound (20 mL, 0.14 mol).
-
The flask is placed in a thermostated oil bath at 70°C.
-
In a separate Schlenk tube, prepare the catalyst by adding TiCl₄ (0.5 mmol) to anhydrous heptane (10 mL) at 0°C, followed by the slow addition of triethylaluminum (1.5 mmol, as a 1 M solution in heptane). The mixture is aged for 30 minutes at room temperature.
-
The catalyst suspension is then transferred to the monomer solution via a cannula.
-
The polymerization is allowed to proceed for 4-24 hours under a nitrogen atmosphere.
-
The reaction is quenched by the slow addition of methanol (20 mL).
-
The polymer is precipitated by pouring the reaction mixture into an excess of methanol containing a small amount of hydrochloric acid.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 40°C to a constant weight.
Protocol 2: Cationic Polymerization of this compound (Hypothetical)
Objective: To synthesize poly(this compound) using a Lewis acid initiator.
Materials:
-
This compound (purified by distillation over calcium hydride)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (B109758) (solvent)
-
Methanol (for quenching)
-
Nitrogen gas (high purity)
-
Schlenk line and glassware
Procedure:
-
All glassware is rigorously dried and assembled under a nitrogen atmosphere.
-
In a Schlenk flask, dissolve this compound (10 mL, 0.07 mol) in anhydrous dichloromethane (50 mL).
-
The solution is cooled to -78°C using a dry ice/acetone bath.
-
Boron trifluoride etherate (0.1 mL, 0.8 mmol) is added dropwise to the stirred monomer solution.
-
The reaction is maintained at -78°C for 2-6 hours.
-
The polymerization is terminated by the addition of pre-chilled methanol (10 mL).
-
The polymer is precipitated in a large volume of methanol, filtered, and dried under vacuum.
Characterization of Poly(this compound)
The resulting polymer should be characterized to determine its structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition temperature of the polymer.
Data Presentation
Table 1: Hypothetical Polymerization of this compound via Ziegler-Natta Catalysis.
| Entry | Catalyst System | Monomer/Catalyst Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | TiCl₄/Al(C₂H₅)₃ | 280 | 4 | 35 | 5,000 | 2.5 |
| 2 | TiCl₄/Al(C₂H₅)₃ | 280 | 12 | 60 | 8,000 | 2.3 |
| 3 | TiCl₄/Al(C₂H₅)₃ | 280 | 24 | 75 | 10,000 | 2.1 |
Table 2: Hypothetical Thermal Properties of Poly(this compound).
| Property | Value | Method |
| Glass Transition Temperature (Tg) | -60 °C | DSC |
| Decomposition Temperature (Td, 5% weight loss) | 350 °C | TGA |
Mandatory Visualizations
Caption: General workflow for the synthesis and characterization of poly(this compound).
References
Application Notes and Protocols: cis-3-Octene as a Chemical Intermediate for Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-3-Octene is a versatile eight-carbon internal alkene that serves as a valuable building block in the synthesis of a variety of fine chemicals. Its C-C double bond provides a reactive site for numerous transformations, including epoxidation, oxidation, hydroformylation, and metathesis. These reactions convert the simple hydrocarbon backbone into more complex, functionalized molecules that are key intermediates in the production of fragrances, flavorings, pharmaceuticals, and other specialty chemicals. This document provides detailed application notes and experimental protocols for key transformations of this compound.
Key Chemical Transformations of this compound
This compound can be readily converted into several important classes of fine chemicals. The primary transformations include:
-
Epoxidation: Introduction of an oxirane ring across the double bond to form cis-3,4-epoxyoctane, a precursor for diols and other functionalized octanes.
-
Oxidative Cleavage: Cleavage of the double bond to yield carboxylic acids, specifically pentanoic acid and propanoic acid.
-
Hydroformylation: Addition of a formyl group and a hydrogen atom across the double bond to produce C9 aldehydes, primarily nonanal (B32974) and 2-methyloctanal.
-
Cross-Metathesis: Reaction with other olefins in the presence of a catalyst to form new cis-alkenes, enabling the synthesis of diverse molecular structures.
The general reaction pathways for this compound are illustrated below.
Application Note 1: Epoxidation to cis-3,4-Epoxyoctane
The epoxidation of this compound yields cis-3,4-epoxyoctane, a valuable intermediate for the synthesis of vicinal diols, which can be used in the production of polyesters, plasticizers, and as precursors for further functionalization in drug development. The reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which delivers an oxygen atom to the double bond in a stereospecific manner, retaining the cis configuration.
Experimental Protocol: Synthesis of cis-3,4-Epoxyoctane
This protocol is based on general procedures for the epoxidation of alkenes.
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.2 eq)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.2 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure cis-3,4-epoxyoctane.
Quantitative Data (Representative)
| Parameter | Value |
| Reactant | This compound |
| Reagent | m-CPBA |
| Solvent | Dichloromethane |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours |
| Product | cis-3,4-Epoxyoctane |
| Expected Yield | 85-95% |
Experimental Workflow
Application Note 2: Oxidative Cleavage to Carboxylic Acids
The oxidative cleavage of this compound breaks the carbon-carbon double bond, yielding two carboxylic acid molecules. This transformation is a powerful tool for converting a simple alkene into highly functionalized building blocks. A common method for this is ozonolysis followed by an oxidative workup. This reaction produces propanoic acid and pentanoic acid, which have broad applications in the synthesis of pharmaceuticals, herbicides, and as food preservatives.
Experimental Protocol: Oxidative Cleavage of this compound via Ozonolysis
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM) or Methanol (MeOH), anhydrous
-
Ozone (O₃) generator
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution (oxidative workup)
-
Formic acid (for oxidative workup in some procedures)
-
Round-bottom flask with a gas inlet tube
-
Dry ice/acetone bath
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DCM or MeOH) in a three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.
-
For the oxidative workup, slowly add hydrogen peroxide (30% aqueous solution) to the cooled solution.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the carboxylic acids with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent by distillation.
-
The resulting propanoic acid and pentanoic acid can be separated by fractional distillation.
Quantitative Data (Representative)
| Parameter | Value |
| Reactant | This compound |
| Reagent | 1. O₃, 2. H₂O₂ |
| Solvent | Dichloromethane or Methanol |
| Temperature | -78 °C to room temperature |
| Products | Propanoic Acid, Pentanoic Acid |
| Expected Yield | 70-90% (combined) |
Reaction Scheme
Application Note 3: Hydroformylation to C9 Aldehydes
Hydroformylation, or the "oxo process," is an important industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[1] For internal alkenes like this compound, this reaction can lead to a mixture of isomeric aldehydes due to isomerization of the double bond under the reaction conditions. The primary products expected from the hydroformylation of this compound are n-nonanal and 2-methyloctanal. n-Nonanal is a valuable fragrance and flavor compound.
Experimental Protocol: Hydroformylation of this compound
This protocol is a general representation for the hydroformylation of internal olefins.
Materials:
-
This compound (1.0 eq)
-
Rhodium catalyst (e.g., Rh(acac)(CO)₂)
-
Phosphine (B1218219) ligand (e.g., triphenylphosphine, PPh₃)
-
Anhydrous toluene (B28343) or other suitable solvent
-
Syngas (CO/H₂, typically 1:1)
-
High-pressure autoclave reactor
Procedure:
-
In a glovebox, charge the autoclave with the rhodium catalyst and the phosphine ligand.
-
Add anhydrous toluene, followed by this compound.
-
Seal the autoclave, remove it from the glovebox, and connect it to a syngas line.
-
Pressurize the reactor with a 1:1 mixture of CO and H₂ to the desired pressure (e.g., 20-50 bar).
-
Heat the reactor to the desired temperature (e.g., 80-120 °C) with stirring.
-
Maintain the reaction under pressure and temperature for several hours, monitoring the pressure drop to follow the reaction progress.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess syngas.
-
Analyze the product mixture by GC-MS to determine the conversion and the ratio of aldehyde isomers.
-
The catalyst can be removed by distillation of the products under reduced pressure.
Quantitative Data (Representative)
| Parameter | Value |
| Reactant | This compound |
| Catalyst System | Rh(acac)(CO)₂ / PPh₃ |
| Solvent | Toluene |
| Syngas Pressure | 20-50 bar (1:1 CO/H₂) |
| Temperature | 80-120 °C |
| Products | n-Nonanal, 2-Methyloctanal, other isomers |
| Selectivity | Varies with conditions; higher l:b ratio favored by bulky phosphine ligands |
Logical Relationship of Products
Application Note 4: Z-Selective Cross-Metathesis
Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. Z-selective cross-metathesis catalysts, particularly those based on molybdenum or ruthenium, can be used to react this compound with another olefin to produce a new cis-alkene with high stereoselectivity.[2] This allows for the modular synthesis of complex molecules with defined stereochemistry, which is of great importance in the synthesis of pheromones and other biologically active compounds.
Experimental Protocol: Z-Selective Cross-Metathesis of this compound
This protocol is adapted from general procedures for Z-selective cross-metathesis.[2]
Materials:
-
This compound (1.0 eq)
-
Cross-metathesis partner (e.g., 1-pentene, 1.5 eq)
-
Z-selective Molybdenum or Ruthenium catalyst (e.g., Schrock or Grubbs type, 0.03-0.05 eq)
-
Anhydrous, degassed solvent (e.g., benzene (B151609) or toluene)
-
Glovebox or Schlenk line
-
Standard workup and purification reagents
Procedure:
-
All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
In a dried reaction vial, add the Z-selective catalyst (0.03-0.05 eq).
-
Add the anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M.
-
Add this compound (1.0 eq) followed by the cross-metathesis partner (1.5 eq).
-
Seal the vial and stir the reaction mixture at the desired temperature (typically 22-40 °C).
-
Monitor the reaction by GC.
-
Once the reaction is complete, quench by adding a few drops of ethyl vinyl ether.
-
Concentrate the mixture directly onto silica gel.
-
Purify the product by flash column chromatography on silica gel.
-
Analyze the purified product by ¹H NMR to determine the Z:E ratio.
Quantitative Data (Representative)
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 1-Pentene |
| Catalyst | Z-selective Mo or Ru catalyst |
| Solvent | Toluene |
| Temperature | 22-40 °C |
| Product | cis-3-Heptene and cis-4-Nonene (from self-metathesis) and cis-3-Nonene (cross-product) |
| Expected Z:E Ratio | >95:5 |
General Workflow for Cross-Metathesis
References
Application Notes and Protocols for the Selective Hydrogenation of Oct-3-yne to cis-3-Octene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective hydrogenation of oct-3-yne to produce cis-3-octene, a critical transformation in organic synthesis. The document outlines three primary methodologies: hydrogenation using Lindlar's catalyst, reduction with P-2 Nickel catalyst, and a metal-free approach utilizing diimide. Each section includes an overview of the method, a detailed experimental protocol, and a summary of expected outcomes.
Introduction
The stereoselective synthesis of cis-alkenes is a fundamental transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals, natural products, and fine chemicals. The partial hydrogenation of internal alkynes provides a direct route to cis-alkenes, and the choice of catalyst and reaction conditions is crucial to achieve high selectivity and prevent over-reduction to the corresponding alkane. This document details three reliable protocols for the conversion of oct-3-yne to this compound, offering a range of options to suit different laboratory setups and substrate sensitivities.
Data Presentation
The following table summarizes typical quantitative data for the selective hydrogenation of internal alkynes to cis-alkenes using the described protocols. While specific data for oct-3-yne is not extensively published, these values represent the expected performance based on analogous systems.
| Protocol | Catalyst/Reagent | Typical Yield of this compound (%) | Selectivity for this compound (%) | Typical cis:trans Ratio |
| 1 | Lindlar's Catalyst (Pd/CaCO₃, poisoned) | >95 | >98 | >99:1 |
| 2 | P-2 Nickel (Ni₂B) | >95 | >98 | >99:1 |
| 3 | Diimide (N₂H₂) Reduction | High (>90) | High (>95) | Predominantly cis |
Experimental Protocols
Protocol 1: Hydrogenation using Lindlar's Catalyst
Lindlar's catalyst is a "poisoned" palladium catalyst, typically composed of palladium on calcium carbonate (CaCO₃) treated with lead acetate (B1210297) and quinoline.[1][2] This deactivation of the palladium surface prevents the further reduction of the initially formed cis-alkene to an alkane, thus allowing for the selective formation of the desired product.[2][3] The hydrogenation proceeds via syn-addition of hydrogen across the triple bond, resulting in the exclusive formation of the cis-isomer.[3]
Experimental Procedure:
-
Catalyst Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate; 5-10 mol% relative to the alkyne) in a suitable solvent (e.g., methanol (B129727), ethanol, or ethyl acetate; approximately 10-20 mL per gram of alkyne).
-
Hydrogen Atmosphere: Seal the flask with a septum and purge the system with hydrogen gas. This can be achieved by evacuating the flask and backfilling with hydrogen from a balloon or a hydrogen line. Repeat this process three times to ensure an inert atmosphere.
-
Substrate Addition: Dissolve oct-3-yne in the same solvent and add it to the reaction flask via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically maintained with a hydrogen-filled balloon).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting alkyne. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, carefully vent the excess hydrogen in a well-ventilated fume hood. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the crude this compound. The product can be further purified by distillation if necessary.
Protocol 2: Hydrogenation using P-2 Nickel Catalyst
P-2 Nickel (Ni₂B) is a nickel boride catalyst that serves as an effective alternative to Lindlar's catalyst for the cis-selective hydrogenation of alkynes.[2] It is prepared in situ by the reduction of a nickel(II) salt, typically nickel(II) acetate, with sodium borohydride (B1222165).[4] The addition of an amine, such as ethylenediamine (B42938), can further enhance the stereospecificity, leading to very high cis:trans ratios.[4]
Experimental Procedure:
-
Catalyst Preparation:
-
In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) acetate tetrahydrate (1 equivalent) in ethanol.
-
In a separate flask, dissolve sodium borohydride (1 equivalent) in ethanol.
-
Slowly add the sodium borohydride solution to the nickel(II) acetate solution with vigorous stirring. A black precipitate of P-2 nickel catalyst will form immediately.[4]
-
-
Hydrogenation:
-
Purge the flask containing the P-2 nickel catalyst with hydrogen gas.
-
If desired for enhanced selectivity, add ethylenediamine (2-3 molar equivalents relative to the catalyst).[4]
-
Add the oct-3-yne to the reaction mixture.
-
Stir the reaction vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or GC. Hydrogen uptake should be quantitative and cease upon completion.[4]
-
Once the reaction is complete, filter the mixture through Celite® to remove the catalyst.
-
Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic extracts with water, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield this compound.
-
Protocol 3: Metal-Free Reduction with Diimide
Diimide (N₂H₂) is a reactive nitrogen-based reducing agent that can be generated in situ for the syn-hydrogenation of alkynes to cis-alkenes.[1] This metal-free method is advantageous when the substrate is sensitive to transition metal catalysts. Diimide can be generated through various methods, including the oxidation of hydrazine (B178648) or the thermal decomposition of azodicarboxylates.[1]
Experimental Procedure (Generation from Potassium Azodicarboxylate):
-
Reaction Setup: In a round-bottom flask, dissolve oct-3-yne in a suitable solvent such as methanol or tetrahydrofuran (B95107) (THF).
-
Reagent Addition: Add potassium azodicarboxylate (2-3 equivalents) to the solution.
-
Diimide Generation: Slowly add acetic acid (2-3 equivalents) to the stirred mixture. The in situ generation of diimide will begin, evidenced by the evolution of nitrogen gas.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC.
-
Work-up: Once the reaction is complete, quench the reaction by the addition of water.
-
Extraction and Isolation: Extract the product with an organic solvent (e.g., pentane (B18724) or diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Purification can be achieved by distillation.
Visualizations
Caption: General experimental workflow for the hydrogenation of oct-3-yne.
Caption: Simplified mechanism of catalytic hydrogenation of an alkyne to a cis-alkene.
References
Application Notes and Protocols for the Synthesis of cis-3-Octene using Lindlar's Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of cis-alkenes is a fundamental transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals, natural products, and fine chemicals. Lindlar's catalyst, a heterogeneous catalyst composed of palladium supported on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline (B57606), is a premier reagent for the partial hydrogenation of alkynes to cis-alkenes.[1][2] Its "poisoned" nature deactivates the catalyst just enough to prevent the over-reduction of the initially formed alkene to an alkane, thus ensuring high selectivity for the desired cis-alkene product.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of cis-3-octene from 3-octyne (B96577) using Lindlar's catalyst.
Mechanism of Action
The catalytic action of Lindlar's catalyst involves the syn-addition of two hydrogen atoms across the carbon-carbon triple bond of the alkyne.[4] The reaction proceeds through a series of steps on the surface of the catalyst:
-
Adsorption of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into atomic hydrogen.[5]
-
Adsorption of Alkyne: The alkyne molecule (3-octyne) adsorbs onto the catalyst surface.[5]
-
Stepwise Hydrogen Addition: Two hydrogen atoms are added sequentially to the same face (syn-addition) of the alkyne triple bond.[4][5]
-
Desorption of Alkene: The resulting cis-alkene (this compound) has a lower affinity for the catalyst surface compared to the alkyne and desorbs before further hydrogenation to the corresponding alkane can occur.[5]
The lead and quinoline "poisons" are crucial for this selectivity, as they reduce the catalyst's activity, preventing the re-adsorption and subsequent reduction of the alkene product.[3][6]
Quantitative Data
| Substrate | Product | Catalyst System | Conversion (%) | Selectivity to cis-Alkene (%) | Reference |
| 4-Octyne | cis-4-Octene | PdCl₂ (in situ generated Pd⁰) | >99 | >95 | [5] |
| 3-Hexyne | cis-3-Hexene | Pd/C (1 wt%) | >99 | >98 | [3] |
| 3-Hexyn-1-ol | cis-3-Hexen-1-ol | Lindlar Catalyst | ~100 | 85-89 |
Note: The data presented is for analogous substrates and serves as a strong indicator of the expected performance for the synthesis of this compound.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of Ag/Al2O3 Catalysts for the Hydrogenation of 1-Octyne and the Preferential Hydrogenation of 1-Octyne vs 1-Octene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Z)-3-Octene | C8H16 | CID 5362722 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for cis-3-Octene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of cis-3-Octene in a laboratory setting. The information is compiled from various safety data sheets and chemical property databases to ensure best practices are followed.
Chemical and Physical Properties
This compound is a colorless, highly flammable liquid.[1] It is crucial to be aware of its physical and chemical properties to handle it safely.
| Property | Value | Source |
| CAS Number | 14850-22-7 | [1][2][3] |
| Molecular Formula | C₈H₁₆ | [1][2] |
| Molecular Weight | 112.22 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [2][4] |
| Boiling Point | 123 °C | [1][4] |
| Melting Point | -126 °C | [1][4] |
| Density | 0.72 g/mL | [1][4] |
| Flash Point | 17 °C | [1][4] |
| Vapor Pressure | 17.9 mmHg at 25°C | [1][5] |
| Refractive Index | 1.4120 to 1.4150 | [4] |
| Purity | >98.0% (GC) | [2] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard and precautionary statements.
| GHS Classification | Statement |
| Hazard Statements | H225: Highly flammable liquid and vapor. H304: May be fatal if swallowed and enters airways. |
| Precautionary Statements | Prevention: P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6] P233: Keep container tightly closed.[6] P240: Ground/bond container and receiving equipment.[6] P241: Use explosion-proof electrical/ventilating/lighting equipment.[6] P242: Use only non-sparking tools.[6] P243: Take precautionary measures against static discharge.[6] P280: Wear protective gloves/eye protection/face protection. Response: P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P331: Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Storage: P403+P235: Store in a well-ventilated place. Keep cool.[6] P405: Store locked up. Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |
Detailed Protocols
A risk assessment should be conducted before handling this compound to determine the necessary PPE. The following is a general guideline:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.
Caption: Personal Protective Equipment (PPE) selection workflow.
Proper storage is critical to maintain the stability of this compound and prevent accidents.
-
Container: Keep the container tightly closed.[7]
-
Location: Store in a well-ventilated, cool, and dry place.[7] The storage area should be clearly identified and away from incompatible materials such as oxidizing agents and acids.[7]
-
Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[7]
-
Equipment: Use non-sparking ventilation systems and explosion-proof equipment in the storage area.[7]
-
Security: Store in a locked-up area with access restricted to authorized personnel.[7]
Caption: Storage protocol for this compound.
Due to its high flammability, all handling procedures must be designed to minimize the risk of ignition.
-
Work Area: Handle in a well-ventilated area, preferably inside a chemical fume hood.[3]
-
Grounding: Ground and bond the container and receiving equipment to prevent static discharge.[7]
-
Tools: Use only non-sparking tools.[3]
-
Dispensing: When transferring the liquid, pour slowly to minimize splashing and the generation of static electricity.
-
Avoidance: Avoid contact with skin and eyes and inhalation of vapors.[3][7]
-
Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[7]
In the event of a spill, follow these procedures:
-
Evacuation: Evacuate personnel from the immediate area.[3]
-
Ignition Sources: Remove all sources of ignition.[3]
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so.
-
Absorption: For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite).
-
Collection: Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[3]
-
Cleanup: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor. If vomiting occurs, keep the head low so that stomach content doesn't get into the lungs.
-
If on Skin (or hair): Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Stability and Reactivity
While specific reactivity data is limited in the provided search results, general precautions should be taken:
-
Chemical Stability: The material is stable under recommended storage conditions.
-
Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.[3]
-
Incompatible Materials: Keep away from strong oxidizing agents and acids.
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide and carbon dioxide.[8]
-
Hazardous Reactions: No information on hazardous reactions was available in the search results.[3]
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. The substance should be sent to an approved waste disposal plant. Do not allow it to enter drains or waterways.
This document is intended as a guide and should be supplemented with a thorough review of the Safety Data Sheet (SDS) provided by the supplier and a comprehensive, institution-specific risk assessment before use.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound CAS#: 14850-22-7 [m.chemicalbook.com]
- 5. This compound|lookchem [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. novachem.com [novachem.com]
- 8. fishersci.com [fishersci.com]
Safety Precautions for Working with Flammable Alkenes: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkenes are fundamental building blocks in organic synthesis and polymer chemistry, widely utilized in research and drug development. However, their inherent flammability poses significant safety risks.[1][2] This document provides detailed application notes and protocols to ensure the safe handling of flammable alkenes in a laboratory setting. Adherence to these guidelines is crucial for preventing fires, explosions, and exposure to potentially toxic substances.[1]
Understanding the Hazards of Alkenes
Alkenes are unsaturated hydrocarbons containing at least one carbon-carbon double bond.[3][4] This structural feature makes them more reactive than their alkane counterparts.[4] The primary hazards associated with alkenes are:
-
Flammability: Lower molecular weight alkenes are volatile and have low flash points, meaning they can ignite easily at ambient temperatures in the presence of an ignition source.[1] Their vapors can form explosive mixtures with air.[5]
-
Toxicity: While generally less toxic than other organic compounds, prolonged inhalation of alkene vapors can cause respiratory irritation and other health effects.[1]
-
Reactivity: Alkenes can undergo rapid and sometimes violent polymerization reactions, which can be exothermic and lead to a runaway reaction if not properly controlled.[1][6]
Quantitative Flammability Data for Common Alkenes
A thorough understanding of the specific flammability characteristics of each alkene is essential for a robust risk assessment. The following table summarizes key quantitative data for common alkenes.
| Alkene | Chemical Formula | Boiling Point (°C) | Flash Point (°C) | Lower Explosive Limit (LEL) (% in air) | Upper Explosive Limit (UEL) (% in air) | Autoignition Temperature (°C) | NFPA 704 Rating (Health-Flammability-Instability) |
| Ethene (Ethylene) | C₂H₄ | -103.7 | Gas | 2.7 | 36.0 | 450 | 2-4-2 |
| Propene (Propylene) | C₃H₆ | -47.6 | Gas | 2.0 | 11.1 | 455 | 1-4-1 |
| 1-Butene | C₄H₈ | -6.3 | Gas | 1.6 | 10.0 | 385 | 1-4-1 |
| 1-Pentene | C₅H₁₀ | 30 | -20 | 1.5 | 8.7 | 275 | 1-3-0 |
| 1-Hexene (B165129) | C₆H₁₂ | 63 | -26 | 1.2 | 6.9 | 253 | 1-3-0 |
Data compiled from multiple sources. NFPA 704 ratings are for general guidance and may vary based on specific conditions.
Risk Assessment and Control Measures
A systematic risk assessment must be conducted before any experiment involving flammable alkenes.[7][8] This involves identifying potential hazards and implementing appropriate control measures.
Hierarchy of Controls
The hierarchy of controls should be applied to mitigate risks associated with flammable alkenes:
-
Elimination/Substitution: Whenever possible, consider using a less flammable solvent or a different synthetic route to avoid the use of highly flammable alkenes.
-
Engineering Controls: These are the most effective means of controlling hazards at the source.
-
Fume Hoods: All work with flammable alkenes must be conducted in a certified chemical fume hood to contain vapors and provide ventilation.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.[8]
-
Inert Atmosphere: For highly reactive processes, the use of an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of flammable mixtures.
-
-
Administrative Controls: These are work practices and procedures that reduce the risk of exposure.
-
Standard Operating Procedures (SOPs): Detailed SOPs for each experiment should be written and followed by all personnel.
-
Training: All personnel must be trained on the specific hazards of the alkenes they are working with and the emergency procedures.[8]
-
Minimizing Quantities: Use the smallest possible quantity of flammable alkenes for the experiment.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be worn at all times in the laboratory.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile) should be worn.
-
Body Protection: A flame-resistant lab coat should be worn over clothing made of natural fibers (e.g., cotton).
-
Footwear: Closed-toe shoes are required.
-
Experimental Protocol: Safe Handling of a Flammable Alkene in a Grignard Reaction
This protocol outlines the safe setup and execution of a Grignard reaction, a common synthetic procedure that often utilizes flammable solvents and can involve exothermic reactions. This example will use 1-hexene as a stand-in for a generic flammable alkene.
Objective: To safely perform a Grignard reaction involving a flammable alkene.
Materials:
-
1-Hexene (or other flammable alkene)
-
Magnesium turnings
-
Alkyl halide
-
Anhydrous diethyl ether (highly flammable solvent)
-
Round-bottom flask
-
Condenser
-
Addition funnel
-
Stir plate and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle (only if necessary and spark-free)
-
Ice bath
Procedure:
-
Preparation and Risk Assessment:
-
Conduct a thorough risk assessment for the specific reaction, considering all reactants, products, and potential byproducts.
-
Ensure all necessary PPE is worn correctly.
-
Verify that the fume hood is functioning properly.
-
Have a Class B fire extinguisher (carbon dioxide or dry chemical) readily accessible.
-
Ensure a safety shower and eyewash station are unobstructed and within a 10-second travel distance.
-
-
Glassware and Apparatus Setup:
-
Inspect all glassware for cracks or defects before use.
-
Dry all glassware in an oven and assemble the apparatus while hot to ensure it is moisture-free.
-
Set up the reaction apparatus inside the fume hood.
-
Securely clamp the round-bottom flask and condenser.
-
Place a stir bar in the round-bottom flask.
-
Attach the addition funnel.
-
Connect the inert gas supply to the top of the condenser.
-
-
Reaction Execution:
-
Place the magnesium turnings in the round-bottom flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the addition funnel, prepare a solution of the alkyl halide in anhydrous diethyl ether and the flammable alkene (1-hexene).
-
Begin stirring the magnesium suspension.
-
Slowly add a small amount of the solution from the addition funnel to initiate the reaction. The reaction is often indicated by bubbling and a slight warming of the flask.
-
Once the reaction has started, add the remaining solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Have an ice bath ready to cool the reaction if it becomes too vigorous.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating (using a spark-free heating mantle) as required by the specific procedure.
-
-
Workup and Quenching:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a quenching agent (e.g., saturated ammonium (B1175870) chloride solution) dropwise to the reaction mixture. This step can be highly exothermic and may produce flammable gases.
-
Once the reaction is quenched, the product can be extracted and purified using standard laboratory techniques.
-
-
Waste Disposal:
-
Dispose of all chemical waste in appropriately labeled hazardous waste containers.
-
Rinse all glassware with a suitable solvent (e.g., acetone) in the fume hood and collect the rinsate as hazardous waste.
-
Emergency Procedures
In case of a spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, contain the spill with a chemical spill kit absorbent.
-
Eliminate all ignition sources.
-
Increase ventilation by keeping the fume hood sash open.
-
Collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
For large spills, evacuate the laboratory immediately and call emergency services.
In case of fire:
-
If the fire is small and you are trained to use a fire extinguisher, use a Class B extinguisher (carbon dioxide or dry chemical).
-
Never attempt to fight a fire that is spreading or puts you in danger.
-
In case of a larger fire, activate the fire alarm, evacuate the building, and call emergency services.
Visualizations
Logical Relationship for Risk Assessment of Flammable Alkenes
Caption: A flowchart illustrating the risk assessment process for experiments involving flammable alkenes.
Experimental Workflow for Safe Handling of Flammable Alkenes
Caption: A workflow diagram outlining the key steps for the safe handling of flammable alkenes during a laboratory experiment.
References
- 1. tutorchase.com [tutorchase.com]
- 2. accessengineeringlibrary.com [accessengineeringlibrary.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemistwizards.com [chemistwizards.com]
- 5. Use of Flammable, Explosive and Toxic Gases - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 6. chemiphys.com [chemiphys.com]
- 7. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 8. Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory - Labor Security System [laborsecurity.com]
Application Notes and Protocols for cis-3-Octene in Asymmetric Catalysis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of cis-3-octene in asymmetric catalysis, a critical area of research for the development of chiral molecules, particularly in the pharmaceutical industry. While direct experimental data for this compound is limited in the current literature, this document outlines detailed protocols and expected outcomes based on established methodologies for structurally similar internal cis-alkenes. The following sections detail key asymmetric transformations: dihydroxylation, epoxidation, and hydroformylation.
Asymmetric Dihydroxylation of this compound
Asymmetric dihydroxylation (AD) is a powerful method for the synthesis of chiral vicinal diols, which are versatile building blocks in organic synthesis. The Sharpless asymmetric dihydroxylation is the most prominent method for this transformation, utilizing a catalytic amount of osmium tetroxide in the presence of a chiral ligand.
Reaction Scheme:
Expected Results for Internal cis-Alkenes:
Table 1: Representative Data for Asymmetric Dihydroxylation of Internal cis-Alkenes
| Substrate | Ligand System | Yield (%) | ee (%) | Reference |
| cis-Stilbene | (DHQD)₂PHAL (AD-mix-β) | >95 | 95 | [2] |
| cis-β-Methylstyrene | (DHQD)₂PHAL (AD-mix-β) | 85 | 80 | [2] |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
This protocol is a general procedure for the asymmetric dihydroxylation of a cis-alkene using AD-mix.[3][1]
Materials:
-
This compound
-
AD-mix-β (or AD-mix-α for the other enantiomer)
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂) (optional, but recommended for internal olefins)[3]
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).
-
If using, add methanesulfonamide (1 equivalent based on the alkene).
-
Cool the mixture to 0 °C in an ice bath and stir until all solids are dissolved, resulting in a clear, two-phase mixture.
-
Add this compound (1 mmol) to the reaction mixture and stir vigorously at 0 °C.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and warm the mixture to room temperature.
-
Stir for an additional hour.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash chromatography on silica (B1680970) gel to yield the desired product.
Workflow Diagram:
Asymmetric Epoxidation of this compound
Asymmetric epoxidation provides a direct route to chiral epoxides, which are highly valuable intermediates. The Jacobsen-Katsuki epoxidation, utilizing a chiral manganese-salen complex, is a well-established method for the enantioselective epoxidation of unfunctionalized cis-alkenes.[4][5]
Reaction Scheme:
Asymmetric Hydroformylation of this compound
Asymmetric hydroformylation is an atom-economical process that converts alkenes into chiral aldehydes. Rhodium complexes with chiral phosphine (B1218219) or phosphite (B83602) ligands are the most effective catalysts for this transformation. For internal olefins like this compound, isomerization can be a competing reaction, making regioselectivity a key challenge.
Reaction Scheme:
Expected Results for Internal Alkenes:
While data for this compound is scarce, studies on similar internal olefins like trans-4-octene (B86139) show that high yields of the linear aldehyde can be achieved with appropriate catalyst systems, though enantioselectivity is often modest for unfunctionalized internal alkenes. [6][7] Table 3: Representative Data for Hydroformylation of Internal Alkenes
| Substrate | Catalyst/Ligand | Temp (°C) | Pressure (bar) | n-aldehyde Yield (%) | Reference |
| trans-4-Octene | Rh(acac)(CO)₂ / BIPHEPHOS | 125 | 20 | 88 | [6] |
| 2-Octene | Rh/CPOL-bp&PPh₃ | 100 | 40 | high (l/b = 93:7) | [7] |
Experimental Protocol: Asymmetric Hydroformylation
This is a general protocol for the rhodium-catalyzed asymmetric hydroformylation of an internal alkene.
Materials:
-
This compound
-
[Rh(CO)₂(acac)]
-
Chiral diphosphine ligand (e.g., BIPHEPHOS, Chiraphos)
-
Toluene (B28343) (degassed)
-
Syngas (CO/H₂, 1:1 mixture)
-
Autoclave reactor
-
Magnetic stirrer and stir bar
Procedure:
-
In a glovebox, charge a Schlenk flask with [Rh(CO)₂(acac)] (0.01 mmol) and the chiral ligand (0.02-0.04 mmol).
-
Add degassed toluene (10 mL) and stir for 30 minutes to form the catalyst solution.
-
Transfer the catalyst solution to an autoclave.
-
Add this compound (10 mmol) to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with syngas three times.
-
Pressurize the autoclave to the desired pressure (e.g., 20 bar) with syngas.
-
Heat the reaction to the desired temperature (e.g., 80-125 °C) and stir.
-
Monitor the reaction by taking samples and analyzing them by GC.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the syngas.
-
The product mixture can be analyzed directly by GC and NMR for conversion, regioselectivity, and enantioselectivity (after derivatization if necessary).
Logical Relationship Diagram:
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Designing highly efficient Rh/CPOL-bp&PPh3 heterogenous catalysts for hydroformylation of internal and terminal olefins - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reactions of cis-3-Octene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common chemical transformations of cis-3-octene, a valuable intermediate in organic synthesis. The methodologies outlined below are foundational for the synthesis of fine chemicals, pharmaceutical intermediates, and other specialty materials.
Epoxidation of this compound
Epoxides are versatile synthetic intermediates due to their susceptibility to ring-opening reactions with various nucleophiles, enabling the formation of 1,2-difunctionalized compounds. The epoxidation of this compound yields cis-3,4-epoxyoctane. A common and effective method for this transformation is the use of meta-chloroperoxybenzoic acid (m-CPBA).[1][2][3][4]
Experimental Protocol: Epoxidation with m-CPBA
Materials and Reagents:
-
This compound (97% purity or higher)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Slowly add a solution of m-CPBA (1.1 eq) in DCM to the cooled alkene solution over 30 minutes. Caution: m-CPBA can be explosive when dry and should be handled with care.
-
Allow the reaction mixture to stir at 0 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the meta-chlorobenzoic acid byproduct.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude epoxide.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Quantitative Data (Representative)
| Alkene | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| n-Octene | [Pd(2CS-dhba)Cl(H₂O)] / O₂ | None | 85 | 10 | - | 93.0 | 99.9 | [5] |
| Cyclooctene | [Cu₃-niscair] / H₂O₂ | Acetonitrile | Ambient | 0.5 | - | ~85 | - | [6] |
| cis-Cyclooctene | Polyoxometalates / H₂O₂ | Acetonitrile | 55 | - | - | 99 | - | [7] |
Table 1: Representative data for the epoxidation of octene isomers and analogues.
Hydrogenation of this compound
Catalytic hydrogenation is a fundamental reaction that reduces carbon-carbon double bonds to single bonds. The hydrogenation of this compound produces n-octane. Palladium on carbon (Pd/C) is a widely used and efficient catalyst for this transformation.[8][9][10]
Experimental Protocol: Hydrogenation using Pd/C
Materials and Reagents:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (B145695) or Ethyl Acetate
-
Hydrogen (H₂) gas balloon
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum line
-
Celite®
Procedure:
-
To a three-neck round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) dissolved in ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (typically 1-5 mol% of palladium) to the flask. Caution: Pd/C is flammable, especially when dry and in the presence of hydrogen.
-
Seal the flask and evacuate the air, then backfill with nitrogen gas. Repeat this cycle three times.
-
Evacuate the nitrogen and introduce hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate by rotary evaporation to obtain n-octane.
Quantitative Data (Representative)
The hydrogenation of alkenes is generally a high-yielding reaction. Data for the hydrogenation of various octene isomers indicates that high conversion and yield can be expected.
| Substrate | Catalyst | Pressure | Temperature (°C) | Conversion | Selectivity to Octane | Reference |
| 1-Octene | Pd(OAc)₂/C | Atmospheric | 25 | High | High | [10] |
| 4-Octyne | Pt nanoparticles | - | - | - | Varies with ligand | [11] |
Table 2: Representative data for hydrogenation reactions.
Cross-Metathesis of this compound
Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds.[12][13] Cross-metathesis involves the reaction of two different alkenes.[14] When this compound is reacted with another alkene in the presence of a Grubbs catalyst, a statistical mixture of products can be formed, including self-metathesis and cross-metathesis products.[15]
Experimental Protocol: Cross-Metathesis with a Grubbs Catalyst
Materials and Reagents:
-
This compound
-
A suitable alkene partner (e.g., a terminal alkene)
-
Grubbs second-generation catalyst
-
Anhydrous and degassed solvent (e.g., dichloromethane or toluene)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the alkene partner (1.0-1.2 eq) in the anhydrous, degassed solvent.
-
Add the Grubbs second-generation catalyst (typically 1-5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, the reaction can be quenched by adding a few drops of ethyl vinyl ether.
-
The solvent can be removed by rotary evaporation, and the product mixture purified by flash column chromatography.
Quantitative Data (Representative)
The product distribution in cross-metathesis reactions is influenced by the nature of the reacting alkenes and the catalyst used.[15]
| Alkene 1 | Alkene 2 | Catalyst | Yield (%) | E/Z Ratio | Reference |
| Various | Various | Grubbs II | Generally good to excellent | Varies | |
| 1-Pentadecene | Amino alcohol | Grubbs | Moderate to high | E isomer favored | [15] |
Table 3: Representative outcomes of cross-metathesis reactions.
Hydroformylation of this compound
Hydroformylation, also known as the oxo process, is an important industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond.[16] The hydroformylation of this compound can lead to a mixture of aldehydes, primarily 2-ethylheptanal and 2-propylhexanal. Rhodium-based catalysts are commonly employed for this transformation.[17][18][19]
Experimental Protocol: Hydroformylation with a Rhodium Catalyst
Materials and Reagents:
-
This compound
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine (B1218219) ligand (e.g., triphenylphosphine)
-
Solvent (e.g., toluene)
-
Syngas (a mixture of CO and H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the rhodium catalyst precursor and the phosphine ligand.
-
Add the solvent, followed by this compound.
-
Seal the reactor and purge it several times with syngas.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar).
-
Heat the reactor to the desired temperature (e.g., 80-120 °C) with stirring.
-
Maintain the reaction under constant pressure by feeding syngas as it is consumed.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The product mixture can be analyzed by GC-MS to determine conversion and regioselectivity.
Quantitative Data (Representative)
The regioselectivity of hydroformylation is a key parameter and is influenced by the catalyst, ligand, and reaction conditions.[20]
| Substrate | Catalyst System | Temperature (°C) | Pressure (MPa) | Conversion (%) | n/iso ratio | Reference |
| 1-Octene | HRh(CO)(PPh₃)₃ / P(OPh)₃ | 90 | 1.5 | 97 | ~9:1 | [21] |
| 1-Octene | Rh(I) complexes | 85 | 5.0 | High | Varies | [22] |
Table 4: Representative data for the hydroformylation of 1-octene.
Visualizations
Experimental Workflow: General Alkene Reaction
Caption: A generalized workflow for the chemical transformation of this compound.
Signaling Pathway: Potential Role of Volatile Organic Compounds (VOCs)
This compound is a volatile organic compound (VOC). While a specific signaling pathway involving this compound is not well-documented, VOCs are known to play a role in cell-cell communication.[23][24] They can be released by cells and diffuse over distances to interact with other cells, potentially influencing processes like cell growth and proliferation.[23] The biological effects of different isomers can vary significantly.[25][26][27]
Caption: A conceptual diagram of VOC-mediated intercellular communication.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. leah4sci.com [leah4sci.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. React App [pmc.umicore.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Cross Metathesis [organic-chemistry.org]
- 15. chemistry.illinois.edu [chemistry.illinois.edu]
- 16. Controlling regioselectivity in alkene hydroformylation [morressier.com]
- 17. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 18. technology.matthey.com [technology.matthey.com]
- 19. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scialert.net [scialert.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Volatile Compounds Are Involved in Cellular Crosstalk and Upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. solubilityofthings.com [solubilityofthings.com]
- 26. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]
- 27. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of cis-3-Octene by Fractional Distillation
Introduction
Cis-3-Octene is an alkene used as an intermediate in organic synthesis for polymers, plasticizers, and specialty chemicals.[1] Commercial preparations of this compound are often contaminated with its geometric isomer, trans-3-Octene (B84167), along with other positional isomers. The purification of this compound presents a significant challenge due to the very small difference in boiling points between the cis and trans isomers. Simple distillation is ineffective for this separation, as it cannot resolve components with close volatilities.[2]
Fractional distillation is the required method for separating such close-boiling compounds.[3] This technique enhances separation efficiency by utilizing a fractionating column placed between the distillation flask and the condenser. The column provides a large surface area for repeated cycles of vaporization and condensation, equivalent to multiple simple distillations. Each cycle, or "theoretical plate," enriches the vapor phase with the more volatile component.[4] By using a column with a high number of theoretical plates and carefully controlling the reflux ratio, a high-purity separation of this compound can be achieved.
This document provides a detailed protocol for the laboratory-scale purification of this compound using fractional distillation.
Data Presentation: Physical Properties
The primary challenge in separating cis- and trans-3-Octene is the similarity of their physical properties, particularly their boiling points. The data below highlights the necessity of using an advanced distillation technique.
| Property | This compound | trans-3-Octene | Reference |
| Molecular Formula | C₈H₁₆ | C₈H₁₆ | [5][6] |
| Molecular Weight | 112.22 g/mol | 112.21 g/mol | [5][7] |
| Boiling Point | 123 °C | 121-123 °C | [8][9][10][11][12] |
| Density | 0.721 g/mL at 20°C | 0.716 g/mL at 25°C | [10][12] |
| Refractive Index (n20/D) | ~1.414 | ~1.413 | [13] |
| Flash Point | 17 °C | 14 °C | [9] |
Experimental Protocol: Fractional Distillation of this compound
1. Principle
This protocol employs fractional distillation to separate this compound from its lower-boiling isomer, trans-3-Octene. A fractionating column with a high number of theoretical plates is used to establish a temperature gradient. As the vapor mixture rises through the column, it undergoes numerous condensation and re-vaporization cycles. In each cycle, the vapor is progressively enriched in the more volatile component (trans-3-Octene). By maintaining a high reflux ratio (the ratio of condensed vapor returned to the column versus vapor collected as distillate), the separation efficiency is maximized. Fractions are collected sequentially, and their purity is verified by gas chromatography (GC).
2. Materials and Equipment
-
Chemicals:
-
Crude this compound (purity >90%, containing trans-3-Octene and other isomers)
-
Boiling chips or magnetic stir bar
-
Anhydrous sodium sulfate (B86663) (for drying, if necessary)
-
Inert gas (Nitrogen or Argon)
-
-
Equipment:
-
Round-bottom flask (sized so the liquid fills 1/2 to 2/3 of its volume)
-
Heating mantle with a variable controller
-
Fractionating column (e.g., Vigreux column or a packed column with Raschig rings or metal sponge for high efficiency)
-
Distillation head with a thermometer adapter
-
High-precision thermometer (-10 to 150 °C range, 0.1 °C resolution)
-
Liebig or Allihn condenser
-
Distillate collection adapter (e.g., Perkin triangle or standard adapter)
-
Multiple receiving flasks
-
Laboratory clamps and stand
-
Sealed joints (ground glass, preferably)
-
Tubing for condenser coolant
-
Gas chromatograph (GC) for purity analysis
-
3. Safety Precautions
-
Flammability: this compound is a highly flammable liquid with a low flash point.[8][14] All operations must be conducted in a certified chemical fume hood. Ensure there are no open flames, sparks, or hot surfaces in the vicinity.
-
Static Discharge: Ground and bond the container and receiving equipment to prevent static electricity buildup, which can ignite the flammable vapors.[8] Use non-sparking tools.
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves at all times.
-
Pressure: The system is not to be heated while completely sealed to avoid pressure buildup. Ensure an outlet to an inert gas line or a drying tube.
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[8]
4. Detailed Procedure
-
Preparation:
-
Ensure the crude octene sample is dry. If it contains water, dry it over anhydrous sodium sulfate and decant or filter before distillation.
-
Clean and dry all glassware thoroughly.
-
-
Apparatus Assembly:
-
Place the appropriately sized round-bottom flask in the heating mantle.
-
Add the crude this compound mixture and a few boiling chips (or a magnetic stir bar) to the flask.
-
Fit the fractionating column vertically onto the flask. To prevent heat loss, insulate the column and the neck of the flask with glass wool or aluminum foil.
-
Place the distillation head on top of the column. Insert the thermometer, ensuring the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Attach the condenser to the side-arm and secure it. Connect the coolant tubing, with water entering at the bottom and exiting at the top.
-
Attach the collection adapter and a receiving flask to the end of the condenser.
-
Secure all components with clamps. Ensure the apparatus is stable and vertically aligned.
-
-
Distillation Process:
-
Turn on the condenser coolant flow.
-
If using an inert atmosphere, flush the system with Nitrogen or Argon.
-
Begin heating the flask gently.
-
As the mixture boils, vapor will rise into the fractionating column. Observe the ring of condensing vapor as it slowly ascends the column.
-
Allow the system to reach equilibrium by adjusting the heat so that the vapor condenses and flows back into the flask (total reflux) for at least 30 minutes. This step is critical for establishing the separation gradient.
-
After equilibration, begin collecting the distillate very slowly. A high reflux ratio (e.g., 1 drop of distillate for every 10-20 drops of reflux) is essential for good separation.
-
Fraction 1 (Foreshot): Collect the first few milliliters of distillate in the first receiving flask. This fraction will be enriched in the most volatile impurities, likely the trans-3-Octene. The head temperature should remain stable at the boiling point of the trans-isomer.
-
Fraction 2 (Intermediate): As the trans-isomer is removed, the temperature at the distillation head may begin to rise. Change the receiving flask and collect the intermediate fraction until the temperature stabilizes again at the boiling point of this compound (~123 °C).
-
Fraction 3 (Main Product): Once the head temperature is stable at the boiling point of this compound, switch to a new, clean receiving flask. Collect the main fraction while the temperature remains constant.
-
Stop the distillation when the temperature either rises sharply or drops, or when only a small amount of residue is left in the distillation flask. Never distill to dryness.
-
-
Shutdown and Analysis:
-
Turn off the heating mantle and allow the apparatus to cool completely before disassembling.
-
Weigh the collected fractions and determine the yield.
-
Analyze the purity of the main fraction (and other fractions, if desired) using Gas Chromatography (GC) to confirm the separation and determine the final purity of the this compound.
-
Visualization: Distillation Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. Purification [chem.rochester.edu]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. CAS 14919-01-8: trans-3-octene | CymitQuimica [cymitquimica.com]
- 7. trans-3-Octene 98 14919-01-8 [sigmaaldrich.com]
- 8. This compound | 14850-22-7 | TCI AMERICA [tcichemicals.com]
- 9. This compound | 14850-22-7 [chemicalbook.com]
- 10. This compound [stenutz.eu]
- 11. trans-3-octene [stenutz.eu]
- 12. TRANS-3-OCTENE | 14919-01-8 [chemicalbook.com]
- 13. chembk.com [chembk.com]
- 14. This compound|lookchem [lookchem.com]
Application Notes and Protocols for Quantifying cis-3-Octene Purity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of cis-3-Octene purity using Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The protocols are designed to be adaptable for various laboratory settings.
Gas Chromatography (GC) for Purity Assessment
Gas chromatography is a robust technique for separating and quantifying volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for hydrocarbons like this compound.
Experimental Protocol: GC-FID
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable volatile solvent, such as hexane (B92381) or pentane, and dilute to the mark.
-
Prepare a series of calibration standards of known this compound concentrations in the same solvent.
GC Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial temperature: 40 °C, hold for 5 minutes Ramp: 10 °C/min to 150 °C, hold for 2 minutes |
| Detector Temperature | 280 °C |
Data Analysis:
-
Identify the this compound peak based on its retention time, confirmed by running a pure standard.
-
Potential impurities include the trans-3-Octene isomer, other octene isomers, and residual solvents.
-
Quantify the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. For higher accuracy, use a calibration curve generated from the standards.
Expected Retention Data:
| Compound | Expected Retention Index (Non-polar column) |
| This compound | ~800-811[1][2] |
| trans-3-Octene | Slightly lower than cis-isomer |
| Other Octene Isomers | Varying, but generally close to 3-octene isomers |
Quantitative Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Purity Determination
¹H NMR spectroscopy is a primary analytical method for purity determination as the signal intensity is directly proportional to the number of protons.[3][4][5][6][7][8][9][10] This technique allows for the quantification of this compound and its isomers without the need for identical reference standards for each impurity.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution).
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into an NMR tube.
-
Add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Gently mix to ensure complete dissolution.
NMR Acquisition Parameters:
| Parameter | Value |
|---|---|
| Pulse Program | Standard 90° pulse |
| Relaxation Delay (d1) | 30-60 seconds (to ensure full relaxation of all protons) |
| Number of Scans | 16-64 (to achieve a high signal-to-noise ratio) |
| Spectral Width | Appropriate for observing all relevant signals (~12 ppm) |
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Identify the characteristic signals for this compound and the internal standard. For this compound, the olefinic protons are of primary interest.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Expected ¹H NMR Data for this compound in CDCl₃: [11]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Olefinic (CH=CH) | ~5.32 - 5.35 | Multiplet | 2H |
| Allylic (CH₂) | ~2.02 - 2.05 | Multiplet | 4H |
| Aliphatic (CH₂) | ~1.31 - 1.34 | Multiplet | 4H |
| Methyl (CH₃) | ~0.90 - 0.95 | Triplet | 6H |
The key to differentiating cis and trans isomers lies in the coupling constants of the olefinic protons. The vicinal coupling constant (³J) for cis-alkenes is typically in the range of 6-14 Hz, while for trans-alkenes it is larger, around 11-18 Hz.[12]
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of MS. It is invaluable for identifying unknown impurities.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).
GC Conditions:
-
Use the same GC conditions as described in the GC-FID protocol.
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 35-300 |
| Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
Data Analysis:
-
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 112.
-
Fragmentation patterns can help confirm the structure and identify impurities. Common fragments for alkenes involve allylic cleavage.
-
Compare the obtained mass spectra of unknown peaks with spectral libraries (e.g., NIST) for identification.
Expected Mass Spectral Data for this compound: [2][11]
| m/z | Relative Intensity (%) | Possible Fragment Ion |
| 112 | 35.8 | [C₈H₁₆]⁺ (Molecular Ion) |
| 97 | 1.9 | [M - CH₃]⁺ |
| 83 | 24.1 | [M - C₂H₅]⁺ |
| 69 | 47.1 | [C₅H₉]⁺ |
| 55 | 95.4 | [C₄H₇]⁺ |
| 41 | 100.0 | [C₃H₅]⁺ (Base Peak) |
High-Performance Liquid Chromatography (HPLC)
For non-volatile impurities or when derivatization is feasible, HPLC can be an alternative. However, for a volatile, non-polar compound like this compound, GC is generally the preferred chromatographic method. If HPLC is to be used, a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water would be a starting point.[13][14][15][16][17] UV detection is challenging as unconjugated alkenes have poor chromophores.
Workflow and Pathway Diagrams
Caption: Experimental workflow for this compound purity analysis.
Caption: Logical relationships between techniques and applications.
References
- 1. 3-Octene [webbook.nist.gov]
- 2. (Z)-3-Octene | C8H16 | CID 5362722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. ethz.ch [ethz.ch]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. youtube.com [youtube.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound(14850-22-7) 1H NMR spectrum [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Separation of 1-Octene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nacalai.com [nacalai.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for cis-3-Octene in Metathesis Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cis-3-octene as a substrate in olefin metathesis reactions. Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds, with wide-ranging applications in organic synthesis, polymer chemistry, and drug discovery. This compound, as a readily available internal olefin, can participate in both homo- and cross-metathesis reactions to generate valuable chemical intermediates.
Introduction to Metathesis of this compound
Olefin metathesis involves the catalytically mediated redistribution of carbon-carbon double bonds. For an internal olefin like this compound, two primary metathesis reactions are of interest:
-
Homo-metathesis (Self-Metathesis): In this reaction, two molecules of this compound react to form 2-butene (B3427860) and 4-decene (B1167543). The reaction is typically driven to completion by the removal of the volatile 2-butene byproduct.
-
Cross-Metathesis: this compound can be reacted with a variety of other olefins to create new, functionalized molecules. The success and selectivity of this reaction depend on the nature of the cross-partner and the catalyst used. Of particular interest is the use of Z-selective catalysts to control the stereochemistry of the newly formed double bond.
The general mechanism for olefin metathesis, proposed by Chauvin, proceeds through a metal-alkylidene intermediate and a metallacyclobutane transition state. The development of well-defined ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, has made this reaction highly versatile and tolerant of a wide range of functional groups.
Key Applications
-
Synthesis of Novel Alkenes: Cross-metathesis of this compound with functionalized olefins provides a straightforward route to more complex molecules that may be difficult to synthesize via other methods.
-
Access to Z-Alkenes: With the advent of Z-selective ruthenium and molybdenum catalysts, the cross-metathesis of this compound can be controlled to produce products with a high degree of cis (or Z) stereochemistry, which is a common motif in biologically active molecules.[1]
-
Polymer Synthesis: While this compound itself is not typically used in ring-opening metathesis polymerization (ROMP), derivatives of cyclic olefins with similar substitution patterns, such as 3-substituted cyclooctenes, are valuable monomers for the synthesis of functional polymers.
Experimental Protocols
The following protocols are representative examples for conducting homo- and cross-metathesis reactions with this compound. These are based on established procedures for similar internal olefins.[2]
3.1. General Considerations for Metathesis Reactions
-
Inert Atmosphere: Olefin metathesis catalysts are sensitive to air and moisture. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvent: Anhydrous, degassed solvents are crucial for optimal catalyst activity. Dichloromethane (B109758) (DCM) and toluene (B28343) are commonly used.
-
Catalyst Handling: Catalysts should be handled under an inert atmosphere and stored according to the manufacturer's recommendations.
3.2. Protocol for Homo-metathesis of this compound
This protocol describes the self-metathesis of this compound to produce 3-hexene (B12438300) and 2-butene.
Materials:
-
This compound
-
Grubbs Second-Generation Catalyst ([RuCl₂(IMesH₂)(PCy₃)(=CHPh)])
-
Anhydrous, degassed dichloromethane (DCM)
-
Magnetic stir bar
-
Schlenk flask and vacuum line
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add anhydrous, degassed DCM (to achieve a concentration of 0.1-0.5 M).
-
In a separate vial under an inert atmosphere, weigh the Grubbs second-generation catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Add the catalyst to the reaction flask.
-
Seal the flask and stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C).
-
To drive the reaction to completion, apply a vacuum to the flask periodically to remove the volatile 2-butene byproduct.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the 4-decene product.
3.3. Protocol for Z-Selective Cross-Metathesis of this compound with an Acrylate (B77674)
This protocol describes the Z-selective cross-metathesis of this compound with a generic acrylate ester using a Z-selective ruthenium catalyst.
Materials:
-
This compound
-
Acrylate ester (e.g., methyl acrylate)
-
Z-selective Ruthenium Catalyst (e.g., a cyclometalated ruthenium catalyst)[3]
-
Anhydrous, degassed toluene
-
Magnetic stir bar
-
Schlenk flask
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the Z-selective ruthenium catalyst (0.01-0.05 equiv) to a dried reaction vial equipped with a magnetic stir bar.
-
Add anhydrous, degassed toluene to the vial to achieve a final substrate concentration of 0.1-0.5 M.
-
Add this compound (1.0 equiv) followed by the acrylate ester (1.0-1.5 equiv).
-
Seal the vial, remove it from the glovebox (if applicable), and place it in a pre-heated oil bath at the desired temperature (typically 25-60 °C).
-
Stir the reaction mixture for the specified time (monitor by TLC or GC).
-
Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-alkene product.
-
Confirm the structure and determine the Z:E ratio of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The following table summarizes representative data for the cross-metathesis of an internal cis-olefin (as an analogue for this compound) with a functionalized olefin, showcasing the performance of different ruthenium catalysts.[2]
| Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Cross-Metathesis Selectivity (%) |
| Grubbs I | 1.0 | 24 | 15 | 10 |
| Grubbs II | 0.5 | 24 | 48 | 58 |
| Hoveyda-Grubbs II | 0.5 | 24 | 46 | 61 |
| [Ru]-7 | 1.5 | 24 | 94 | 67 |
| [Ru]-8 | 1.5 | 24 | 90 | 70 |
*Note: [Ru]-7 and [Ru]-8 are specific Schiff base ruthenium-indenylidene catalysts described in the cited literature as being highly effective for this type of transformation.[2]
Visualizations
Diagram of the Olefin Metathesis Catalytic Cycle
Caption: General catalytic cycle for olefin metathesis.
Experimental Workflow for Cross-Metathesis
Caption: Workflow for a typical cross-metathesis experiment.
References
Application Notes and Protocols: The Use of cis-3-Octene in Elucidating Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of cis-3-octene as a model substrate in the study of fundamental organic reaction mechanisms, particularly ozonolysis and olefin metathesis. The defined stereochemistry and simple structure of this compound make it an excellent tool for probing reaction pathways, understanding catalyst selectivity, and identifying reaction intermediates.
Ozonolysis of this compound: A Mechanistic Probe
The ozonolysis of alkenes is a powerful oxidative cleavage reaction that has been instrumental in both synthetic chemistry and the study of atmospheric chemistry. This compound serves as an ideal substrate for investigating the intricacies of the Criegee mechanism.
The reaction proceeds through a 1,3-dipolar cycloaddition of ozone to the double bond, forming an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane), which is then cleaved during workup to yield carbonyl compounds.[1][2][3] The nature of the final products is dependent on the workup conditions.[4]
Expected Products from Ozonolysis of this compound
| Workup Condition | Reagents | Expected Products |
| Reductive Workup | 1. O₃2. Zn/H₂O or (CH₃)₂S | Propanal and Pentanal |
| Oxidative Workup | 1. O₃2. H₂O₂ | Propanoic Acid and Pentanoic Acid |
Experimental Protocol: Ozonolysis of this compound (Reductive Workup)
This protocol details the ozonolysis of this compound followed by a reductive workup to yield propanal and pentanal.
Materials:
-
This compound
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Ozone generator
-
Oxygen (or dry air) source
-
Gas dispersion tube
-
Dry ice/acetone bath
-
Dimethyl sulfide (B99878) ((CH₃)₂S)
-
Rotary evaporator
-
Apparatus for fractional distillation
-
NMR spectrometer and GC-MS for product analysis
Procedure:
-
Dissolve this compound (e.g., 1.12 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the liquid, and a gas outlet tube connected to a trap containing potassium iodide solution to quench excess ozone.
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath.[1]
-
Begin stirring the solution and bubble a stream of ozone-enriched oxygen (or dry air) through the solution.
-
Monitor the reaction progress. The reaction is typically complete when the solution turns a persistent pale blue color, indicating the presence of unreacted ozone.[1] Alternatively, an indicator like Sudan Red III can be used.[1]
-
Once the reaction is complete, switch off the ozone generator and purge the solution with a stream of nitrogen or oxygen for 10-15 minutes to remove all residual ozone.
-
While maintaining the cold temperature, add dimethyl sulfide (e.g., 1.2 mL, 16.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude mixture of propanal and pentanal can be analyzed by NMR and GC-MS. For purification, fractional distillation can be employed.
Safety Precautions: Ozone is a toxic and powerful oxidizing agent. All operations involving ozone must be conducted in a well-ventilated fume hood. Ozonides can be explosive, especially upon concentration; therefore, they should not be isolated and should be handled with care at low temperatures.[4]
Visualizing the Ozonolysis Mechanism
Caption: The Criegee mechanism for the ozonolysis of this compound.
Olefin Metathesis of this compound: Exploring Catalyst Activity and Selectivity
Olefin metathesis is a Nobel Prize-winning reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). This compound is an excellent substrate for studying cross-metathesis reactions, allowing for the investigation of catalyst efficiency, and stereoselectivity.
The generally accepted mechanism, proposed by Chauvin, involves the reaction of the alkene with a metal carbene to form a metallacyclobutane intermediate. This intermediate then undergoes a cycloreversion to generate a new alkene and a new metal carbene, thus propagating the catalytic cycle.
Expected Products from Cross-Metathesis of this compound
The cross-metathesis of this compound with a partner alkene, such as 1-pentene (B89616), can theoretically lead to a mixture of products. The selectivity for the desired cross-metathesis product over self-metathesis products depends on the catalyst and reaction conditions.
| Reactants | Catalyst | Expected Products (Cross-Metathesis) | Potential Byproducts (Self-Metathesis) |
| This compound + 1-Pentene | Grubbs 2nd Gen. | cis/trans-3-Heptene | cis/trans-2-Butene, cis/trans-4-Octene |
Experimental Protocol: Cross-Metathesis of this compound with 1-Pentene
This protocol describes a representative procedure for the cross-metathesis of this compound with 1-pentene using a second-generation Grubbs catalyst.
Materials:
-
This compound
-
1-Pentene
-
Grubbs 2nd Generation Catalyst
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
-
Ethyl vinyl ether (for quenching)
-
Silica (B1680970) gel for column chromatography
-
NMR spectrometer and GC-MS for product analysis
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (e.g., 0.56 g, 5 mmol) and 1-pentene (e.g., 0.35 g, 5 mmol) in anhydrous dichloromethane (50 mL).
-
Degas the solution by bubbling argon or nitrogen through it for 20-30 minutes.
-
Under a positive pressure of the inert gas, add the Grubbs 2nd Generation catalyst (e.g., 2-5 mol %).
-
Seal the flask and stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C) and monitor the reaction progress by TLC or GC-MS. The evolution of ethylene (B1197577) gas can also be an indicator of reaction progress.
-
Upon completion (typically after several hours), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for an additional 30 minutes. This deactivates the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product mixture by flash column chromatography on silica gel using an appropriate eluent (e.g., hexanes) to separate the different alkene products.
-
Analyze the product fractions by NMR and GC-MS to determine the yield and stereoselectivity (E/Z ratio) of the cross-metathesis product.
Visualizing the Olefin Metathesis Catalytic Cycle
Caption: The catalytic cycle for the cross-metathesis of this compound.
Conclusion
This compound is a versatile and informative substrate for studying the mechanisms of fundamental organic reactions. Its use in ozonolysis provides clear evidence for the Criegee mechanism and allows for the predictable formation of carbonyl products based on the chosen workup. In olefin metathesis, this compound is invaluable for assessing catalyst performance, including activity and stereoselectivity, in the formation of new carbon-carbon double bonds. The detailed protocols provided herein serve as a starting point for researchers to utilize this compound as a tool to further unravel the complexities of these and other reaction mechanisms.
References
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. Video: Ozonolysis of Alkenes: Principle and Applications [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Catalytic Cross-Metathesis Reactions That Afford E- and Z-Trisubstituted Alkenyl Bromides: Scope, Applications, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
cis-3-Octene: Application Notes and Protocols for Use as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cis-3-Octene as a reference standard in analytical chemistry, particularly for chromatographic and spectroscopic applications. Detailed protocols are provided to guide researchers in its effective implementation for the quantification of volatile organic compounds (VOCs).
Introduction
This compound (CAS: 14850-22-7) is an alkene with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[1] It is a colorless liquid at room temperature and is characterized by its volatility.[2][3] In analytical chemistry, its stable nature and distinct chromatographic behavior make it a suitable internal and external standard for the analysis of other volatile alkenes and related organic compounds. It is commercially available at purities typically exceeding 97-98% as determined by Gas Chromatography (GC).[4][5][6]
Applications
The primary application of this compound as a standard is in the quantitative analysis of volatile organic compounds (VOCs) by Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). It is particularly useful in methods for analyzing complex mixtures of hydrocarbons and other volatile substances.
Key Applications Include:
-
Internal Standard in GC-MS and GC-FID: Due to its chemical properties being similar to other C8 hydrocarbons, it can be used as an internal standard to correct for variations in sample injection volume, and to compensate for analyte loss during sample preparation and analysis.[7][8]
-
External Standard for Calibration: It can be used to prepare calibration curves for the quantification of other alkenes or VOCs with similar detector responses.
-
Quality Control Standard: Used to verify the performance of an analytical system (e.g., GC column performance, detector response) over time.
Quantitative Data and Performance Characteristics
The performance of this compound as an analytical standard is demonstrated by its behavior in chromatographic systems. The following tables summarize typical performance data that can be expected when using this compound as a standard for the quantification of a hypothetical analyte (e.g., another C8 alkene) by GC-FID and GC-MS.
Table 1: GC-FID Calibration Data for a C8 Alkene using this compound as an External Standard
| Concentration (µg/mL) | Peak Area of Analyte |
| 1.0 | 15,000 |
| 5.0 | 76,000 |
| 10.0 | 152,000 |
| 25.0 | 380,000 |
| 50.0 | 755,000 |
| Linearity (R²) | 0.9995 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
Table 2: GC-MS (SIM Mode) Internal Standard Calibration Data
| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area (this compound @ 10 µg/mL) | Peak Area Ratio (Analyte/IS) |
| 1.0 | 12,000 | 105,000 | 0.114 |
| 5.0 | 61,000 | 107,000 | 0.570 |
| 10.0 | 123,000 | 106,000 | 1.160 |
| 25.0 | 305,000 | 104,000 | 2.933 |
| 50.0 | 615,000 | 105,000 | 5.857 |
| Linearity (R²) | 0.9998 | ||
| Precision (%RSD, n=6) | < 5% | ||
| Accuracy (% Recovery) | 95-105% |
Experimental Protocols
Protocol 1: Quantification of a Volatile Alkene using this compound as an Internal Standard by GC-MS
This protocol describes the use of this compound as an internal standard for the quantification of a target volatile alkene in a liquid sample.
4.1.1. Materials and Reagents
-
Target alkene analyte standard (≥98% purity)
-
Methanol (B129727) or Hexane (B92381) (GC grade)
-
Calibrated micropipettes and tips
-
Volumetric flasks (Class A)
-
GC vials with caps (B75204) and septa
4.1.2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock; 1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10.0 mL of methanol in a volumetric flask.
-
Analyte Stock Solution (Analyte Stock; 1000 µg/mL): Accurately weigh approximately 10 mg of the target alkene and dissolve it in 10.0 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by adding a constant amount of the IS Stock and varying amounts of the Analyte Stock to volumetric flasks and diluting with methanol. For example, to prepare a 10 µg/mL analyte standard with a 10 µg/mL internal standard, add 100 µL of the Analyte Stock and 100 µL of the IS Stock to a 10 mL volumetric flask and fill to the mark with methanol.
4.1.3. Sample Preparation
-
Accurately transfer 1.0 mL of the unknown sample into a 10 mL volumetric flask.
-
Spike the sample with 100 µL of the IS Stock solution (to achieve a final IS concentration of 10 µg/mL).
-
Dilute to the mark with methanol.
-
Transfer an aliquot to a GC vial for analysis.
4.1.4. GC-MS Instrumental Parameters
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet: Split/Splitless, 250 °C, Split ratio 20:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 min, ramp at 10°C/min to 200°C, hold for 2 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the analyte and this compound (e.g., for C8H16, common fragments are m/z 41, 55, 69, 83, 112).
4.1.5. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Perform a linear regression on the calibration curve.
-
Calculate the concentration of the analyte in the unknown sample using the peak area ratio from the sample and the equation of the line from the calibration curve.
Protocol 2: Purity Assessment by GC-FID
This protocol outlines a general method for assessing the purity of a this compound sample using GC-FID.
4.2.1. Materials and Reagents
-
This compound sample
-
Hexane (GC grade)
-
GC vials with caps and septa
4.2.2. Sample Preparation
-
Prepare a solution of the this compound sample in hexane at a concentration of approximately 100 µg/mL.
-
Transfer an aliquot to a GC vial for analysis.
4.2.3. GC-FID Instrumental Parameters
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Column: DB-1 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness
-
Inlet: Split/Splitless, 250 °C, Split ratio 50:1
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Temperature Program: Initial temperature of 50°C, hold for 1 min, ramp at 15°C/min to 250°C, hold for 5 min.
-
Detector: FID at 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (N₂ or He): 25 mL/min
4.2.4. Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the this compound peak relative to the total area of all peaks to determine its purity.
Visualizations
References
- 1. (Z)-3-Octene | C8H16 | CID 5362722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 14850-22-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. benchchem.com [benchchem.com]
- 8. scioninstruments.com [scioninstruments.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-3-Octene
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of cis-3-Octene, focusing on improving yield and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound with high stereoselectivity?
A1: The most widely employed method for the stereoselective synthesis of this compound is the partial hydrogenation of 3-octyne (B96577) using a "poisoned" catalyst, most notably Lindlar's catalyst.[1][2][3][4][5] This method facilitates the syn-addition of hydrogen across the alkyne's triple bond, leading to the formation of the cis (Z)-alkene.[2]
Q2: What is Lindlar's catalyst and why is it effective for this transformation?
A2: Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on calcium carbonate (CaCO₃) and treated with a catalytic poison, typically lead acetate (B1210297) and quinoline.[1][3][5] The "poison" deactivates the palladium catalyst just enough to prevent the complete reduction of the alkyne to an alkane, stopping the reaction at the cis-alkene stage.[4][5]
Q3: Are there viable alternatives to Lindlar's catalyst for cis-alkene synthesis?
A3: Yes, several alternatives to Lindlar's catalyst can be used for the partial hydrogenation of alkynes to cis-alkenes. These include:
-
P-2 Nickel Catalyst: A nickel-boride complex that can also promote the syn-hydrogenation of alkynes.[1]
-
Diimide Reduction: This method involves the use of diimide (N₂H₂), which is typically generated in situ, to reduce the alkyne to a cis-alkene.
-
Hydroboration-Protonolysis: This two-step process involves the syn-addition of a hindered borane (B79455) (like disiamylborane (B86530) or 9-BBN) to the alkyne, followed by protonolysis of the resulting vinylborane (B8500763) with a carboxylic acid (e.g., acetic acid) to yield the cis-alkene.[1]
Q4: Can the Wittig reaction be used to synthesize this compound?
A4: Yes, the Wittig reaction is a powerful method for alkene synthesis and can be tailored to favor the formation of cis-alkenes. To synthesize this compound, one would typically react pentanal with a non-stabilized propyl-derived phosphorus ylide. Non-stabilized ylides generally provide high Z-selectivity, especially under salt-free conditions.
Q5: How can I purify the final this compound product?
A5: Purification of this compound from the reaction mixture typically involves several steps. After the reaction, a workup is necessary to remove the catalyst (by filtration through Celite for heterogeneous catalysts) and any aqueous reagents.[1] The crude product can then be purified by fractional distillation to separate this compound from any remaining starting material, the trans-isomer, and octane.[6] For high-purity requirements, flash column chromatography on silica (B1680970) gel can also be employed to separate geometric isomers.[6]
Troubleshooting Guides
Synthesis of this compound via Lindlar Hydrogenation of 3-Octyne
Issue 1: Low or No Conversion of 3-Octyne
-
Possible Cause: Inactive or poisoned catalyst.
-
Solution: Ensure you are using a fresh, high-quality Lindlar's catalyst. The catalyst is pyrophoric when dry and should be handled under an inert atmosphere.[7] If you suspect your starting materials or solvents contain impurities (e.g., sulfur compounds), purify them before use.[8] Catalyst deactivation can also occur due to unintentional poisoning from contaminants in the starting materials or solvents.[9]
-
-
Possible Cause: Insufficient hydrogen pressure or poor hydrogen delivery.
-
Solution: Ensure a steady supply of hydrogen gas at approximately 1 atmosphere (a balloon is often sufficient).[1] Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid catalyst phases.
-
Issue 2: Over-reduction to Octane
-
Possible Cause: The catalyst is too active.
-
Solution: This is a common issue. Ensure you are using a properly "poisoned" Lindlar's catalyst. If over-reduction persists, you can add a small amount of an additional poison, such as quinoline, to further decrease the catalyst's activity.[1]
-
-
Possible Cause: Reaction temperature is too high or hydrogen pressure is excessive.
Issue 3: Poor cis-Selectivity (Formation of trans-3-Octene)
-
Possible Cause: Isomerization of the cis-alkene.
-
Solution: This can sometimes occur if the reaction is left for too long after the alkyne has been consumed. Monitor the reaction progress closely by TLC or GC and stop the reaction as soon as the starting material is no longer present.
-
-
Possible Cause: Improperly prepared or aged catalyst.
-
Solution: Use a fresh batch of Lindlar's catalyst from a reputable supplier.
-
Experimental Protocols
Protocol 1: Synthesis of 3-Octyne via Alkylation of 1-Pentyne (B49018)
This protocol describes the synthesis of the precursor, 3-octyne, through the alkylation of a terminal alkyne.
Materials:
-
1-Pentyne
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (argon or nitrogen).
-
Condense liquid ammonia into the flask.
-
Carefully add sodium amide (1.1 equivalents) to the liquid ammonia with stirring.
-
Add 1-pentyne (1.0 equivalent) dropwise to the sodium amide suspension. Allow the mixture to stir for 1 hour.
-
Add 1-bromopropane (1.05 equivalents) dropwise to the reaction mixture. The reaction is typically rapid.
-
After the addition is complete, allow the ammonia to evaporate overnight.
-
To the remaining residue, carefully add anhydrous diethyl ether.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude 3-octyne can be purified by fractional distillation.
Protocol 2: Synthesis of this compound via Lindlar Hydrogenation
Materials:
-
3-Octyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Hexane (or ethanol, ethyl acetate)
-
Hydrogen gas (H₂)
Procedure:
-
To a round-bottom flask, add 3-octyne (1.0 equivalent) and a suitable solvent such as hexane.
-
Add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).[1]
-
Seal the flask with a septum and purge the system with hydrogen gas.
-
Connect a balloon filled with hydrogen gas to the flask via a needle.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete when hydrogen uptake ceases.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with fresh solvent.[1]
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by fractional distillation to obtain pure this compound.
Data Presentation
Table 1: Comparison of Methods for cis-Alkene Synthesis
| Method | Catalyst/Reagent System | Typical Yield (%) | Typical cis (Z) Selectivity | Reaction Conditions | Key Advantages | Key Disadvantages |
| Lindlar Hydrogenation | 5% Pd/CaCO₃, poisoned with Pb(OAc)₂ and quinoline | 85-98% | >95% | H₂ (1 atm), RT, various solvents (Hexane, EtOAc, EtOH) | Well-established, reliable, high yields | Uses toxic lead, catalyst can be pyrophoric, potential for over-reduction |
| P-2 Nickel Catalyst | Ni(OAc)₂ + NaBH₄ (in situ); often with ethylenediamine | 80-95% | >95% | H₂ (1 atm), RT, ethanol | Avoids heavy metals, high selectivity | Catalyst preparation is crucial, can be pyrophoric |
| Hydroboration-Protonolysis | 1. Disiamylborane or 9-BBN 2. Acetic Acid | 75-90% | >99% | 0°C to RT, THF | Excellent stereoselectivity, no metal catalyst | Two-step process, requires stoichiometric borane reagents |
| Wittig Reaction (non-stabilized ylide) | Propyltriphenylphosphonium bromide + strong base (e.g., NaHMDS) | 60-85% | >95% (under salt-free conditions) | Anhydrous THF, 0°C to RT | Avoids metal catalysts, good for complex molecules | Generates triphenylphosphine (B44618) oxide byproduct, requires strong base |
Note: Yields and selectivities are typical and can vary depending on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield in Lindlar Hydrogenation
References
- 1. benchchem.com [benchchem.com]
- 2. Show how you would convert (a) oct-3-yne to cis-oct-3-ene. (b) pent-2-yne.. [askfilo.com]
- 3. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. orgosolver.com [orgosolver.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Preventing isomerization of cis-3-Octene during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of cis-3-octene to its trans-isomer during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound isomerization?
A1: The isomerization of this compound to the more thermodynamically stable trans-3-octene (B84167) can be initiated by several factors during a chemical reaction. Understanding the root cause is the first step in effective prevention. The primary culprits include:
-
Catalyst-Mediated Isomerization: Many transition metal catalysts, particularly those used in olefin metathesis (e.g., ruthenium-based catalysts), can promote isomerization. This often occurs through the formation of metal hydride species which can add to the double bond and subsequently eliminate to form the trans-isomer.[1][2]
-
Acid or Base Catalysis: The presence of acidic or basic impurities or reagents can catalyze the isomerization of alkenes. Protonation of the double bond by an acid can lead to a carbocation intermediate that allows for rotation before deprotonation to the more stable trans-alkene.
-
Photochemical Isomerization: Exposure to ultraviolet (UV) light can induce cis-trans isomerization by promoting the alkene to an excited state where rotation around the carbon-carbon double bond is facilitated.[3][4]
-
Thermal Isomerization: At elevated temperatures, sufficient thermal energy can be supplied to overcome the rotational energy barrier of the double bond, leading to isomerization.
-
Radical-Induced Isomerization: The presence of radical species, such as thiyl radicals, can catalyze cis-trans isomerization through a reversible addition-elimination mechanism.
Q2: In which common reactions is the isomerization of this compound a significant side reaction?
A2: Isomerization can be a problematic side reaction in a variety of chemical transformations involving this compound. Key examples include:
-
Olefin Metathesis: This is one of the most common reactions where unwanted isomerization is observed, often due to the decomposition of the ruthenium catalyst to form active hydride species.[1][2]
-
Hydrogenation: While the goal is to saturate the double bond, some hydrogenation catalysts (e.g., certain platinum or palladium catalysts) can also catalyze isomerization, leading to a mixture of cis- and trans-octane precursors in the reaction mixture.
-
Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond can be accompanied by isomerization, leading to the formation of regioisomeric and stereoisomeric aldehyde products.[5][6]
-
Acid-Catalyzed Reactions: Any reaction carried out in the presence of strong acids is susceptible to acid-catalyzed isomerization of the double bond.
-
Photochemical Reactions: Reactions initiated by or conducted under UV light can lead to the formation of a photostationary state of cis and trans isomers.[3][4][7]
Q3: Are there any general strategies to minimize isomerization?
A3: Yes, several general strategies can be employed to suppress the unwanted isomerization of this compound:
-
Control of Reaction Temperature: Lowering the reaction temperature can often reduce the rate of isomerization, as it is a thermodynamically controlled process.[2]
-
Use of High-Purity Reagents and Solvents: Minimizing acidic or basic impurities in your starting materials and solvents can prevent unintended catalyzed isomerization.
-
Selection of Appropriate Catalyst: Choosing a catalyst with low isomerization activity is crucial. For instance, in olefin metathesis, some catalysts are inherently more stable and less prone to forming hydride species.
-
Use of Additives: Specific additives can be introduced to the reaction mixture to quench the species responsible for isomerization. This is a particularly effective strategy in ruthenium-catalyzed olefin metathesis.[1][8]
-
Minimize Reaction Time: Shorter reaction times can reduce the extent of isomerization, especially if the desired reaction is faster than the isomerization process.
-
Exclusion of Light: For reactions sensitive to photochemical isomerization, conducting the experiment in the dark or using filtered light can be beneficial.
Troubleshooting Guides
Guide 1: Isomerization during Ruthenium-Catalyzed Olefin Metathesis
Problem: You are performing an olefin metathesis reaction with this compound and observe the formation of trans-3-octene in your product mixture.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ruthenium Hydride Formation | Add a ruthenium hydride scavenger to the reaction mixture. Common scavengers include 1,4-benzoquinone (B44022) (or its electron-deficient derivatives) or a weak acid like acetic acid.[1][8] | The scavenger will react with and neutralize the ruthenium hydride species, thus inhibiting the isomerization pathway. |
| Catalyst Decomposition | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and with degassed solvents to prevent catalyst decomposition by oxygen.[2] | A more stable catalyst will have a lower tendency to decompose and form isomerization-active species. |
| High Reaction Temperature | Lower the reaction temperature. Many metathesis reactions can proceed efficiently at room temperature.[2] | Reduced thermal energy will decrease the rate of both catalyst decomposition and direct thermal isomerization. |
| Prolonged Reaction Time | Monitor the reaction progress by techniques like GC or TLC and quench the reaction as soon as the starting material is consumed. | Minimizing the exposure of the product to the catalyst will reduce the extent of isomerization. |
Guide 2: Isomerization during Hydrogenation
Problem: You are hydrogenating this compound to n-octane, but you detect the presence of trans-3-octene in the reaction mixture before the reaction is complete.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst-Induced Isomerization | Screen different hydrogenation catalysts. For example, catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) are known for their high selectivity in hydrogenating alkenes with minimal isomerization. Some heterogeneous catalysts (e.g., certain Pd or Pt on carbon) may have higher isomerization activity. | A more selective catalyst will preferentially catalyze hydrogenation over isomerization. |
| Hydrogen Partial Pressure | Increase the hydrogen pressure. Higher concentrations of hydrogen can promote the hydrogenation pathway over the isomerization pathway. | The rate of hydrogenation will increase relative to the rate of isomerization. |
| Solvent Effects | Investigate the effect of different solvents. The solvent can influence the catalyst's activity and selectivity. | An optimal solvent can help to suppress isomerization side reactions. |
Experimental Protocols
Protocol 1: Prevention of Isomerization in Olefin Metathesis using 1,4-Benzoquinone
This protocol is a general guideline for suppressing isomerization during a typical cross-metathesis reaction involving this compound.
Materials:
-
This compound
-
Metathesis partner
-
Ruthenium-based metathesis catalyst (e.g., Grubbs' second-generation catalyst)
-
1,4-Benzoquinone
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, add the this compound and the metathesis partner to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Dissolve the substrates in the anhydrous, degassed solvent.
-
Add 1,4-benzoquinone (typically 5-10 mol% relative to the catalyst).
-
In a separate vial, dissolve the ruthenium catalyst in a small amount of the solvent.
-
Add the catalyst solution to the reaction mixture with stirring.
-
Stir the reaction at the desired temperature (preferably room temperature to minimize thermal isomerization) and monitor its progress by GC or TLC.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., ethyl vinyl ether).
-
Purify the product using standard techniques such as column chromatography.
Quantitative Data Summary
The following table summarizes the effect of additives on the prevention of isomerization during a model olefin metathesis reaction. While this data is not specific to this compound, it provides a strong indication of the efficacy of these additives for similar alkenes.
| Additive | Concentration (mol %) | Isomerization (%) | Yield of Desired Product (%) |
| None | - | >95 | <5 |
| 1,4-Benzoquinone | 10 | <5 | >95 |
| 2,6-dichloro-1,4-benzoquinone | 10 | <2 | >98 |
| Acetic Acid | 20 | <10 | >90 |
Data is generalized from studies on various alkenes in ruthenium-catalyzed metathesis and serves for comparative purposes.[1][2][8]
Visualizations
Isomerization Mechanisms
The following diagrams illustrate the two primary mechanisms for catalyst-induced isomerization of a cis-alkene.
Caption: Catalyst-induced isomerization pathways.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to address the issue of this compound isomerization during a reaction.
References
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. leah4sci.com [leah4sci.com]
- 6. youtube.com [youtube.com]
- 7. Cis and Trans Isomers - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: cis-3-Octene Degradation & Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-3-Octene.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary degradation pathways for this compound?
This compound is susceptible to degradation through several pathways, primarily involving the reactivity of its carbon-carbon double bond. The main degradation routes are:
-
Oxidation: This can occur via autoxidation in the presence of air (oxygen) or through reaction with oxidizing agents and radicals, such as hydroxyl radicals (•OH) present in the atmosphere or generated in experimental systems.
-
Ozonolysis: Ozone (O₃) readily cleaves the double bond of this compound, leading to the formation of smaller carbonyl compounds.
-
Microbial Degradation: Certain microorganisms, particularly bacteria from the Pseudomonas genus, are known to metabolize alkenes as a carbon source.
FAQ 2: What are the expected products of this compound degradation?
The degradation products of this compound vary depending on the degradation pathway:
-
Oxidative Degradation: A complex mixture of products can be formed, including hydroperoxides, alcohols, ketones, and smaller aldehydes and carboxylic acids resulting from cleavage of the carbon chain.
-
Ozonolysis:
-
Reductive Work-up: The primary products are propanal and pentanal .
-
Oxidative Work-up: The primary products are propanoic acid and pentanoic acid .
-
-
Microbial Degradation: The metabolic pathway likely involves initial oxidation to form an epoxide or diol, followed by further oxidation and cleavage to yield intermediates that can enter the cell's central metabolic pathways, such as the citric acid cycle.
FAQ 3: What are the key stability concerns when working with this compound?
This compound is prone to several stability issues that researchers should be aware of:
-
Isomerization: this compound can isomerize to its more stable trans-3-Octene isomer. This process can be accelerated by heat, light (photoisomerization), and acidic conditions.
-
Oxidation: As an unsaturated hydrocarbon, it is sensitive to air and can undergo autoxidation, especially if exposed to light or heat, or in the presence of metal catalysts. This can lead to the formation of peroxides and other oxidation products, which can affect experimental results.
-
Polymerization: Under certain conditions, such as in the presence of certain catalysts or initiators, alkenes can undergo polymerization.
FAQ 4: How should I store this compound to ensure its stability?
To minimize degradation and maintain the purity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dark place. Refrigeration is often recommended.[1]
-
Atmosphere: It is air-sensitive and should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2]
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.
-
Light: Protect from light to prevent photo-induced degradation and isomerization.
Troubleshooting Guide
Problem 1: Inconsistent experimental results or appearance of unexpected peaks in analytical data (e.g., GC-MS, NMR).
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock | 1. Verify Purity: Re-analyze your this compound stock using a suitable analytical method (e.g., GC-FID or GC-MS) to check for the presence of impurities such as trans-3-Octene, oxidation products, or polymers. 2. Proper Storage: Ensure that the compound is stored under an inert atmosphere, protected from light, and at a low temperature as per the supplier's recommendations.[1][2] 3. Fresh Sample: If degradation is suspected, use a fresh, unopened bottle of this compound for your experiments. |
| Isomerization during experiment | 1. Control Temperature: Avoid excessive heating during your experimental setup. 2. Protect from Light: Conduct experiments in amber glassware or protect your reaction vessel from light, especially if using photo-sensitive reagents. 3. pH Control: Be mindful of the pH of your reaction mixture, as acidic conditions can promote isomerization. |
| Reaction with solvents or reagents | 1. Solvent Purity: Use high-purity, peroxide-free solvents. Ethers, for example, can form peroxides that may react with your compound. 2. Reagent Compatibility: Review the compatibility of all reagents with alkenes. |
Problem 2: Low yield or incomplete reaction in a process involving this compound.
| Possible Cause | Troubleshooting Step |
| Inaccurate concentration of this compound | 1. Confirm Purity: As mentioned above, verify the purity of your starting material. If it has degraded, the actual concentration of this compound will be lower than calculated. 2. Accurate Measurement: Due to its volatility, ensure accurate measurement when preparing solutions. |
| Competitive degradation pathways | 1. Inert Atmosphere: If your reaction is not intended to be an oxidation, perform it under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with oxygen. 2. Radical Scavengers: If unwanted radical reactions are suspected, consider the addition of a suitable radical scavenger, if it does not interfere with your primary reaction. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the degradation and stability of this compound and structurally similar alkenes.
Table 1: Gas-Phase Reaction Rate Constants with Oxidants (at 298 K)
| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Notes |
| cis-3-Hexene | O₃ | (1.44 ± 0.43) x 10⁻¹⁶ | Can be used as an estimate for this compound. |
| trans-3-Hexene | O₃ | 1.57 x 10⁻¹⁶ | For comparison with the cis isomer.[3] |
| cis-3-Hexene | •OH | (6.27 ± 0.66) x 10⁻¹¹ | Can be used as a reasonable estimate for this compound. |
| trans-3-Hexene | •OH | 6.8 x 10⁻¹¹ | For comparison with the cis isomer.[3] |
Table 2: Relative Stability of Alkene Isomers
| Isomers | More Stable Isomer | Reason |
| cis vs. trans (acyclic) | trans | Reduced steric strain between alkyl groups.[4][5] |
| Monosubstituted vs. Disubstituted | Disubstituted | Increased hyperconjugation and stronger sp²-sp³ C-C bonds.[5] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring this compound Degradation by GC-MS
This protocol provides a general framework for analyzing the degradation of this compound. Specific parameters may need to be optimized for your particular experimental setup.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., hexane (B92381) or dichloromethane).
-
Subject the sample to the desired degradation conditions (e.g., exposure to air, UV light, ozone, or microbial culture).
-
At specified time points, withdraw an aliquot of the sample.
-
If necessary, perform a liquid-liquid extraction to transfer the analytes into a suitable solvent for GC-MS analysis. For microbial cultures, this may involve extracting the culture broth with a solvent like ethyl acetate.
-
Add an internal standard to the extracted sample to allow for quantitative analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating this compound and its degradation products.
-
Injector: Split/splitless injector, typically operated in split mode to handle the concentration of the parent compound.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute both volatile and less volatile degradation products.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.
-
Scan Range: A mass range of m/z 35-400 is typically sufficient to detect the parent compound and expected degradation products.
-
Data Acquisition: Full scan mode to identify unknown products. Selected Ion Monitoring (SIM) can be used for higher sensitivity if specific products are being quantified.
-
-
-
Data Analysis:
-
Identify this compound and its degradation products by comparing their retention times and mass spectra to those of authentic standards or by interpreting the fragmentation patterns in the mass spectra.
-
Quantify the decrease in the this compound peak area (relative to the internal standard) over time to determine the degradation rate.
-
Quantify the formation of degradation products by creating calibration curves with standard compounds.
-
Signaling Pathways and Experimental Workflows
Caption: Primary degradation pathways of this compound.
Caption: Key stability issues associated with this compound.
Caption: General experimental workflow for GC-MS analysis.
References
Technical Support Center: Troubleshooting Alkyne Hydrogenation
Welcome to the technical support center for alkyne hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific problems you might be encountering during the semi-hydrogenation of alkynes.
Catalyst-Related Issues
Question: My reaction has stalled, or the conversion rate is much lower than expected. What could be wrong with my catalyst?
Answer: Low catalyst activity is a primary cause of poor conversion. Several factors related to the catalyst could be at play:
-
Catalyst Poisoning: The active sites on your catalyst can be blocked by various substances, rendering it inactive.[1] Common poisons for palladium catalysts include sulfur, nitrogen-containing compounds (like quinoline, which is intentionally used in Lindlar's catalyst to poison it), and carbon monoxide.[1][2] Ensure your reagents and solvents are of high purity and your hydrogen gas is clean.
-
Catalyst Deactivation/Sintering: High reaction temperatures can cause the fine metal particles of the catalyst to agglomerate, a process known as sintering.[1] This reduces the active surface area available for the reaction. Coking, the formation of carbonaceous deposits on the catalyst surface, can also block active sites, especially at elevated temperatures.[1][3]
-
Improper Catalyst Handling: Catalysts like Palladium on Carbon (Pd/C) can be pyrophoric and may be deactivated by improper handling or exposure to air.[1] Always handle catalysts under an inert atmosphere.
-
Inappropriate Catalyst Choice: The choice of catalyst is crucial and substrate-dependent. While Pd/C is widely used, for selective semi-hydrogenation to a cis-alkene, a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline) is often necessary to prevent over-reduction to the alkane.[2][4][5][6][7] For trans-alkenes, a dissolving metal reduction (e.g., sodium in ammonia) is typically used.[6][8] Newer systems, like nickel-based catalysts, can also offer high selectivity under mild conditions.[9][10]
Troubleshooting Workflow for Catalyst Issues
Caption: Troubleshooting workflow for catalyst-related issues.
Reaction Condition-Related Issues
Question: I'm using the correct catalyst, but my conversion is still low. Could my reaction conditions be suboptimal?
Answer: Yes, reaction conditions play a critical role in the success of alkyne hydrogenation. Here are key parameters to consider:
-
Hydrogen Pressure: Insufficient hydrogen pressure can lead to low conversion rates. While balloon pressure (1-5 bar) is often sufficient, some substrates may require higher pressures.[1] However, be aware that high hydrogen pressure can also promote over-hydrogenation to the alkane.[11]
-
Temperature: While higher temperatures generally increase the reaction rate, they can also lead to side reactions, catalyst deactivation, and reduced selectivity.[1] For many standard hydrogenations, starting at room temperature is advisable.[1] Some nickel-based systems operate optimally at slightly elevated temperatures (e.g., 30-50°C).[9]
-
Agitation: Inefficient mixing can lead to poor contact between the substrate, catalyst, and hydrogen gas, resulting in mass transfer limitations and low conversion.[1] Ensure vigorous stirring.
-
Reaction Time: The reaction may simply need more time to reach completion.[1] Monitor the reaction progress using techniques like TLC, GC, or LC-MS to determine the optimal reaction time.
-
Solvent Choice: The solvent can influence the solubility of the substrate and hydrogen, as well as the catalyst's activity.[1] Protic solvents like ethanol (B145695) and methanol (B129727) are common, but aprotic solvents like ethyl acetate or THF can also be effective.[1] The solvent should be dry and deoxygenated.[1]
Troubleshooting Workflow for Reaction Conditions
Caption: Troubleshooting workflow for optimizing reaction conditions.
Substrate and Selectivity Issues
Question: My reaction is working, but I'm getting a mixture of the desired alkene and the over-reduced alkane. How can I improve selectivity?
Answer: Achieving high selectivity for the alkene is a common challenge in alkyne hydrogenation.
-
Catalyst Choice is Key: As mentioned, standard catalysts like Pd/C or PtO2 are highly active and will often lead to the complete reduction to the alkane.[5][6][7] To stop at the alkene stage, a less active, or "poisoned," catalyst is necessary. Lindlar's catalyst is the classic choice for producing cis-alkenes.[2][4][5][6][7]
-
Control of Reaction Conditions: Over-hydrogenation can be favored by high hydrogen pressures and prolonged reaction times.[11] Carefully monitoring the reaction and stopping it once the starting alkyne has been consumed is crucial.
-
Additives and Modifiers: In some cases, additives can be used to modulate the catalyst's selectivity. For example, the addition of a catalytic amount of a thiol has been shown to switch the selectivity of a ruthenium-based catalyst from producing the E-alkene to the Z-alkene.[12]
-
Substrate Purity: Impurities in the starting material can sometimes act as catalyst poisons, affecting both conversion and selectivity.[1]
Data Summary Tables
Table 1: Common Catalysts for Alkyne Hydrogenation and Their Selectivity
| Catalyst | Support | Typical Selectivity | Notes |
| Pd/C, Pt/C, Raney-Ni | Carbon, Alumina | Alkane (low alkene selectivity) | Highly active, tends to over-reduce the alkyne.[5][6][7] |
| Lindlar's Catalyst | CaCO₃ | cis-Alkene | Palladium catalyst poisoned with lead acetate and quinoline.[2][4][5][6] |
| P-2 Catalyst | - | cis-Alkene | A nickel-boron complex.[4] |
| Na or Li in NH₃(l) | - | trans-Alkene | A dissolving metal reduction, not a catalytic hydrogenation.[6][8] |
| Ni-NPs in Ionic Liquid | Ionic Liquid | cis-Alkene | Can operate under mild conditions (30-50°C, 1-4 bar H₂).[9] |
Table 2: Influence of Reaction Parameters on Conversion and Selectivity
| Parameter | Effect on Conversion | Effect on Selectivity (Alkene) | General Recommendation |
| Temperature | Increases with temperature | Can decrease at high temperatures due to over-reduction and side reactions.[1] | Start at room temperature and gently warm if necessary. |
| H₂ Pressure | Increases with pressure | Can decrease at high pressures due to increased rate of over-reduction.[1][11] | Use balloon pressure (1-5 bar) initially; increase cautiously if needed. |
| Agitation | Increases with stirring speed | Can improve by ensuring homogenous reaction mixture. | Vigorous stirring is essential for good mass transfer.[1] |
| Solvent | Dependent on substrate and catalyst | Can influence catalyst activity and selectivity.[1][13] | Use dry, deoxygenated solvents; common choices include ethanol, methanol, ethyl acetate, and THF.[1] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Semi-Hydrogenation using Lindlar's Catalyst
This protocol is a general guideline for the selective hydrogenation of an alkyne to a cis-alkene.
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add a suitable solvent (e.g., ethyl acetate, methanol, or ethanol) via syringe. The solvent should be degassed prior to use.
-
Hydrogen Purge: Purge the flask with hydrogen gas. This can be done by evacuating the flask and backfilling with hydrogen from a balloon three times.
-
Substrate Addition: Dissolve the alkyne (1 mmol) in a small amount of the reaction solvent and add it to the reaction flask via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS at appropriate time intervals. It is crucial to stop the reaction once the starting material is consumed to avoid over-reduction.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtrate can then be concentrated and purified as required.
Protocol 2: Nickel Nanoparticle Catalyzed Hydrogenation in an Ionic Liquid
This protocol is based on a method for selective hydrogenation to (Z)-alkenes under mild conditions.[9]
-
Catalyst System Preparation: In a reaction vessel, combine the Nickel Nanoparticles (Ni-NPs) and the nitrile-functionalized imidazolium-based ionic liquid.
-
Substrate Addition: Add the alkyne substrate to the catalyst system.
-
Reaction Setup: Seal the vessel and purge with hydrogen gas.
-
Reaction Conditions: Pressurize the vessel with hydrogen to 1-4 bar and heat the reaction to 30-50°C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction as described in Protocol 1. Upon completion, the product can typically be extracted from the ionic liquid phase, allowing for the recycling of the catalyst system.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. osti.gov [osti.gov]
- 4. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 5. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Selective partial hydrogenation of alkynes to ( Z )-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC00499G [pubs.rsc.org]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01607G [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
Technical Support Center: Optimizing cis-Alkene Formation
Welcome to the technical support center for cis-alkene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the selective reduction of alkynes to cis-alkenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cis-alkenes from alkynes?
A1: The most prevalent method is the partial hydrogenation of an alkyne. This is typically achieved using a "poisoned" catalyst that is active enough to reduce the alkyne's triple bond but not the resulting alkene's double bond. The two most common catalytic systems for this purpose are the Lindlar catalyst and the P-2 nickel catalyst. Both of these methods proceed via a syn-addition of hydrogen, leading to the formation of the cis-alkene.[1][2][3] An alternative, non-catalytic approach is hydroboration-protonolysis.
Q2: What is the Lindlar catalyst and why is it considered "poisoned"?
A2: The Lindlar catalyst consists of palladium deposited on a solid support, typically calcium carbonate (CaCO₃), which is then treated with a catalytic poison.[2][4] The most common poison is lead acetate (B1210297), often used in conjunction with quinoline (B57606).[3][4] This poisoning deactivates the most active sites on the palladium surface, reducing its catalytic activity.[4] This reduced activity is crucial for selectivity; it allows the catalyst to hydrogenate the more reactive alkyne to a cis-alkene but prevents the subsequent, undesired reduction of the alkene to an alkane.[1][2][3]
Q3: What is the P-2 nickel catalyst and how does it compare to the Lindlar catalyst?
A3: The P-2 nickel catalyst is an amorphous nickel boride (Ni₂B) material, typically generated in situ by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride (B1222165).[5] Like the Lindlar catalyst, it is a heterogeneous catalyst that facilitates the syn-hydrogenation of alkynes to cis-alkenes.[6] A key advantage of the P-2 nickel catalyst is that it avoids the use of heavy metals like lead, which is a significant environmental and safety concern with the Lindlar catalyst.
Q4: What is the role of quinoline in Lindlar hydrogenation?
A4: Quinoline serves as an additional catalyst poison.[3][4] It further moderates the activity of the palladium catalyst, which can be beneficial for enhancing the selectivity towards the cis-alkene and preventing over-reduction to the alkane.[7] The addition of quinoline can significantly decrease the number of active sites available for alkene adsorption, thereby improving selectivity.[8]
Q5: Can I use Lindlar hydrogenation for terminal alkynes?
A5: While Lindlar hydrogenation can be used for terminal alkynes, it is sometimes less efficient compared to internal alkynes. An alternative for the selective semi-hydrogenation of terminal alkynes is the use of cobalt nanoparticles modified by nitrogen-doped carbon and supported on silica, which has shown high selectivity.
Troubleshooting Guides
Issue 1: Over-reduction to Alkane
Symptom: Your reaction yields a significant amount of the fully saturated alkane in addition to the desired cis-alkene.
Possible Causes & Solutions:
-
Catalyst is too active:
-
For Lindlar Catalyst:
-
Increase the amount of quinoline to further poison the catalyst.
-
Ensure the catalyst is properly prepared and has not lost its lead poisoning.
-
-
For P-2 Nickel Catalyst:
-
Ensure the catalyst is freshly prepared in situ as its activity can change upon storage.
-
-
-
Reaction Time is too long:
-
Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction as soon as the starting alkyne is consumed.
-
-
Hydrogen Pressure is too high:
-
Conduct the reaction at or near atmospheric pressure (using a balloon of hydrogen is common). Higher pressures can favor over-reduction.
-
-
Reaction Temperature is too high:
-
Perform the reaction at room temperature or lower if possible. Elevated temperatures can increase the rate of both the desired reaction and the undesired over-reduction.
-
Issue 2: Low Selectivity (cis vs. trans-alkene)
Symptom: The product mixture contains a significant amount of the trans-alkene isomer.
Possible Causes & Solutions:
-
Isomerization of the cis-alkene:
-
The catalyst itself can sometimes promote the isomerization of the initially formed cis-alkene to the more thermodynamically stable trans-alkene. This is more likely with prolonged reaction times or at higher temperatures.
-
Minimize reaction time and temperature.
-
-
Incorrect Reaction Mechanism:
-
The formation of trans-alkenes is the primary outcome of dissolving metal reductions (e.g., sodium in liquid ammonia).[2] Ensure you are using the correct reagents and conditions for cis-alkene synthesis.
-
Issue 3: Reaction is Sluggish or Does Not Proceed
Symptom: The conversion of the starting alkyne is very slow or non-existent.
Possible Causes & Solutions:
-
Catalyst Poisoning (Unintentional):
-
The starting material or solvent may contain impurities (e.g., sulfur compounds) that can poison the catalyst. Purify the starting materials and use high-purity solvents.
-
-
Inactive Catalyst:
-
For Lindlar Catalyst: The catalyst may be old or have been improperly stored. Use a fresh batch of catalyst.
-
For P-2 Nickel Catalyst: Ensure the in situ preparation is performed correctly. The black precipitate of the catalyst should form immediately upon the addition of sodium borohydride.
-
-
Insufficient Hydrogen:
-
Ensure a continuous supply of hydrogen gas at a slight positive pressure. If using a balloon, ensure it remains inflated throughout the reaction.
-
-
Poor Mass Transfer:
-
The reaction is heterogeneous, so efficient stirring is crucial to ensure good contact between the substrate, hydrogen, and the catalyst surface.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how reaction parameters can influence the outcome of cis-alkene synthesis.
Table 1: Effect of Temperature and Pressure on Lindlar Catalyst in the Hydrogenation of Canola Oil [9][10]
| Test ID | Temperature (°C) | Pressure (MPa) | Reaction Time for >90% C18:2 & C18:3 Conversion (min) | Maximum C18:1 (Oleic Acid) Yield (%) |
| Test 03 | 120 | 0.8 | 240 | 82.6 |
| Test 04 | 180 | 0.4 | 90 | 88.4 |
| Test 05 | 180 | 1.2 | 90 | 86.0 |
Data suggests that higher temperatures can significantly reduce reaction times. At 180°C, a lower pressure (0.4 MPa) resulted in slightly higher selectivity for the monounsaturated product compared to a higher pressure (1.2 MPa).
Table 2: Comparison of Catalytic Systems for Alkyne Semi-hydrogenation
| Method | Catalyst/Reagent System | Typical Yield (%) | Typical cis (Z) Selectivity (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Lindlar Hydrogenation | 5% Pd/CaCO₃, poisoned with Pb(OAc)₂ and quinoline | 85-98 | >95 | H₂ (1 atm), RT, various solvents (Hexane, EtOAc, EtOH) | Well-established, reliable, high yields | Uses toxic lead, catalyst can be pyrophoric, potential for over-reduction |
| P-2 Nickel Catalyst | Ni(OAc)₂ + NaBH₄ (in situ); often with ethylenediamine (B42938) | 90-98 | >98 | H₂ (1 atm), RT, Ethanol (B145695) | Lead-free, high selectivity, mild conditions | Catalyst prepared in situ, can be air-sensitive |
Experimental Protocols
Protocol 1: General Procedure for Lindlar Hydrogenation
-
Catalyst Suspension: To a round-bottom flask equipped with a magnetic stir bar, add the Lindlar catalyst (typically 5-10% by weight relative to the alkyne).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon).
-
Solvent and Substrate Addition: Add a suitable solvent (e.g., ethyl acetate, hexane, or ethanol) via syringe, followed by the alkyne substrate. For particularly sensitive substrates, quinoline can be added at this stage.
-
Hydrogen Introduction: Connect the flask to a balloon filled with hydrogen gas. Briefly evacuate the flask and then backfill with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or GC.
-
Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate contains the desired cis-alkene.
Protocol 2: In Situ Preparation and Use of P-2 Nickel Catalyst
-
Catalyst Generation: In a flask under a nitrogen atmosphere, dissolve nickel(II) acetate in ethanol. While stirring, add a solution of sodium borohydride in ethanol dropwise. The immediate formation of a black precipitate indicates the generation of the P-2 nickel catalyst.
-
Additive and Substrate: After catalyst formation is complete (approximately 5 minutes), add ethylenediamine (if required for enhanced selectivity), followed by the alkyne substrate.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (1 atm, balloon).
-
Reaction and Monitoring: Stir the mixture vigorously at room temperature and monitor the reaction's progress.
-
Workup: Upon completion, the reaction mixture can be worked up by filtering off the catalyst.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chapter 8 – Alkenes: Reactions and Synthesis Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 3. youtube.com [youtube.com]
- 4. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]
- 5. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 6. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01016F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Batch Heterogeneous Catalytic Selective Hydrogenation of Vegetable Oils Over Lindlar Catalyst: Kinetic Modeling Supported by Reaction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Commercial cis-3-Octene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial cis-3-Octene. The following sections detail common impurities, analytical methodologies for their identification, and solutions to potential experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I can expect to find in my commercial sample of this compound?
A1: Commercial this compound is typically of high purity (often >97-98%), but several types of impurities can be present. These include:
-
Geometric Isomers: The most common impurity is its stereoisomer, trans-3-Octene.
-
Positional Isomers: Other octene isomers with the double bond at different positions (e.g., 2-octene, 4-octene) can also be present.
-
Dienes: Conjugated and non-conjugated dienes can be trace impurities from the manufacturing process.
-
Oxidation Products: Alkenes can slowly oxidize over time, especially if exposed to air and light. This can lead to the formation of peroxides, aldehydes, and ketones.
-
Residual Starting Materials and Solvents: Depending on the synthetic route, trace amounts of starting materials (e.g., 3-octyne, alkyl halides) and solvents used in purification may remain.
-
Other Hydrocarbons: Industrial-grade alkenes may contain small amounts of other C8 hydrocarbons.
Q2: My GC-MS analysis shows several peaks close to the main this compound peak. How can I identify them?
A2: These are likely isomeric impurities. Here’s a systematic approach to their identification:
-
Mass Spectrometry Data: Although isomers will have the same molecular ion, their fragmentation patterns in the mass spectrum might show subtle differences. Compare the obtained mass spectra with library data for octene isomers.
-
Retention Time: trans-isomers typically have slightly different retention times than cis-isomers on many standard GC columns. Positional isomers will also have distinct retention times.
-
Co-injection: If you have a standard for a suspected isomer (e.g., trans-3-Octene), a co-injection experiment can confirm its identity. An increase in the peak area of an existing peak upon co-injection confirms the identity of that impurity.
Q3: I am seeing peak tailing in my gas chromatogram. What could be the cause and how do I fix it?
A3: Peak tailing in GC analysis of alkenes can be caused by several factors:
-
Active Sites in the Inlet or Column: Polar impurities or degradation products can interact with active sites (e.g., silanol (B1196071) groups) in the GC liner or on the column, leading to tailing.
-
Solution: Use a deactivated inlet liner. If the column is old, it may need to be conditioned or replaced. You can also cut the first few centimeters off the column to remove non-volatile residues.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute your sample and re-inject.
-
-
Inlet Temperature Too Low: If the inlet temperature is not high enough to rapidly vaporize the sample, it can cause band broadening and peak tailing.
-
Solution: Ensure the inlet temperature is appropriate for the boiling point of octene (122 °C). A temperature of 250 °C is generally suitable.
-
Q4: My NMR spectrum of this compound looks complex, with more signals than expected. How do I interpret this?
A4: A complex ¹H NMR spectrum suggests the presence of impurities. Here's how to approach the analysis:
-
Identify the Main Species: The signals corresponding to this compound should be the most intense. For this compound, you would expect to see signals for the vinylic protons (around 5.3-5.4 ppm) and the allylic and alkyl protons at higher fields.
-
Look for Isomeric Impurities: trans-3-Octene will have slightly different chemical shifts for its vinylic protons. Other positional isomers will have unique splitting patterns and chemical shifts.
-
Check for Oxidation Products: The presence of signals in the aldehyde (9-10 ppm) or carboxylic acid (>10 ppm) regions would indicate oxidation.
-
Quantitative NMR (qNMR): To determine the concentration of impurities, you can perform a quantitative ¹H NMR experiment using an internal standard with a known concentration.
Impurity Profile of Commercial this compound
The following table summarizes common impurities found in commercial this compound and their typical concentration ranges based on a nominal purity of >98%.
| Impurity Category | Specific Impurity | Typical Concentration Range (%) | Analytical Method of Choice |
| Geometric Isomer | trans-3-Octene | 0.5 - 2.0 | GC-MS, ¹H NMR |
| Positional Isomers | cis/trans-2-Octene, cis/trans-4-Octene | < 0.5 | GC-MS |
| Dienes | Octadienes | < 0.1 | GC-MS |
| Oxidation Products | Peroxides, Aldehydes, Ketones | < 0.1 | ¹H NMR, IR |
| Residual Solvents | Hexane (B92381), Pentane, etc. | < 0.1 | GC-MS (Headspace) |
| Starting Materials | 3-Octyne | < 0.05 | GC-MS |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Objective: To separate and identify volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary Column: A mid-polar column such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of alkene isomers.
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a volatile solvent like hexane or dichloromethane.
-
If the solution contains particulates, filter it through a 0.45 µm syringe filter.
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 40 °C, hold for 5 minRamp: 5 °C/min to 150 °C, hold for 2 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 35-200 amu |
Quantitative ¹H NMR Spectroscopy for Purity Assessment
Objective: To determine the purity of this compound and quantify impurities.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene). The standard should have a signal that does not overlap with the analyte or impurity signals.
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
NMR Acquisition Parameters:
-
Pulse Program: A standard quantitative pulse program with a long relaxation delay (d1) of at least 5 times the longest T1 of any proton to be integrated (a 30-second delay is often sufficient).
-
Number of Scans: 16 or 32 scans for good signal-to-noise.
Data Analysis:
-
Integrate a well-resolved signal of this compound and the signal of the internal standard.
-
Integrate the signals of any identified impurities.
-
Calculate the purity and the concentration of impurities based on the integral values, the number of protons for each signal, and the known amount of the internal standard.
Visualizations
Caption: Experimental workflow for impurity identification.
Caption: Troubleshooting logic for common analytical issues.
Technical Support Center: Safe Handling of cis-3-Octene
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling of cis-3-Octene, with a specific focus on managing the risks associated with static discharge.
Frequently Asked Questions (FAQs)
Q1: Why is static discharge a concern when working with this compound?
A1: this compound is a highly flammable liquid with a low flash point.[1] The movement and pouring of this and similar non-polar organic solvents can generate static electricity. A subsequent discharge can provide a sufficient ignition source for the flammable vapors, potentially leading to a fire or explosion.
Q2: What are the primary physical properties of this compound I should be aware of?
A2: Key properties of this compound are summarized in the table below. Understanding these properties is crucial for a thorough risk assessment.
Q3: What is the difference between grounding and bonding?
A3: Bonding involves electrically connecting two or more conductive containers to equalize their electrical potential, thus preventing a static spark between them. Grounding connects a conductive container to the earth, ensuring it is at zero electrical potential. Both are critical for safely transferring flammable liquids.
Q4: Can I use plastic or glass containers to handle this compound?
A4: While this compound is often supplied in glass bottles for smaller quantities, transferring larger volumes should ideally be done using conductive (metal) containers that can be properly grounded and bonded. If using glass or plastic receiving containers, it is essential to use a grounding rod or wire that extends into the liquid to dissipate static charge.
Q5: What initial steps should I take to prepare my workspace for handling this compound?
A5: Before handling this compound, ensure your workspace is free of ignition sources. This includes open flames, hot plates, and spark-producing equipment. Work in a well-ventilated area, such as a chemical fume hood. Have a fire extinguisher rated for flammable liquids readily accessible.
Troubleshooting Guide
Issue: I suspect static electricity is building up during a transfer, what should I do?
-
Solution: Immediately stop the transfer. Re-verify that all grounding and bonding connections are secure and making direct metal-to-metal contact. Ensure that you are also grounded by touching a known grounded surface. If using non-conductive containers, check that the grounding rod is submerged in the liquid.
Issue: I am properly grounded and bonded, but I still observe what appears to be static cling or sparking.
-
Solution: Reduce the flow rate of the liquid transfer. A slower transfer generates less static electricity. Also, consider the ambient humidity in your laboratory. Low humidity environments are more prone to static buildup. If possible, increase the humidity in the work area.
Issue: My experiment requires vigorous agitation or stirring of this compound. How can I minimize the risk of static discharge?
-
Solution: Whenever possible, use an inert atmosphere (e.g., nitrogen or argon) in the reaction vessel to displace flammable air-vapor mixtures. Ensure that the stirring apparatus is properly grounded. Use non-sparking stir bars and motors.
Data Presentation
Physical and Flammability Properties of Octene Isomers
| Property | Value | Notes |
| This compound | ||
| Flash Point | 17 °C | [1] |
| Vapor Pressure | 17.9 mmHg at 25 °C | [2] |
| 1-Octene (B94956) (for estimation) | Data for the isomeric 1-octene is provided as a reasonable estimate in the absence of specific data for this compound. | |
| Lower Explosive Limit (LEL) | 0.7 % | [3] |
| Upper Explosive Limit (UEL) | 6.8 % | [3] |
| Autoignition Temperature | 221 °C | [3] |
| Electrical Conductivity | Data not available | Hydrocarbons are generally poor electrical conductors, which allows for the accumulation of static charge. |
Experimental Protocols
Detailed Methodology for Safe Transfer of this compound
This protocol outlines the steps for safely transferring this compound from a larger storage container to a smaller experimental vessel.
Materials:
-
This compound in a conductive storage container
-
Conductive receiving container
-
Grounding cable with clamps
-
Bonding cable with clamps
-
Appropriate Personal Protective Equipment (PPE): flame-resistant lab coat, safety goggles, and chemical-resistant gloves.
Procedure:
-
Workspace Preparation:
-
Designate a well-ventilated area, preferably a fume hood, for the transfer.
-
Remove all potential ignition sources from the vicinity.
-
Ensure a known ground source, such as a cold-water pipe or a dedicated grounding bus bar, is accessible.
-
-
Grounding and Bonding:
-
Attach one end of the grounding cable to the ground source.
-
Attach the other end of the grounding cable to the storage container.
-
Attach one end of the bonding cable to the grounded storage container.
-
Attach the other end of the bonding cable to the receiving container.
-
Verify that all connections are secure and have good metal-to-metal contact.
-
-
Personnel Grounding:
-
Before initiating the transfer, touch a grounded object to dissipate any personal static charge.
-
-
Liquid Transfer:
-
Slowly and carefully dispense the this compound into the receiving container.
-
Avoid splashing, which can increase the generation of static electricity.
-
-
Completion and Disconnection:
-
Once the transfer is complete, securely close both containers.
-
Disconnect the bonding and grounding cables in the reverse order of connection (i.e., remove the bonding cable first, then the grounding cable).
-
Mandatory Visualization
Workflow for Managing Static Discharge when Handling this compound
References
Technical Support Center: Pilot Plant Scale-Up of cis-3-Octene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals involved in the pilot plant scale-up of cis-3-octene synthesis. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to address challenges encountered during this process.
Troubleshooting Guides
Scaling up the synthesis of this compound can present several challenges. This guide provides a systematic approach to troubleshooting common issues encountered during the catalytic hydrogenation of 3-octyne (B96577) to this compound using a Lindlar catalyst.
Issue 1: Low or No Conversion of 3-Octyne
Question: My hydrogenation reaction is showing low or no conversion of the starting material, 3-octyne. What are the potential causes and how can I resolve this?
Answer: Low conversion is a common issue when scaling up hydrogenation reactions and can often be attributed to catalyst inactivity or poisoning.
| Potential Cause | Recommended Solution |
| Catalyst Poisoning | Sulfur, nitrogen-containing compounds, or halides in the starting materials or solvent can poison the palladium catalyst.[1] Solution: Ensure high purity of 3-octyne and solvents. Consider passing them through a bed of activated alumina (B75360) for purification.[1] |
| Catalyst Inactivity | The Lindlar catalyst may be old or have been improperly handled, leading to deactivation. Solution: Use a fresh batch of catalyst. Handle the catalyst under an inert atmosphere to prevent oxidation.[2] |
| Insufficient Hydrogen Pressure | In a pilot plant setting, ensuring adequate hydrogen pressure and dispersion is crucial. Solution: Verify the hydrogen supply and pressure at the reactor inlet. Ensure efficient agitation to maximize gas-liquid mass transfer. |
| Low Reaction Temperature | While the reaction is typically run at or slightly above room temperature, low ambient temperatures in a pilot plant could slow down the reaction rate. Solution: Gently warm the reactor to the optimal temperature range (typically 25-40°C), but avoid excessive heat which can lead to over-reduction. |
Issue 2: Over-reduction to n-Octane
Question: My reaction is producing a significant amount of n-octane, indicating over-reduction. How can I improve the selectivity for this compound?
Answer: The formation of n-octane indicates that the catalyst is too active, leading to the hydrogenation of the desired this compound.
| Potential Cause | Recommended Solution |
| Loss of Catalyst Poison | The lead acetate (B1210297) or quinoline (B57606) used to "poison" the palladium catalyst to prevent over-reduction may have leached from the support.[3][4] Solution: Use a fresh batch of Lindlar catalyst.[1] Consider adding a small amount of quinoline to the reaction mixture to further deactivate the catalyst.[5][6] |
| Excessive Hydrogen Pressure | High hydrogen pressure can drive the reaction towards complete saturation.[3] Solution: Operate at the lowest effective hydrogen pressure. For pilot-scale, this may require careful pressure control and monitoring.[1] |
| High Reaction Temperature | Increased temperature can enhance the rate of the second hydrogenation step.[1] Solution: Maintain the reaction at a lower temperature. Implement efficient cooling systems for the pilot reactor to manage any exotherm. |
| Prolonged Reaction Time | Leaving the reaction to run for too long after the consumption of 3-octyne will lead to the hydrogenation of this compound. Solution: Monitor the reaction progress closely using in-process controls (e.g., GC analysis). Stop the reaction as soon as the 3-octyne is consumed. |
Issue 3: Formation of trans-3-Octene (B84167)
Question: I am observing the formation of the undesired trans-isomer of 3-octene. What is causing this and how can it be minimized?
Answer: The formation of trans-3-octene suggests isomerization is occurring, which can be promoted by certain conditions.
| Potential Cause | Recommended Solution |
| Catalyst-Induced Isomerization | Some palladium catalysts can promote the isomerization of cis-alkenes to the more stable trans-isomers, especially at higher temperatures or with prolonged reaction times. Solution: Use a highly selective Lindlar catalyst. Minimize the reaction time and temperature. |
| Acidic or Basic Impurities | Traces of acids or bases in the reaction mixture can catalyze the isomerization. Solution: Ensure all reactants and solvents are neutral and free from acidic or basic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a Lindlar catalyst and why is it used for this synthesis?
A1: A Lindlar catalyst is a heterogeneous catalyst consisting of palladium deposited on a support like calcium carbonate or barium sulfate, which is then "poisoned" with a substance like lead acetate or quinoline.[4][7] This poisoning deactivates the catalyst just enough to be effective for the hydrogenation of an alkyne to a cis-alkene, but not so active that it continues the hydrogenation to an alkane.[3][5] The syn-addition of hydrogen across the triple bond on the catalyst surface results in the formation of the cis-isomer.[4][5]
Q2: How do I handle Lindlar catalyst safely in a pilot plant?
A2: Palladium catalysts are pyrophoric when dry and in the presence of air and hydrogen.[2] Always handle the catalyst in a wet state or under an inert atmosphere (e.g., nitrogen or argon).[2] Use appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves.[8][9] Ensure the pilot plant is equipped with appropriate fire suppression systems.[10]
Q3: What are the key process parameters to monitor during the scale-up?
A3: Key parameters to monitor include:
-
Temperature: To control reaction rate and prevent over-reduction.
-
Hydrogen Pressure: To ensure sufficient reactant and control selectivity.
-
Agitation Speed: To ensure good mixing and mass transfer of hydrogen.
-
Reaction Progress: Via in-process analysis (e.g., GC) to determine the endpoint accurately.
Q4: How can I purify this compound at a pilot scale?
A4: After filtering off the catalyst, the primary purification method for this compound, a volatile liquid, is fractional distillation. This will separate the product from any remaining starting material (3-octyne), over-reduced product (n-octane), and the solvent. The efficiency of the distillation column will be critical to achieving high purity.
Experimental Protocols
Pilot Plant Synthesis of this compound via Hydrogenation of 3-Octyne
This protocol outlines the general procedure for the synthesis of this compound at a pilot plant scale. All operations should be conducted in accordance with the site's safety procedures.
Materials and Equipment:
-
Pilot plant reactor (e.g., 50 L glass-lined or stainless steel) equipped with an agitator, temperature control system, hydrogen inlet, and pressure monitoring.
-
3-Octyne (high purity)
-
Solvent (e.g., ethanol, hexane)
-
Lindlar Catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Hydrogen gas supply
-
Filtration system (e.g., filter press or enclosed filter)
-
Distillation unit
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and has been purged with an inert gas (e.g., nitrogen).
-
Charging the Reactor:
-
Under a nitrogen atmosphere, charge the solvent to the reactor.
-
Carefully add the Lindlar catalyst to the solvent with gentle agitation to form a slurry.
-
Add the 3-octyne to the reactor.
-
-
Hydrogenation:
-
Seal the reactor and perform a pressure test with nitrogen.
-
Purge the reactor with hydrogen gas, ensuring proper venting of the nitrogen.
-
Pressurize the reactor with hydrogen to the desired setpoint (e.g., 1-5 barg).
-
Start agitation and maintain the desired reaction temperature (e.g., 25-30°C).
-
Monitor the hydrogen uptake and reaction progress by taking samples for GC analysis.
-
-
Reaction Completion and Work-up:
-
Once the 3-octyne has been consumed, stop the hydrogen flow and vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst. The filter cake should be kept wet with solvent to prevent it from becoming pyrophoric.
-
-
Purification:
-
Transfer the filtrate to the distillation unit.
-
Perform fractional distillation to separate the this compound from the solvent and any byproducts.
-
Visualizations
Caption: Experimental workflow for the pilot plant synthesis of this compound.
Caption: Troubleshooting logic for low conversion in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. benchchem.com [benchchem.com]
- 4. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 5. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. ehs.uci.edu [ehs.uci.edu]
- 10. chemistry.unm.edu [chemistry.unm.edu]
Technical Support Center: Synthesis of cis-3-Octene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-3-Octene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the stereoselective synthesis of this compound are:
-
Partial hydrogenation of 3-octyne (B96577): This is the most direct route and typically employs a "poisoned" catalyst to prevent over-reduction to n-octane. Commonly used catalysts include Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, treated with lead acetate (B1210297) and quinoline) and P-2 nickel catalyst (nickel boride).[1][2][3][4][5] These catalysts facilitate the syn-addition of hydrogen across the triple bond, leading to the cis-alkene.[4][6][7]
-
Wittig Reaction: This method involves the reaction of an appropriate phosphonium (B103445) ylide with an aldehyde.[8][9] To favor the formation of a cis (Z)-alkene, a non-stabilized ylide is typically required.[8]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound via hydrogenation of 3-octyne?
A2: The main side reactions of concern are:
-
Over-reduction: The catalyst may not be sufficiently selective, leading to the further reduction of this compound to n-octane.[2][6]
-
Isomerization: The desired this compound can isomerize to the more thermodynamically stable trans-3-octene.
-
Incomplete reaction: The reaction may not go to completion, leaving unreacted 3-octyne in the product mixture.
Q3: What potential side reactions can occur when using the Wittig reaction to synthesize this compound?
A3: When employing the Wittig reaction, the following side reactions and issues can arise:
-
Formation of the trans-isomer (E-alkene): Achieving high cis-selectivity can be challenging. The use of stabilized ylides or certain reaction conditions can favor the formation of the trans-isomer.[8]
-
Side products from betaine (B1666868) intermediates: The presence of lithium salts can stabilize betaine intermediates, potentially leading to undesired side products.[8]
-
Formation of triphenylphosphine (B44618) oxide: This is a stoichiometric byproduct of the reaction and needs to be efficiently removed during purification.[10]
Troubleshooting Guides
Hydrogenation of 3-Octyne
Problem 1: Low yield of this compound and significant formation of n-octane.
| Possible Cause | Suggested Solution |
| Catalyst is too active. | Ensure the Lindlar's catalyst is properly "poisoned" with lead acetate and quinoline (B57606).[4][6] For P-2 nickel, ensure the correct preparation procedure is followed. |
| Reaction time is too long. | Monitor the reaction progress closely using techniques like GC or TLC and stop the reaction as soon as the starting alkyne is consumed. |
| Hydrogen pressure is too high. | Maintain a hydrogen pressure of 1 atmosphere (e.g., using a balloon). Higher pressures can promote over-reduction.[1] |
Problem 2: Presence of trans-3-Octene in the product mixture.
| Possible Cause | Suggested Solution |
| Catalyst-induced isomerization. | Minimize reaction time and temperature. Ensure the catalyst is not overly acidic or basic. |
| Purification method causes isomerization. | Avoid harsh acidic or basic conditions during workup and purification. Consider distillation under reduced pressure or chromatography with a neutral stationary phase. |
Problem 3: The reaction is slow or incomplete.
| Possible Cause | Suggested Solution |
| Catalyst deactivation. | Use fresh or properly stored catalyst. Ensure the starting materials and solvent are free of impurities that could poison the catalyst. |
| Insufficient hydrogen supply. | Ensure a continuous supply of hydrogen at the appropriate pressure. |
| Poor mixing. | Use efficient stirring to ensure good contact between the reactants, solvent, and catalyst. |
Wittig Reaction
Problem 1: Low cis:trans ratio of 3-Octene.
| Possible Cause | Suggested Solution |
| Use of a stabilized ylide. | For the synthesis of cis-alkenes, non-stabilized ylides are generally preferred.[8] |
| Reaction conditions favor the trans-product. | The choice of solvent and base can influence the stereochemical outcome. Lithium-free conditions are often preferred to avoid equilibration of intermediates that can lead to the trans-alkene.[9] |
Problem 2: Difficulty in removing triphenylphosphine oxide byproduct.
| Possible Cause | Suggested Solution |
| Co-elution during chromatography. | Optimize the chromatography conditions (solvent system, stationary phase) to achieve better separation. |
| Similar solubility properties. | Consider alternative purification methods such as crystallization or distillation if the physical properties of the product and byproduct are sufficiently different. |
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of cis-alkenes using different methods. Note that specific results for this compound may vary depending on the exact experimental conditions.
| Method | Catalyst/Reagent System | Typical Yield | Typical cis (Z) Selectivity | Reaction Conditions |
| Lindlar Catalyst | 5% Pd/CaCO₃, poisoned with Pb(OAc)₂ and quinoline | 85-98% | >95% | H₂ (1 atm), Room Temperature, Hexane (B92381)/EtOAc/EtOH |
| P-2 Nickel Catalyst | Ni(OAc)₂ + NaBH₄ (in situ); often with ethylenediamine | 80-95% | >97% | H₂ (1 atm), Room Temperature, EtOH |
| Wittig Reaction | Non-stabilized ylide (e.g., from propyltriphenylphosphonium bromide and a strong base) | 60-85% | Variable, can be >90% with careful control of conditions | Anhydrous THF, inert atmosphere |
Experimental Protocols
Synthesis of this compound via Lindlar Hydrogenation
-
Catalyst Preparation: In a suitable hydrogenation flask, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; typically 5-10% by weight relative to the 3-octyne).
-
Reaction Setup: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Add a suitable solvent such as hexane or ethyl acetate, followed by 3-octyne. For enhanced selectivity, quinoline can be added.[1]
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by GC or TLC until the starting alkyne is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by distillation to obtain pure this compound.
Visualizations
Caption: Workflow of this compound synthesis via partial hydrogenation of 3-octyne, highlighting potential side products.
Caption: Logical relationship of reactants and products in the Wittig synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Refining GC-MS Protocols for Alkene Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) methods for the challenging separation of alkene isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate alkene isomers using GC-MS?
A1: Alkene isomers, particularly positional and geometric (cis/trans) isomers, possess very similar physicochemical properties, including boiling points and mass spectra.[1][2] This similarity makes their separation by gas chromatography challenging, as GC separation is primarily based on differences in boiling points and interactions with the stationary phase.[2][3] Furthermore, cis- and trans- isomers often yield nearly identical fragmentation patterns in mass spectrometry, making their individual identification reliant on successful chromatographic resolution.[2]
Q2: My alkene isomers are co-eluting. What is the first thing I should check?
A2: Co-elution is a common problem when analyzing alkene isomers. The first step in troubleshooting should be a thorough review of your Gas Chromatography (GC) conditions.[4] Start by assessing your GC column and temperature program, as these are the most critical factors for separating compounds with similar boiling points.[5] An inappropriate column phase or a suboptimal temperature gradient can lead to insufficient separation.
Q3: Can I distinguish between cis and trans isomers using mass spectrometry alone?
A3: In most cases, no. Cis- and trans- isomers typically produce very similar, if not identical, mass spectra under electron ionization (EI) conditions.[2] This is because the energy of electron ionization is high enough to cause bond rotation or isomerization before fragmentation, leading to common fragment ions. Therefore, chromatographic separation is essential for the accurate identification and quantification of geometric isomers.[3]
Q4: When should I consider chemical derivatization for alkene isomer analysis?
A4: Chemical derivatization is a valuable technique when mass spectral data is ambiguous or when you need to definitively determine the position of a double bond.[6] Derivatization can "fix" the double bond in place, preventing migration during ionization and leading to more informative fragmentation patterns. A common method involves reaction with dimethyl disulfide (DMDS), which forms an adduct that, upon fragmentation in the mass spectrometer, cleaves at the original double bond location, revealing its position.[3]
Troubleshooting Guides
Issue: Poor Resolution or Co-elution of Alkene Isomer Peaks
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate GC Column | Select a column with a stationary phase that offers high selectivity for alkene isomers. High-polarity columns, such as those with polyethylene (B3416737) glycol (e.g., DB-WAXetr) or cyanopropyl phases, are often effective.[1][7] For complex mixtures, consider using longer columns (e.g., 60 m or more) with a smaller internal diameter and thinner film thickness to increase efficiency and resolution.[5] |
| Suboptimal Temperature Program | An optimized temperature gradient is crucial for separating closely eluting isomers.[1] Try a slower temperature ramp to increase the interaction time of the analytes with the stationary phase, which can improve separation.[8] Conversely, if peaks are broad, a slightly faster ramp might be beneficial.[5] |
| Incorrect Carrier Gas Flow Rate | The linear velocity of the carrier gas (e.g., helium or hydrogen) significantly impacts chromatographic efficiency.[9] Ensure the flow rate is set to the optimal value for your column dimensions and carrier gas type to minimize peak broadening. |
| Active Sites in the Inlet or Column | Active sites, such as exposed silanol (B1196071) groups in the inlet liner or column, can cause peak tailing and poor resolution.[10] Use deactivated inlet liners and high-quality, low-bleed GC columns specifically designed for MS applications.[11] |
Issue: Weak or Absent Molecular Ion (M+) Peak
Possible Causes and Solutions:
| Cause | Solution |
| High Ionization Energy | Standard electron ionization (EI) at 70 eV can be too energetic for some long-chain alkenes, leading to extensive fragmentation and a weak or absent molecular ion peak. If your instrument allows, try reducing the ionization energy to decrease fragmentation and enhance the molecular ion.[3] |
| Compound Instability | The analyte may be thermally degrading in the injector or on the column. Ensure the injector and oven temperatures are not set excessively high.[10] |
Experimental Protocols
Protocol 1: High-Resolution GC-MS for Long-Chain Alkene Isomers
This protocol is adapted for the separation of positional and geometric isomers of long-chain alkenes like hexadecene (C16H32) and octadecene (C18H34).[1]
-
Sample Preparation: Prepare samples at a concentration of approximately 10-100 µg/mL in a suitable solvent like hexane (B92381).
-
GC-MS System: An Agilent 7890A GC coupled with a 5975C MSD or an equivalent system.[1]
-
GC Column: Agilent J&W DB-WAXetr (or equivalent high-polarity polyethylene glycol phase), 60 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL injection volume with a splitless injection mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 210 °C.
-
Hold: 10 minutes at 210 °C.
-
-
MSD Parameters:
-
Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Protocol 2: Derivatization for Double Bond Location
This protocol uses dimethyl disulfide (DMDS) to determine the position of the double bond in an alkene.
-
Reagents: Alkene sample, dimethyl disulfide (DMDS), iodine (catalyst), hexane, 10% sodium thiosulfate (B1220275) solution.
-
Procedure:
-
Dissolve the alkene sample in hexane.
-
Add DMDS and a catalytic amount of iodine.
-
Heat the mixture at 40-60 °C for several hours.
-
Cool the reaction and quench with 10% sodium thiosulfate solution until the iodine color disappears.[3]
-
Extract the derivatized product with hexane.
-
Analyze the hexane layer using the GC-MS conditions outlined in Protocol 1. The resulting DMDS adduct will have a higher molecular weight and a different retention time. The mass spectrum will show characteristic fragments resulting from cleavage at the original double bond position.[3]
-
Visualizations
Caption: A generalized workflow for the analysis of alkene isomers by GC-MS.
Caption: A decision tree for troubleshooting poor separation of alkene isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Lab Chapter 7.3.2 [people.whitman.edu]
- 3. benchchem.com [benchchem.com]
- 4. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 5. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Addressing peak tailing in chromatography of olefins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the chromatography of olefins.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing in Gas Chromatography (GC)
Q1: What are the common causes of peak tailing for olefins in GC analysis?
Peak tailing in the gas chromatography of olefins, which are non-polar hydrocarbons, is often a result of physical and chemical interactions within the GC system. Unlike polar compounds, where secondary interactions with silanol (B1196071) groups on the column are the primary cause, peak tailing for olefins can be attributed to several factors:
-
Active Sites in the Inlet: The high temperatures in the GC inlet can cause even relatively inert olefins to interact with active sites. These sites can be found on the glass liner, metal surfaces, or on accumulated non-volatile residues from previous injections. This can lead to adsorption or even catalytic reactions, causing delayed elution of a portion of the analyte molecules.[1][2][3]
-
Improper Column Installation: A poorly cut column can create a non-uniform flow path, leading to turbulence and peak tailing.[4][5] Additionally, incorrect column positioning within the inlet can create dead volumes where sample components can be temporarily trapped.[4][5]
-
Column Contamination: Buildup of heavy sample components or column bleed residue at the head of the column can create active sites for interaction, leading to distorted peak shapes.[2][6]
-
Inappropriate Inlet Temperature: If the inlet temperature is too low, it can lead to slow or incomplete vaporization of the sample, resulting in a broader injection band and tailing peaks. Conversely, excessively high temperatures can cause sample degradation.[7][8]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a non-linear distribution of the analyte between the mobile and stationary phases, which often manifests as peak tailing.[4][9]
Q2: How can I systematically troubleshoot peak tailing for my olefin samples in GC?
A systematic approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following workflow can guide your troubleshooting efforts.
Caption: Troubleshooting workflow for GC peak tailing of olefins.
Q3: What kind of improvements in peak shape can I expect from these troubleshooting steps?
The following table summarizes potential improvements in the tailing factor after implementing specific troubleshooting actions. The tailing factor is a measure of peak asymmetry, with a value of 1.0 indicating a perfectly symmetrical peak.
| Issue | Before Tailing Factor (Typical) | Action Taken | After Tailing Factor (Expected) |
| Active Inlet Liner | 1.8 - 2.5 | Replaced with a new, deactivated liner | 1.0 - 1.3 |
| Poor Column Cut | 1.6 - 2.2 | Re-cut and re-installed the column | 1.0 - 1.2 |
| Column Contamination | 1.5 - 2.0 | Trimmed 15 cm from the column inlet | 1.1 - 1.4 |
| Sample Overload | > 2.0 | Diluted sample by a factor of 10 | 1.0 - 1.5 |
Guide 2: Addressing Peak Shape Issues in Silver Ion HPLC of Olefins
Q1: Why is silver ion chromatography used for olefins, and what can cause peak tailing in this technique?
Silver ion high-performance liquid chromatography (HPLC) is a powerful technique for separating unsaturated compounds like olefins based on the number, position, and geometry of their double bonds. The separation relies on the reversible complexation between the silver ions on the stationary phase and the π-electrons of the olefin's double bond.
Peak tailing in silver ion HPLC can be caused by:
-
Column Degradation: The silver ions on the stationary phase can be reduced over time, especially in the presence of certain mobile phases or impurities, leading to a loss of selectivity and poor peak shape.
-
Contamination: Buildup of strongly retained compounds on the column can interfere with the silver ion-olefin interaction.
-
Mobile Phase Issues: An inappropriate mobile phase composition can lead to poor solubility of the olefins or affect the stability of the silver ion complex.
-
Extra-column Effects: Similar to other HPLC techniques, excessive dead volume in the system can cause peak broadening and tailing.[10]
Q2: How can I troubleshoot and prevent peak tailing in silver ion HPLC?
Caption: Troubleshooting workflow for silver ion HPLC peak tailing.
Q3: Is it possible to regenerate a silver ion HPLC column?
Yes, it is often possible to regenerate a silver ion HPLC column that has lost performance. The specific procedure will depend on the column manufacturer's recommendations, but a general approach involves flushing the column with a series of solvents to remove contaminants, followed by a solution of silver nitrate to replenish the silver ions on the stationary phase.[11][12]
Frequently Asked Questions (FAQs)
Q: For GC analysis of light olefins, what type of stationary phase is generally recommended to achieve good peak shape? A: For the analysis of light olefins, non-polar stationary phases such as 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane are commonly used. These phases provide good separation based on boiling points and minimize interactions that can lead to peak tailing for these non-polar analytes.
Q: Can the use of a guard column help in preventing peak tailing for olefins? A: Yes, a guard column can be very effective in preventing peak tailing, particularly in GC. It acts as a protective barrier for the analytical column, trapping non-volatile residues and other contaminants from the sample that could otherwise accumulate on the head of the analytical column and cause active sites.[13]
Q: In silver ion chromatography, can the mobile phase composition affect the peak shape of olefins? A: Absolutely. The mobile phase in silver ion chromatography is typically a non-polar solvent like hexane (B92381) or isooctane (B107328) with a small amount of a polar modifier such as acetonitrile (B52724) or isopropanol. The type and concentration of the polar modifier can influence the strength of the silver ion-olefin interaction and, consequently, the retention and peak shape. An optimized mobile phase is crucial for achieving symmetrical peaks.
Q: What is a typical inlet temperature for the GC analysis of C4-C10 olefins? A: A common starting point for the inlet temperature is 250 °C. However, the optimal temperature can depend on the specific olefins being analyzed and the injection technique. It should be high enough to ensure rapid and complete vaporization of the sample but not so high as to cause thermal degradation.[7][8]
Q: How does sample preparation, such as solid-phase extraction (SPE), help with peak shape in olefin analysis? A: Silver ion SPE can be used to fractionate a complex sample, separating olefins from saturated hydrocarbons and other compound classes. This cleanup step can significantly improve peak shape in subsequent GC or HPLC analysis by removing matrix components that might otherwise interfere with the separation or contaminate the column.[14][15]
Experimental Protocols
Protocol 1: GC-FID Analysis of Light Olefins (C4-C6)
This protocol provides a general procedure for the analysis of light olefins using Gas Chromatography with Flame Ionization Detection (GC-FID).
1. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless inlet and a flame ionization detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-dimethylpolysiloxane.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split, with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold at 150 °C for 2 minutes.
-
-
Detector Temperature: 280 °C.
2. Sample Preparation:
-
Prepare a calibration standard containing the target olefins in a suitable volatile solvent (e.g., hexane) at a concentration of approximately 100 ppm each.
-
Dilute samples as necessary to fall within the calibration range.
3. Procedure:
-
Equilibrate the GC system until a stable baseline is achieved.
-
Inject the calibration standard to verify system performance and peak shape.
-
Inject the samples.
-
Integrate the peaks of interest and quantify using the calibration curve.
Protocol 2: Silver Ion Solid-Phase Extraction (SPE) of Olefins
This protocol outlines a procedure for the separation of olefins from a hydrocarbon mixture using a silver ion SPE cartridge.
1. Materials:
-
Silver ion SPE cartridge.
-
Hexane.
-
Acetonitrile.
-
Sample dissolved in hexane.
2. Procedure:
-
Condition the Cartridge: Pass 5 mL of dichloromethane through the cartridge, followed by 5 mL of hexane. Do not allow the cartridge to go dry.
-
Load the Sample: Load 1 mL of the sample solution onto the cartridge.
-
Elute Saturated Hydrocarbons: Pass 5 mL of hexane through the cartridge to elute the saturated hydrocarbons. Collect this fraction.
-
Elute Olefins: Pass 5 mL of a solution of 5% acetonitrile in hexane through the cartridge to elute the olefins. Collect this fraction separately.
-
Analysis: The collected fractions can then be analyzed by GC or HPLC.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. GC Troubleshooting—Tailing Peaks [restek.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 7. Inlet Temperature - Chromatography Forum [chromforum.org]
- 8. It’s A Matter of Degrees, but Do Degrees Really Matter? [restek.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. benchchem.com [benchchem.com]
- 11. Column regeneration – what to do if column performance decreases | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 12. silicycle.com [silicycle.com]
- 13. uhplcs.com [uhplcs.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective cis-Alkene Synthesis
Welcome to the technical support center for stereoselective cis-alkene synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide clear guidance on improving the stereoselectivity of their reactions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of cis-alkenes, offering potential causes and actionable solutions.
Issue 1: Low cis (Z) Selectivity in Catalytic Hydrogenation (e.g., Lindlar or P-2 Nickel Catalyst)
Question: My alkyne reduction is producing a significant amount of the trans (E) isomer or the fully saturated alkane. How can I improve the cis-selectivity?
Answer: Poor cis-selectivity in catalytic hydrogenation is often due to catalyst activity being too high, catalyst degradation, or suboptimal reaction conditions.
| Potential Cause | Recommended Solution |
| Overly Active Catalyst | The catalyst may not be sufficiently "poisoned" or deactivated, leading to over-reduction to the alkane or isomerization to the more stable trans-alkene. For Lindlar catalysts, ensure it is properly prepared with lead acetate (B1210297) and quinoline (B57606) to moderate the palladium's activity.[1][2][3] For P-2 Nickel, the addition of ethylenediamine (B42938) is crucial for high cis-selectivity.[2] |
| Catalyst Poisoning (Unintentional) | Contaminants like sulfur or halide compounds in your starting materials or solvents can poison the catalyst, altering its selectivity.[4] Purify all reagents and solvents thoroughly before use. |
| High Hydrogen Pressure | Excessive hydrogen pressure can lead to over-reduction.[4] Conduct the reaction under atmospheric pressure, often using a balloon filled with hydrogen gas. |
| Elevated Temperature | Higher temperatures can provide enough energy to overcome the barrier for alkene hydrogenation, leading to the alkane byproduct.[4] Perform the reaction at or below room temperature if possible. |
| Prolonged Reaction Time | Leaving the reaction for too long after the alkyne has been consumed can lead to isomerization of the cis-alkene to the more thermodynamically stable trans-alkene, or over-reduction to the alkane. Monitor the reaction closely using TLC or GC and stop it as soon as the starting material is consumed. |
Issue 2: Incomplete Reaction or Stalled Catalytic Hydrogenation
Question: My Lindlar or P-2 Nickel hydrogenation has stopped before all the starting alkyne is consumed. What could be the problem?
Answer: A stalled reaction is typically a sign of catalyst deactivation or poisoning.
| Potential Cause | Recommended Solution |
| Catalyst Poisoning | As mentioned above, sulfur, amines, or halides are potent poisons for palladium and nickel catalysts.[4] Ensure all glassware is scrupulously clean and reagents are of high purity. |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the scale of your reaction. A modest increase in catalyst loading may be necessary, especially if minor impurities are suspected. |
| Poor Quality Catalyst | The catalyst may have degraded over time or was not prepared correctly. Use a fresh batch of catalyst for the most reliable results.[4] |
Issue 3: Low Z:E Ratio in Wittig Reactions
Question: My Wittig reaction with a non-stabilized ylide is giving a mixture of Z and E isomers, but I need the Z-alkene. How can I improve the selectivity?
Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the ylide's nature and the reaction conditions. For non-stabilized ylides, kinetic control favoring the Z-isomer is desired.[5][6]
| Potential Cause | Recommended Solution |
| Presence of Lithium Salts | Lithium salts can stabilize the betaine (B1666868) intermediate, allowing for equilibration to the more thermodynamically stable threo-betaine, which leads to the E-alkene.[7][8] Using salt-free conditions or switching to sodium- or potassium-based bases (e.g., NaHMDS, KHMDS, or potassium tert-butoxide) can significantly enhance Z-selectivity.[7] |
| Reaction Temperature | Running the reaction at very low temperatures (e.g., -78 °C) is crucial for kinetic control and favors the formation of the cis-oxaphosphetane, which leads to the Z-alkene.[7][9] |
| Solvent Choice | Aprotic, non-polar solvents like THF or diethyl ether are generally preferred for Z-selective Wittig reactions. |
| Ylide Stability | Ensure you are using a non-stabilized ylide (e.g., derived from a primary alkyl halide). Stabilized ylides (with electron-withdrawing groups) inherently favor the E-alkene.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is a "poisoned" catalyst and why is it used for cis-alkene synthesis?
A1: A poisoned catalyst, like the Lindlar catalyst, has had its activity intentionally reduced by the addition of specific substances.[3][10] For example, the palladium in a Lindlar catalyst is "poisoned" with lead acetate and quinoline.[1][2] This deactivation prevents the catalyst from being reactive enough to reduce the newly formed alkene to an alkane, thus stopping the reaction at the cis-alkene stage.[4] The hydrogenation occurs with syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface, resulting in the cis stereochemistry.[2]
Q2: When should I choose a P-2 Nickel catalyst over a Lindlar catalyst?
A2: P-2 Nickel, a nickel boride catalyst, is an effective alternative to the Lindlar catalyst and can sometimes offer superior selectivity.[11] When modified with ethylenediamine, P-2 Ni can provide extremely high cis:trans ratios, in some cases exceeding 200:1.[2] It is also a good alternative if you want to avoid the use of heavy metals like lead, which is a component of the Lindlar catalyst.
Q3: My desired product is a Z-alkene, but my Wittig reaction is giving the E-isomer. What are my options?
A3: If your Wittig reaction is favoring the E-isomer, you are likely using a stabilized ylide or your reaction conditions are allowing for thermodynamic control. To favor the Z-isomer, you should use a non-stabilized ylide under salt-free conditions at low temperatures.[7] Alternatively, you could consider the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonates with electron-withdrawing groups to achieve high Z-selectivity.[12][13][14]
Q4: Can I regenerate a poisoned Lindlar catalyst?
A4: Regeneration may be possible depending on the nature of the poison. For deactivation by organic residues, washing the catalyst with various solvents may restore some activity. If poisoned by basic compounds, a dilute acid wash followed by extensive washing with deionized water can be attempted. However, for irreversible poisoning, such as from sulfur compounds, regeneration is often difficult, and using a fresh batch of catalyst is the most reliable solution.[4]
Data Presentation: Comparison of cis-Alkene Synthesis Methods
The following table summarizes the typical performance of key methods for cis-alkene synthesis, based on data from the hydrogenation of similar alkyne substrates.
| Performance Metric | Lindlar Catalyst | P-2 Nickel (with Ethylenediamine) | Z-Selective Wittig Reaction |
| Yield of cis-Alkene | Generally high (>90%)[15] | High (e.g., 94% for hex-3-yn-1-ol)[2] | Variable, often good to excellent (70-95%) |
| Stereoselectivity (cis:trans or %Z) | High (typically >95% cis)[15] | Very high (>200:1 for hex-3-yn-1-ol)[2] | High to excellent (up to >98% Z)[7] |
| Key Modifiers/Conditions | Lead acetate, quinoline[1][2] | Ethylenediamine[2] | Salt-free conditions, low temp. (-78 °C)[7] |
| Common Substrates | Internal and terminal alkynes[16] | Internal alkynes[2] | Aldehydes and ketones |
| Primary Byproducts | Small amounts of trans-alkene and alkane | Trace trans-alkene | Triphenylphosphine (B44618) oxide |
Experimental Protocols
Protocol 1: Hydrogenation of an Internal Alkyne using Lindlar Catalyst
This protocol describes a general procedure for the selective semi-hydrogenation of an internal alkyne to the corresponding cis-alkene.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the internal alkyne (1.0 eq) and a suitable solvent (e.g., ethanol, ethyl acetate, or hexane).
-
Catalyst Addition: Add the Lindlar catalyst (5-10% by weight of the alkyne).
-
Hydrogenation: Seal the flask with a septum and purge the system with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or GC. The reaction is typically complete when the starting alkyne is no longer detectable.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by flash chromatography or distillation as required.[17]
Protocol 2: Z-Selective Wittig Reaction with a Non-Stabilized Ylide
This protocol outlines the formation of a Z-alkene from an aldehyde using a non-stabilized ylide under salt-free conditions.
-
Ylide Generation:
-
Thoroughly dry a round-bottom flask under flame or in an oven and cool it under an inert atmosphere (e.g., argon or nitrogen).
-
Add the triphenylphosphonium salt (1.1 eq) to the flask, followed by anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong, salt-free base such as potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq) dropwise.
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the resulting ylide solution back down to -78 °C.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product into an organic solvent like diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.[7]
-
Visualizations
Caption: Troubleshooting workflow for low cis-selectivity.
Caption: Experimental workflow for Z-selective Wittig reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. adichemistry.com [adichemistry.com]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 11. orgosolver.com [orgosolver.com]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Stability Showdown: Trans-3-Octene Emerges as the More Stable Isomer in a Direct Comparison with its Cis Counterpart
For Immediate Release
[City, State] – [Date] – In the landscape of stereoisomerism, the subtle yet significant differences between cis and trans configurations dictate the physical and chemical properties of molecules. A comprehensive comparison of cis-3-octene and trans-3-octene (B84167) unequivocally demonstrates the superior stability of the trans isomer, a finding of critical importance for researchers and professionals in drug development and chemical synthesis. This stability advantage is primarily attributed to reduced steric hindrance in the trans configuration and is quantitatively substantiated by experimental thermochemical data.
The fundamental principle governing the stability of these isomers lies in the spatial arrangement of the alkyl groups attached to the carbon-carbon double bond. In this compound, the ethyl and butyl groups are positioned on the same side of the double bond, leading to repulsive steric interactions that increase the molecule's internal energy. Conversely, trans-3-octene arranges these bulky groups on opposite sides, minimizing steric strain and resulting in a lower energy, more stable molecule.[1][2]
Experimental data from heats of hydrogenation provide definitive evidence for this stability difference. The heat of hydrogenation is the enthalpy change when one mole of an unsaturated compound is hydrogenated to its corresponding saturated alkane. A more stable compound will release less energy upon hydrogenation. For the 3-octene isomers, both hydrogenate to form n-octane. Experimental measurements show that the hydrogenation of this compound releases more heat than that of trans-3-octene, confirming the higher stability of the trans isomer.[3][4]
Quantitative Comparison of Thermochemical Data
The following table summarizes the key experimental data that underscores the greater stability of trans-3-octene.
| Property | This compound | trans-3-Octene | Significance |
| Heat of Hydrogenation (ΔH°) | -117.8 ± 0.4 kJ/mol | -115.8 ± 0.4 kJ/mol | The less negative (smaller) value for the trans isomer indicates greater stability.[3][4] |
| Relative Stability | Less Stable | More Stable | The energy difference of 2.0 kJ/mol highlights the energetic favorability of the trans configuration. |
Experimental Determination of Stability
The relative stabilities of cis- and trans-3-octene are experimentally determined by measuring their heats of hydrogenation through a technique called calorimetry.
Experimental Protocol: Catalytic Hydrogenation Calorimetry
The heat of hydrogenation is determined by carrying out the catalytic hydrogenation of each isomer in a calorimeter and measuring the heat evolved.
-
Sample Preparation: A precise mass of high-purity this compound or trans-3-octene is dissolved in an inert solvent, typically cyclohexane.[3][4]
-
Calorimeter Setup: The solution is placed in a reaction vessel within a calorimeter, which is a device designed to measure heat changes in a chemical reaction. A catalyst, such as platinum or palladium on a carbon support, is added to the vessel.
-
Hydrogenation Reaction: A known, excess amount of hydrogen gas is introduced into the reaction vessel, and the mixture is stirred to ensure complete reaction. The double bond in the 3-octene molecule is reduced to a single bond, forming n-octane.
-
Temperature Measurement: The temperature change of the calorimeter system is meticulously recorded throughout the reaction.
-
Calculation of Heat of Hydrogenation: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter, and the number of moles of the alkene that reacted.
This experimental workflow allows for a direct comparison of the energy content of the two isomers.
Caption: Workflow for the experimental determination of heats of hydrogenation.
Energy Profile of Hydrogenation
The difference in the heats of hydrogenation directly reflects the initial difference in the potential energy of the cis and trans isomers. Since both isomers yield the same product (n-octane), the energy of the final state is identical. Therefore, the isomer with the higher initial energy (this compound) will release more energy upon conversion to the lower energy product.
Caption: Energy diagram comparing the heats of hydrogenation.
This comparative guide underscores the importance of stereoisomeric configuration in determining molecular stability. For researchers in drug development, understanding these subtle energy differences is crucial, as they can impact a molecule's biological activity and pharmacokinetic profile. The greater stability of the trans isomer, as demonstrated by its lower heat of hydrogenation, is a foundational concept in organic chemistry with far-reaching implications.
References
A Comparative Guide to the Spectroscopic Differences Between Cis and Trans-3-Octene
For Researchers, Scientists, and Drug Development Professionals
The geometric isomers of 3-octene, cis-3-octene and trans-3-octene (B84167), exhibit distinct spectroscopic properties due to the differences in their molecular symmetry and stereochemistry. A comprehensive understanding of these differences is crucial for their identification, quantification, and characterization in various research and development settings. This guide provides a detailed comparison of the spectroscopic signatures of cis- and trans-3-octene, supported by experimental data from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy.
Data Presentation: Spectroscopic Comparison
The following table summarizes the key quantitative differences in the spectroscopic data for cis- and trans-3-octene.
| Spectroscopic Technique | Parameter | This compound | trans-3-Octene | Key Differences |
| Infrared (IR) Spectroscopy | C=C Stretch (cm⁻¹) | ~1654 | ~1670 | The C=C stretching vibration in the trans isomer is at a higher wavenumber. |
| =C-H Out-of-Plane Bend (cm⁻¹) | ~736 | ~966 | The out-of-plane =C-H bending (wagging) vibration is a highly diagnostic region. The cis isomer shows a characteristic absorption around 736 cm⁻¹, while the trans isomer exhibits a strong band around 966 cm⁻¹. | |
| ¹H NMR Spectroscopy | Olefinic Protons (δ, ppm) | ~5.3-5.4 | ~5.3-5.4 | Chemical shifts are similar, but coupling constants are distinct. |
| Vicinal Coupling Constant (³JHH, Hz) | ~10-12 | ~14-16 | The coupling constant between the olefinic protons is significantly larger for the trans isomer due to the dihedral angle of ~180°. | |
| ¹³C NMR Spectroscopy | Olefinic Carbons (δ, ppm) | ~129-130 | ~130-131 | The chemical shifts of the double-bonded carbons are slightly different. |
| Allylic Carbons (δ, ppm) | ~20-21 | ~25-26 | The allylic carbons of the trans isomer are generally shifted further downfield compared to the cis isomer. | |
| Raman Spectroscopy | C=C Stretch (cm⁻¹) | ~1658 | ~1674 | Similar to IR spectroscopy, the C=C stretch for the trans isomer is at a higher wavenumber. The intensity of this peak is typically stronger in Raman than in IR for symmetrically substituted alkenes. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid cis- or trans-3-octene to identify characteristic vibrational modes.
Materials:
-
This compound or trans-3-Octene sample
-
Fourier Transform Infrared (FTIR) spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Pasteur pipette
-
Acetone (B3395972) or other suitable solvent for cleaning
-
Kimwipes
Protocol (Neat Liquid Sample using Salt Plates):
-
Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and a Kimwipe, then allow them to dry completely.
-
Using a Pasteur pipette, place one to two drops of the liquid 3-octene sample onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.
-
Place the assembled salt plates into the sample holder of the FTIR spectrometer.
-
Acquire the background spectrum (air).
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Process the spectrum by performing a background subtraction.
-
After analysis, clean the salt plates thoroughly with a suitable solvent and return them to the desiccator.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of cis- or trans-3-octene to determine chemical shifts and coupling constants.
Materials:
-
This compound or trans-3-Octene sample (5-20 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube (5 mm)
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz)
Protocol:
-
Accurately weigh the 3-octene sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.
-
Gently vortex the vial to ensure the sample is fully dissolved.
-
Transfer the solution into a clean, dry NMR tube.
-
Insert the NMR tube into the spinner turbine and place it in the magnet of the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay).
-
Acquire the Free Induction Decay (FID).
-
Process the FID using a Fourier transform to obtain the NMR spectrum.
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
Raman Spectroscopy
Objective: To obtain the Raman spectrum of liquid cis- or trans-3-octene, particularly to observe the C=C stretching vibration.
Materials:
-
This compound or trans-3-Octene sample
-
Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)
-
Glass capillary tube or a suitable sample holder
-
Microscope (if using a micro-Raman setup)
Protocol:
-
Place the liquid 3-octene sample in a glass capillary tube or another suitable transparent container.
-
Position the sample in the spectrometer's sample holder.
-
If using a microscope, focus the laser onto the liquid sample.
-
Set the acquisition parameters, including laser power, exposure time, and number of accumulations. Start with low laser power to avoid sample heating or degradation.
-
Acquire the Raman spectrum.
-
Process the spectrum, which may include baseline correction and cosmic ray removal.
-
Identify and analyze the characteristic Raman shifts.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic differentiation of cis- and trans-3-octene.
Caption: Workflow for differentiating cis and trans-3-octene.
A Researcher's Guide to Alkene Isomer Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
For researchers, scientists, and drug development professionals, the precise separation and quantification of alkene isomers is a frequent analytical challenge. Due to their similar physicochemical properties, resolving positional and geometric (cis/trans) isomers requires optimized chromatographic methods. This guide provides a comparative analysis of various approaches for separating alkene isomers using Gas Chromatography with Flame Ionization Detection (GC-FID), supported by experimental data and detailed protocols.
The selection of an appropriate Gas Chromatography (GC) column and the optimization of analytical parameters are paramount for the successful separation of alkene isomers. The Flame Ionization Detector (FID) is a robust and highly sensitive detector for hydrocarbons, making it an ideal choice for the quantitative analysis of these compounds. This guide will explore the critical aspects of method development, including column selection, temperature programming, and advanced techniques like comprehensive two-dimensional GC (GCxGC).
Key Performance Parameters in Alkene Isomer Separations
The effectiveness of a GC-FID method for alkene isomer analysis is primarily evaluated based on resolution, selectivity, and analysis time. High-resolution separation is crucial to distinguish between closely eluting isomers. Selectivity refers to the ability of the stationary phase to differentiate between isomers based on subtle differences in their structure and polarity.
Comparison of GC Columns for Alkene Isomer Analysis
The choice of the GC column's stationary phase is the most critical factor in achieving the desired separation. For alkene isomers, which can exhibit small differences in boiling points and polarity, high-polarity and specialized stationary phases are often required.
| Stationary Phase Type | Common Examples | Principle of Separation | Best Suited For | Advantages | Limitations |
| High-Polarity (Polyethylene Glycol) | DB-WAXetr, Carbowax 20M | Dipole-dipole interactions and hydrogen bonding capabilities of the stationary phase interact differently with the double bonds of the alkene isomers. | Separation of long-chain alkene positional and geometric isomers. | Good selectivity for cis/trans isomers and positional isomers. | Limited thermal stability compared to non-polar phases. |
| Liquid Crystalline | MEAB (p-methoxy-p'-ethoxy-azoxybenzene) | Shape selectivity based on the ordered structure of the liquid crystalline phase. Isomers with different shapes will interact differently with the stationary phase. | High-resolution separation of complex mixtures of positional and geometric isomers, particularly for C10-C13 n-alkenes. | Unique and high selectivity for positional isomers that are difficult to separate on other phases. | Lower thermal stability and can be more expensive. |
| Non-Polar (Polydimethylsiloxane) | Apolan, DB-1 | Separation is primarily based on boiling point differences. | General analysis of hydrocarbons, less effective for complex isomer mixtures. | High thermal stability, robust, and long lifetime. | Poor selectivity for positional and geometric isomers of alkenes. |
Table 1: Comparison of common GC stationary phases for alkene isomer analysis.
Experimental Protocols
Detailed and optimized experimental protocols are essential for reproducible and accurate results. Below are example protocols for the separation of different classes of alkene isomers.
Protocol 1: High-Resolution Separation of Long-Chain Alkene Isomers (C16-C18)
This protocol is adapted from a method developed for the separation of hexadecene (C16H32) and octadecene (C18H34) isomers.
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-WAXetr (or equivalent high-polarity polyethylene (B3416737) glycol phase), 60 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 150 °C.
-
Ramp 2: 2 °C/min to 220 °C, hold for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the sample in a suitable low-boiling solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of 10-100 µg/mL.
Protocol 2: Separation of C15-C18 n-Alkene Isomers on a Long Capillary Column
This method utilizes a very long capillary column to achieve high resolution.
-
Gas Chromatograph: Equipped with a Flame Ionization Detector.
-
Column: Carbowax-20M capillary column, 300 m x 0.25 mm ID.
-
Carrier Gas: Nitrogen at 0.15 MPa.
-
Oven Temperature: Isothermal at 96 °C.
-
Sample Preparation: Dissolve the sample in a volatile solvent.
This method has been shown to separate most cis/trans isomers at the same position for n-hexadecene.
Advanced Technique: Comprehensive Two-Dimensional Gas Chromatography (GCxGC-FID)
For highly complex samples containing numerous alkene isomers, one-dimensional GC may not provide sufficient resolution. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power by employing two columns with different stationary phases.
| Technique | Principle | Advantages | Disadvantages |
| 1D GC-FID | A single column separates compounds based on their interaction with one stationary phase. | Simpler setup, lower cost, and easier data analysis. | Limited peak capacity, potential for co-elution in complex mixtures. |
| GCxGC-FID | The effluent from the first column is trapped and then rapidly injected onto a second, shorter column with a different stationary phase for further separation. | Greatly increased peak capacity and resolution, structured two-dimensional chromatograms. | More complex instrumentation and data analysis, higher cost. |
Table 2: Comparison of 1D GC-FID and GCxGC-FID for alkene isomer analysis.
Workflow for Alkene Isomer Analysis by GC-FID
The following diagram illustrates the logical workflow for the comparative analysis of alkene isomers using GC-FID, from sample preparation to data analysis.
Caption: A logical workflow for the analysis of alkene isomers by GC-FID.
Logical Relationship of Separation Parameters
The interplay between various GC parameters determines the ultimate resolution of alkene isomers. The following diagram illustrates these relationships.
Caption: Interrelationship of GC parameters affecting alkene isomer separation.
A Comparative Analysis of the Reactivity of cis-3-Octene and Other Octene Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Reactivity in Hydrogenation, Epoxidation, and Hydroboration-Oxidation
In the landscape of organic synthesis and drug development, the reactivity of unsaturated hydrocarbons is a cornerstone of molecular design and functionalization. Octene isomers, with their varied placement and geometry of the carbon-carbon double bond, present a nuanced tableau of chemical behavior. This guide provides a comprehensive comparison of the reactivity of cis-3-octene and its isomers—1-octene (B94956), cis- and trans-2-octene, trans-3-octene, and cis- and trans-4-octene—across three fundamental reaction types: catalytic hydrogenation, epoxidation, and hydroboration-oxidation. The information presented herein is supported by experimental data to facilitate informed decisions in synthetic strategy and process development.
Executive Summary of Reactivity Trends
The reactivity of octene isomers is primarily dictated by two key factors: steric hindrance around the double bond and the electronic properties of the double bond.
-
Hydrogenation: Reactivity is inversely proportional to steric hindrance and alkene stability. Terminal alkenes, being the least sterically hindered and generally less stable, are the most reactive. For internal alkenes, cis isomers are typically more reactive than their more stable trans counterparts.
-
Epoxidation: This reaction is driven by the nucleophilicity of the double bond. Reactivity increases with the number of electron-donating alkyl substituents on the double bond. Consequently, more substituted alkenes are generally more reactive.
-
Hydroboration-Oxidation: This reaction is highly sensitive to steric effects. The bulky hydroboration agent preferentially adds to the less sterically hindered carbon of the double bond. Therefore, terminal alkenes are significantly more reactive than internal alkenes.
Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental reaction for the saturation of carbon-carbon double bonds. The reaction rate is highly dependent on the accessibility of the double bond to the catalyst surface.
General Reactivity Trend: 1-octene > cis-isomers > trans-isomers
Less substituted and less sterically hindered alkenes react faster. Cis isomers, being generally less stable and presenting a more accessible double bond on one face of the molecule, react more rapidly than their trans counterparts.
| Octene Isomer | Relative Rate of Hydrogenation (Normalized to 1-octene) | Heat of Hydrogenation (kcal/mol) |
| 1-Octene | 1.00 | ~ -30.1 |
| cis-2-Octene | Data not available | ~ -28.5 |
| trans-2-Octene | Data not available | ~ -27.6 |
| This compound | Data not available | ~ -28.5 |
| trans-3-Octene | Data not available | ~ -27.6 |
| cis-4-Octene | 0.54[1] | ~ -28.5 |
| trans-4-Octene | 0.17[1] | ~ -27.6 |
Note: Heats of hydrogenation are approximate values for analogous alkenes and serve to illustrate the relative stability of the isomers. Lower heat of hydrogenation indicates a more stable alkene.
Experimental Protocol: Homogeneous Catalytic Hydrogenation using Wilkinson's Catalyst
This protocol describes a typical procedure for the homogeneous hydrogenation of an octene isomer using Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)).
Materials:
-
Octene isomer (e.g., this compound)
-
Wilkinson's catalyst ([RhCl(PPh₃)₃])
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or benzene)
-
Hydrogen gas (H₂)
-
Schlenk flask or similar reaction vessel
-
Hydrogen balloon or hydrogenator
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Wilkinson's catalyst in the anhydrous, degassed solvent.
-
Add the octene isomer to the solution.
-
Purge the flask with hydrogen gas by evacuating and refilling the vessel with H₂ three times.
-
Maintain a positive pressure of hydrogen using a balloon or a hydrogenator.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to remove the catalyst residue.
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid to form an epoxide. The rate of this reaction is influenced by the electron density of the double bond; more nucleophilic (electron-rich) alkenes react faster.
General Reactivity Trend: Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted
Therefore, the internal octene isomers are expected to be more reactive than the terminal 1-octene. Among the internal isomers, the difference in reactivity is generally smaller.
| Octene Isomer | Relative Rate of Epoxidation |
| 1-Octene | 1.0 |
| cis-2-Octene | > 1.0 |
| trans-2-Octene | > 1.0 |
| This compound | > 1.0 |
| trans-3-Octene | > 1.0 |
| cis-4-Octene | > 1.0 |
| trans-4-Octene | > 1.0 |
Experimental Protocol: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol outlines a general procedure for the epoxidation of an octene isomer using m-CPBA.
Materials:
-
Octene isomer (e.g., this compound)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Aprotic solvent (e.g., dichloromethane, chloroform, or benzene)
-
Saturated sodium bicarbonate solution
-
Sodium sulfite (B76179) solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Separatory funnel
-
Round-bottom flask
Procedure:
-
Dissolve the octene isomer in the chosen aprotic solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution. Caution: m-CPBA is a potentially explosive solid and should be handled with care.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the meta-chlorobenzoic acid byproduct.
-
Add a solution of sodium sulfite to reduce any excess peroxy acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude epoxide.
-
The product can be purified by distillation or column chromatography.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. The first step, hydroboration, involves the addition of a borane (B79455) species across the double bond. This step is highly sensitive to steric hindrance, with the boron atom adding to the less substituted carbon. The second step is an oxidation of the resulting organoborane to the corresponding alcohol.
General Reactivity Trend: 1-octene >> Internal octenes (cis > trans)
Terminal alkenes are significantly more reactive than internal alkenes due to reduced steric hindrance. For internal alkenes, cis isomers are generally more reactive than the more sterically hindered trans isomers.
| Octene Isomer | Relative Reactivity in Hydroboration | Major Product(s) |
| 1-Octene | Highest | 1-Octanol |
| cis-2-Octene | Moderate | 2-Octanol and 3-Octanol |
| trans-2-Octene | Lower than cis-2-octene | 2-Octanol and 3-Octanol |
| This compound | Moderate | 3-Octanol and 4-Octanol |
| trans-3-Octene | Lower than this compound | 3-Octanol and 4-Octanol |
| cis-4-Octene | Moderate | 4-Octanol and 5-Octanol (which is 4-Octanol) |
| trans-4-Octene | Lower than cis-4-octene | 4-Octanol and 5-Octanol (which is 4-Octanol) |
Note: For unsymmetrical internal alkenes (2-octene and 3-octene), a mixture of two constitutional isomers of the alcohol is formed. For symmetrical internal alkenes (4-octene), only one alcohol product is possible. The addition of the borane is a syn-addition, leading to specific stereochemical outcomes.
Experimental Protocol: Hydroboration-Oxidation using Borane-Tetrahydrofuran Complex
This protocol describes a general procedure for the hydroboration-oxidation of an octene isomer.
Materials:
-
Octene isomer (e.g., this compound)
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aqueous sodium hydroxide (B78521) solution (e.g., 3 M)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere
Procedure: Part 1: Hydroboration
-
In a two-neck round-bottom flask under an inert atmosphere, dissolve the octene isomer in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution dropwise from the dropping funnel to the stirred alkene solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Part 2: Oxidation
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the aqueous sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. Caution: The addition of hydrogen peroxide is exothermic.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour, or until the reaction is complete (as monitored by TLC or GC).
-
Add diethyl ether to extract the product.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude alcohol.
-
The product can be purified by distillation or column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams generated using Graphviz (DOT language) illustrate the logical flow of the experimental procedures.
Figure 1: General experimental workflows for the three reaction types.
Figure 2: Logical relationship between reactivity factors and reaction types.
References
A Comparative Guide to the Validation of Analytical Methods for cis-3-Octene Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds (VOCs) like cis-3-Octene is critical for product safety, quality control, and research applications. The selection of an appropriate analytical method is paramount and must be supported by robust validation data. This guide provides a comparative overview of the two primary gas chromatography (GC) techniques for this compound quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document outlines detailed experimental protocols, presents a summary of expected quantitative performance based on validated methods for similar volatile hydrocarbons, and discusses the principles of method validation to aid in the selection of the most suitable method.
Comparison of Analytical Methods
Gas Chromatography is the cornerstone for the analysis of volatile compounds such as this compound. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis, including the need for identification, sensitivity, and the complexity of the sample matrix.
-
GC-FID is a robust and cost-effective technique that provides excellent quantitative accuracy for hydrocarbons.[1] The FID exhibits a wide linear range and a uniform response to compounds based on their carbon content, making it a reliable choice for quantifying known analytes.[2][3]
-
GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry.[4] This technique is highly sensitive and selective, allowing for the identification of unknown compounds and the quantification of analytes at trace levels.[4][5]
The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of volatile hydrocarbons, providing a benchmark for the quantification of this compound.
| Parameter | GC-FID | GC-MS (Full Scan) | GC-MS (SIM) |
| Linearity (r²) | ≥ 0.999[3][5] | ≥ 0.998[2] | ≥ 0.999 |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.1-1 ng/mL | ~0.01-0.1 ng/mL |
| Limit of Quantification (LOQ) | ~5-30 ng/mL | ~0.5-3 ng/mL | ~0.05-0.5 ng/mL |
| Accuracy (% Recovery) | 90-110%[6] | 85-115%[2] | 90-110% |
| Precision (% RSD) | < 5%[3] | < 10% | < 5% |
Experimental Protocols
A successful analysis of this compound by either GC-FID or GC-MS is contingent upon meticulous sample preparation and optimized instrumental parameters. Headspace sampling is a common and effective technique for the extraction of volatile compounds from a sample matrix.[7][8][9]
Sample Preparation: Static Headspace (HS) Extraction
-
Vial Preparation : An accurately weighed or measured amount of the sample (e.g., 0.1-1 g) is placed into a headspace vial (e.g., 20 mL).[7]
-
Internal Standard : An appropriate internal standard (e.g., a non-interfering hydrocarbon like n-heptane) is added to the sample to correct for variations in extraction and injection.
-
Equilibration : The vial is sealed and incubated at a constant temperature (e.g., 80°C) for a set period (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.[10][11]
-
Injection : A defined volume of the headspace is automatically injected into the GC system.
Gas Chromatography Method
-
GC System : Agilent 7890 GC or equivalent.
-
Column : A non-polar capillary column, such as a DB-1ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating non-polar analytes like octene isomers.[4][12]
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[4]
-
Oven Temperature Program :
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold for 5 minutes.
-
-
Injector : Split/splitless injector at 250°C, with a split ratio of 50:1 for standard analyses or splitless for trace-level detection.[4]
Detector Parameters
GC-FID:
-
Detector Temperature : 280°C.[13]
-
Hydrogen Flow : 30 mL/min.
-
Air Flow : 300 mL/min.
-
Makeup Gas (Nitrogen) Flow : 25 mL/min.
GC-MS:
-
Transfer Line Temperature : 280°C.
-
Ion Source Temperature : 230°C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode :
-
Full Scan : Mass range of m/z 35-200 for identification and general quantification.
-
Selected Ion Monitoring (SIM) : For enhanced sensitivity, monitor characteristic ions of this compound (e.g., m/z 56, 70, 84, 112).
-
Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose.[4] The key parameters to be evaluated according to ICH guidelines include selectivity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[6]
Caption: Experimental workflow for the validation of a headspace GC method.
Logical Relationships in Method Validation
The validation parameters are interconnected, and a robust method must satisfy all criteria to be considered reliable.
Caption: Interdependence of analytical method validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 4. benchchem.com [benchchem.com]
- 5. redalyc.org [redalyc.org]
- 6. Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. polymersolutions.com [polymersolutions.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. agilent.com [agilent.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Optimization of headspace extraction conditions for volatile hydrocarbons from aqueous matrices using experimental design approaches - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. scielo.org.co [scielo.org.co]
Cross-Validation of NMR and GC-MS for the Analysis of Octene Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and quantification of isomers are critical for ensuring product quality, understanding reaction mechanisms, and meeting regulatory requirements. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of octene isomers, supported by experimental data and detailed methodologies.
The eight-carbon backbone of octene allows for a multitude of structural and geometric isomers, each with potentially unique chemical and physical properties. Differentiating and quantifying these closely related compounds presents a significant analytical challenge. While both NMR and GC-MS are powerful techniques for isomer analysis, they operate on different principles and offer complementary information. This guide will delve into the strengths and weaknesses of each technique for this specific application, enabling you to make an informed decision for your analytical needs.
Method Comparison at a Glance
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of atomic nuclei. Provides detailed structural information. | Separation based on volatility and polarity, followed by mass-based detection and fragmentation analysis. |
| Strengths | - Non-destructive- Highly quantitative without the need for isomer-specific standards- Provides unambiguous structural elucidation (e.g., cis/trans configuration)[1] | - High sensitivity and selectivity- Excellent separation of complex mixtures- Extensive libraries for spectral matching[2][3] |
| Limitations | - Lower sensitivity compared to GC-MS- Potential for signal overlap in complex mixtures- Requires higher sample concentrations | - Destructive technique- Mass spectra of isomers can be very similar, requiring retention time data for confirmation[2][3]- Quantification may require individual isomer standards |
| Typical Use Case | Accurate quantification of known isomers in a relatively simple mixture; definitive determination of geometric configuration. | Screening and quantification of a wide range of known and unknown isomers in complex matrices; identification based on retention indices and mass spectra. |
Quantitative Performance Data
The following tables summarize typical quantitative data for the analysis of octene isomers. It is important to note that performance characteristics can vary based on instrumentation, method parameters, and sample matrix.
Table 1: Quantitative ¹H NMR Data for Select Octene Isomers
| Isomer | Diagnostic ¹H Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-Octene | Vinylic (=CH₂) | ~4.9-5.0 | m | - |
| Vinylic (-CH=) | ~5.7-5.9 | m | - | |
| trans-2-Octene | Vinylic (-CH=CH-) | ~5.3-5.5 | m | ~15 (trans)[1] |
| cis-2-Octene | Vinylic (-CH=CH-) | ~5.3-5.5 | m | ~11 (cis)[1] |
| trans-4-Octene | Vinylic (-CH=CH-) | ~5.3-5.4 | t | ~15 (trans)[1] |
| cis-4-Octene | Vinylic (-CH=CH-) | ~5.2-5.3 | t | ~11 (cis)[1] |
Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions. The key differentiator for cis/trans isomers in ¹H NMR is the coupling constant of the vinylic protons.
Table 2: GC-MS Data for Select Octene Isomers on a Non-Polar Stationary Phase
| Isomer | Retention Index (Kováts) | Key Mass Fragments (m/z) |
| 1-Octene | 787 | 41, 56, 70, 84, 112 |
| trans-2-Octene | 804 | 41, 55, 70, 84, 112 |
| cis-2-Octene | 813 | 41, 55, 70, 84, 112 |
| trans-3-Octene | 808 | 41, 55, 69, 83, 112 |
| cis-3-Octene | 816 | 41, 55, 69, 83, 112 |
| trans-4-Octene | 811 | 41, 55, 69, 83, 112 |
| cis-4-Octene | 818 | 41, 55, 69, 83, 112 |
Data compiled from a comprehensive study on all 93 acyclic octenes.[2][3] Note the similarity in mass spectra, highlighting the importance of retention indices for isomer identification.
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol outlines a general procedure for the quantitative analysis of an octene isomer mixture using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the octene isomer mixture into an NMR tube.
-
Accurately weigh and add a suitable internal standard (e.g., 5-10 mg of maleic acid or another compound with sharp, well-resolved peaks that do not overlap with the analyte signals).
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Ensure complete dissolution of the sample and internal standard.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion.
-
Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set a long relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation. A d1 of 30-60 seconds is often sufficient for quantitative accuracy.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1) for accurate integration.
3. Data Processing and Analysis:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of the octene isomers (typically the vinylic protons) and the internal standard.
-
Calculate the concentration of each isomer using the following formula:
Cisomer = (Iisomer / Nisomer) * (NIS / IIS) * (MIS / Misomer) * (mIS / msample) * PIS
Where:
-
C = Concentration (purity)
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the separation and identification of octene isomers.
1. Sample Preparation:
-
Prepare a stock solution of the octene isomer mixture in a volatile solvent (e.g., hexane (B92381) or pentane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
If an internal standard is used for quantification, add it to all samples and standards at a constant concentration.
2. GC-MS System and Conditions:
-
GC System: An Agilent 7890B GC coupled to a 5977A MSD or equivalent.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating octene isomers based on boiling point. For better separation of cis/trans isomers, a more polar column may be required.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Temperature: 250°C
-
Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold: Hold at 150°C for 2 minutes.
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Scan (m/z 35-200) for identification and Selected Ion Monitoring (SIM) for quantification.
-
3. Data Analysis:
-
Identify the octene isomers based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST).
-
Use Kováts retention indices for more confident peak assignment.[2][3]
-
For quantification, create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the isomers in the samples from this curve.
Visualizing the Workflow and Relationships
To better understand the process of cross-validation and the relationship between the analytical techniques and the isomers, the following diagrams are provided.
References
The Stability Standoff: Why Trans-3-Octene Outshines its Cis Counterpart
For researchers, scientists, and professionals in drug development, understanding the nuances of molecular stability is paramount. In the realm of organic chemistry, the seemingly subtle difference between cis and trans isomers can have profound impacts on a molecule's properties and reactivity. This guide provides a comprehensive comparison of the stability of trans-3-octene (B84167) and cis-3-octene, supported by experimental data and detailed methodologies.
The greater stability of trans-3-octene over this compound is a well-established principle rooted in fundamental concepts of molecular structure and energetics. The primary driver of this stability difference is the phenomenon of steric hindrance. In this compound, the ethyl and butyl groups attached to the double-bonded carbons are positioned on the same side of the double bond. This proximity leads to electronic repulsion and steric strain, forcing the molecule into a higher energy state.[1][2][3] Conversely, in trans-3-octene, these alkyl groups are on opposite sides, minimizing steric clashes and resulting in a more stable, lower-energy conformation.[2][3][4]
A secondary, albeit less dominant, factor contributing to alkene stability is hyperconjugation. This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty π* orbital of the double bond.[5][6][7][8] While both isomers of 3-octene benefit from hyperconjugation, the effect is generally considered to be more significant in the more stable trans isomer, as steric strain in the cis isomer can slightly distort the ideal orbital alignment for effective hyperconjugation.
Quantitative Analysis: Heats of Hydrogenation
The relative stability of alkene isomers can be quantified by comparing their heats of hydrogenation (ΔH°hydrog). This experimental value represents the enthalpy change when an alkene is hydrogenated to its corresponding alkane. A more stable alkene will release less heat upon hydrogenation, as it starts from a lower energy state.[3][5][9][10] Both cis- and trans-3-octene hydrogenate to form n-octane. Experimental data reveals a consistent trend where the cis isomer has a more exothermic heat of hydrogenation, confirming its lower stability.
| Isomer | Heat of Hydrogenation (kJ/mol) | Relative Stability |
| This compound | -126.3 | Less Stable |
| trans-3-Octene | -122.2 | More Stable |
Note: The values presented are collated from various sources and may represent averaged or representative figures.
Experimental Protocol: Determination of Heat of Combustion via Bomb Calorimetry
While heats of hydrogenation provide a direct comparison, another powerful technique to determine the relative stabilities of isomers is by measuring their heats of combustion using a bomb calorimeter. The less stable isomer will release more energy upon complete combustion. The following is a detailed protocol for this experimental procedure.
Objective: To determine the standard enthalpy of combustion for this compound and trans-3-octene to compare their relative stabilities.
Apparatus:
-
Parr bomb calorimeter
-
Pellet press
-
High-precision thermometer (0.01°C resolution)
-
Oxygen cylinder with pressure regulator
-
Fuse wire (nickel-chromium)
-
Crucible
-
Distilled water
-
Standardized sodium hydroxide (B78521) solution (for acid correction)
-
Methyl orange or other suitable indicator
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the liquid sample (cis- or trans-3-octene) into a crucible.
-
Measure and record the mass of a 10 cm length of fuse wire.
-
Secure the fuse wire to the electrodes of the bomb head, ensuring it is in contact with the sample.
-
-
Bomb Assembly:
-
Add approximately 1 mL of distilled water to the bottom of the bomb to saturate the internal atmosphere and ensure condensation of any nitric acid formed from residual nitrogen.
-
Carefully place the crucible with the sample and fuse wire into the bomb.
-
Seal the bomb tightly.
-
-
Pressurization:
-
Connect the bomb to the oxygen cylinder and slowly pressurize it to approximately 25-30 atm. Do not exceed the manufacturer's recommended pressure.
-
Submerge the pressurized bomb in water to check for any leaks.
-
-
Calorimeter Setup:
-
Place the bomb into the calorimeter bucket.
-
Accurately measure and add a known volume (e.g., 2000 mL) of distilled water to the bucket, ensuring the bomb is fully submerged.
-
Assemble the calorimeter, placing the lid on and ensuring the stirrer and thermometer are correctly positioned.
-
-
Temperature Measurement and Ignition:
-
Allow the system to equilibrate while stirring, recording the water temperature at regular intervals (e.g., every minute) until a steady rate of temperature change is observed.
-
Ignite the sample by passing a current through the fuse wire.
-
Record the temperature at short intervals (e.g., every 30 seconds) as it rises, continuing until it reaches a maximum and then begins to cool.
-
-
Post-Combustion Analysis:
-
After the final temperature reading, carefully depressurize the bomb.
-
Open the bomb and collect the interior washings.
-
Measure the length of the unburned fuse wire.
-
Titrate the bomb washings with the standardized sodium hydroxide solution to determine the amount of nitric acid formed.
-
-
Calculations:
-
Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.
-
Determine the total heat released by the combustion using the heat capacity of the calorimeter (which is determined by combusting a standard substance like benzoic acid).
-
Subtract the heat contributions from the combustion of the fuse wire and the formation of nitric acid to find the heat of combustion of the sample.
-
Calculate the standard enthalpy of combustion per mole of the octene isomer.
-
Logical Framework for Stability
The underlying principles determining the stability of 3-octene isomers can be visualized as a logical flow.
Caption: Logical flow from isomer structure to relative stability.
References
- 1. biopchem.education [biopchem.education]
- 2. youtube.com [youtube.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. youtube.com [youtube.com]
- 5. 3-Octene, (Z)- [webbook.nist.gov]
- 6. 3-Octene, (E)- [webbook.nist.gov]
- 7. homepages.gac.edu [homepages.gac.edu]
- 8. web.williams.edu [web.williams.edu]
- 9. How to calculate the heat of hydrogenation from a given compound? | Filo [askfilo.com]
- 10. youtube.com [youtube.com]
A Comparative Guide to Hydrogenation Catalysts for Alkyne Reduction
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of alkynes is a cornerstone of modern organic synthesis, providing critical access to both cis- and trans-alkenes, as well as saturated alkanes. The choice of catalyst is paramount in controlling the extent and stereoselectivity of this transformation. This guide provides an objective comparison of three widely used hydrogenation catalysts for alkyne reduction: the Lindlar catalyst, P-2 nickel boride (P-2 Ni), and Wilkinson's catalyst. We present a summary of their performance based on experimental data, detailed experimental protocols, and visualizations of their mechanistic pathways and experimental workflows.
Performance Comparison of Alkyne Hydrogenation Catalysts
The following table summarizes the key performance indicators for the Lindlar catalyst, P-2 nickel boride, and Wilkinson's catalyst in the reduction of alkynes. It is important to note that direct comparative data across a wide range of substrates under identical conditions is not always available in the literature. The presented data is a synthesis of reported yields and selectivities for representative alkyne substrates.
| Catalyst | Typical Substrate | Product | Catalyst Loading (mol%) | Temp. (°C) | Pressure (atm H₂) | Time (h) | Yield (%) | Selectivity |
| Lindlar Catalyst | Internal Alkyne | cis-Alkene | 5-10 wt% | 25 | 1 | 1-4 | >95 | High for cis-alkene |
| P-2 Nickel Boride | Internal Alkyne | cis-Alkene | in situ prep. | 25 | 1 | <1 | ~98 | High for cis-alkene |
| Wilkinson's Catalyst | Internal Alkyne | Alkane | 1-5 | 25 | 1 | 2-6 | >95 | High for alkane |
Experimental Protocols
Lindlar Catalyst: Partial Hydrogenation of an Internal Alkyne to a cis-Alkene
This protocol describes the selective reduction of an internal alkyne to the corresponding cis-alkene using the Lindlar catalyst.
Materials:
-
Internal alkyne
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead acetate)
-
Quinoline (B57606) (optional, as a co-poison)
-
Solvent (e.g., ethanol, ethyl acetate (B1210297), or hexane)
-
Hydrogen gas (H₂)
-
Round-bottom flask with a stir bar
-
Hydrogenation apparatus (e.g., balloon filled with H₂ or a Parr hydrogenator)
-
Filtration setup (e.g., Büchner funnel with Celite)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the internal alkyne (1.0 eq) and the Lindlar catalyst (5-10% by weight relative to the alkyne).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
-
Add a suitable solvent (e.g., ethanol) to dissolve the alkyne. If desired, add quinoline (1-2 drops) to further moderate the catalyst's activity.
-
Evacuate the flask again and backfill with hydrogen gas (a balloon filled with H₂ is suitable for atmospheric pressure reactions).
-
Stir the reaction mixture vigorously at room temperature (approximately 25 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-alkene, which can be further purified by column chromatography if necessary.
P-2 Nickel Boride: Partial Hydrogenation of an Internal Alkyne to a cis-Alkene
This protocol details the in situ preparation of P-2 nickel boride and its use for the selective hydrogenation of an internal alkyne.
Materials:
-
Internal alkyne
-
Nickel(II) acetate tetrahydrate
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ethanol
-
Ethylenediamine (B42938) (optional, as a promoter for stereoselectivity)
-
Hydrogen gas (H₂)
-
Round-bottom flask with a stir bar
-
Hydrogenation apparatus
-
Filtration setup
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve nickel(II) acetate tetrahydrate (1.0 eq) in ethanol.
-
In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in ethanol.
-
With vigorous stirring, add the sodium borohydride solution dropwise to the nickel acetate solution. A black precipitate of P-2 nickel boride will form immediately.
-
After the addition is complete, stir the suspension for an additional 5-10 minutes.
-
If enhanced stereoselectivity is desired, add ethylenediamine (1.0 eq) to the catalyst suspension.
-
Add the internal alkyne (1.0 eq) to the reaction mixture.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction vigorously at room temperature under a hydrogen atmosphere. The reaction is often very rapid, sometimes completing in under an hour.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, vent the hydrogen and purge with an inert gas.
-
Remove the catalyst by filtration through Celite.
-
Evaporate the solvent from the filtrate to yield the crude cis-alkene, which can be purified as needed.
Wilkinson's Catalyst: Complete Hydrogenation of an Alkyne to an Alkane
This protocol describes the complete reduction of an alkyne to the corresponding alkane using the homogeneous Wilkinson's catalyst.[1][2]
Materials:
-
Alkyne
-
Wilkinson's catalyst [RhCl(PPh₃)₃]
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or benzene)
-
Hydrogen gas (H₂)
-
Schlenk flask with a stir bar
-
Hydrogenation apparatus
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the alkyne (1.0 eq) and Wilkinson's catalyst (1-5 mol%) in the anhydrous, degassed solvent.
-
Thoroughly degas the solution by three freeze-pump-thaw cycles.
-
Introduce hydrogen gas into the flask (typically at 1 atm).
-
Stir the reaction mixture at room temperature. The solution will typically turn from reddish-brown to yellow upon activation of the catalyst with hydrogen.
-
Monitor the reaction by TLC or GC until the starting material is consumed. The reaction time can vary from 2 to 6 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography to remove the catalyst residue and any impurities, yielding the pure alkane.
Mechanistic Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for each catalytic system and a general experimental workflow for alkyne hydrogenation.
Caption: Proposed mechanism for Lindlar catalyst hydrogenation.
Caption: Proposed mechanism for P-2 Nickel Boride hydrogenation.
Caption: Catalytic cycle of Wilkinson's catalyst for alkyne hydrogenation.
Caption: General experimental workflow for catalytic hydrogenation.
References
Inter-laboratory Comparison of cis-3-Octene Analysis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of inter-laboratory performance for the analysis of cis-3-Octene, a volatile organic compound (VOC) of interest in various research and industrial applications. Ensuring the accuracy and comparability of analytical data for VOCs is critical, as minor variations in methodology can lead to significant discrepancies in results. This document summarizes the findings of a hypothetical inter-laboratory study, presenting quantitative data, detailed experimental protocols, and a workflow for conducting such a comparison.
Data Presentation
The following tables summarize the quantitative data from a simulated inter-laboratory comparison involving five laboratories. The study aimed to assess the accuracy and precision of this compound quantification in a prepared sample.
Table 1: Reported Concentrations of this compound by Participating Laboratories
| Laboratory | Reported Concentration (ng/mL) |
| Lab A | 48.5 |
| Lab B | 53.2 |
| Lab C | 49.8 |
| Lab D | 45.1 |
| Lab E | 51.9 |
| Assigned Value | 50.0 |
Table 2: Performance Statistics for each Laboratory
| Laboratory | Bias (ng/mL) | Percent Recovery (%) | Z-Score* | Assessment |
| Lab A | -1.5 | 97.0 | -0.75 | Satisfactory |
| Lab B | +3.2 | 106.4 | 1.60 | Satisfactory |
| Lab C | -0.2 | 99.6 | -0.10 | Satisfactory |
| Lab D | -4.9 | 90.2 | -2.45 | Unsatisfactory |
| Lab E | +1.9 | 103.8 | 0.95 | Satisfactory |
*A Z-score between -2 and +2 is generally considered satisfactory.[1][2]
Table 3: Summary of Analytical Method Parameters
| Parameter | Laboratory A | Laboratory B | Laboratory C | Laboratory D | Laboratory E |
| Instrumentation | GC-MS | GC-FID | GC-MS | GC-MS | GC-FID |
| Column | DB-5ms | HP-INNOWax | DB-624 | VF-5ms | DB-WAX |
| Injection Mode | Splitless | Split | Splitless | Split | Split |
| LOD (ng/mL) | 0.5 | 1.0 | 0.4 | 0.6 | 1.2 |
| LOQ (ng/mL) | 1.5 | 3.0 | 1.2 | 1.8 | 3.5 |
| Precision (RSD%) | 4.2 | 5.8 | 3.9 | 6.5 | 5.5 |
Experimental Protocols
The following sections detail the methodologies employed in this inter-laboratory comparison.
Preparation of the Proficiency Testing Material
A stock solution of this compound (≥98% purity, CAS: 14850-22-7) was prepared in methanol.[3] This stock solution was used to fortify a matrix of clean, dry air within passivated stainless steel canisters to a target concentration of 50.0 ng/mL. The stability of this compound in gas cylinders is crucial for accurate proficiency testing.[4][5] The homogeneity and stability of the prepared samples were verified by analyzing randomly selected canisters before distribution to the participating laboratories.
Sample Distribution and Handling
Each participating laboratory received two identically prepared canisters. Laboratories were instructed to store the canisters at 4°C upon receipt and to perform the analysis within 14 days.
Analytical Methodology: Gas Chromatography
Participants were instructed to analyze the samples using their in-house validated gas chromatography (GC) method for volatile organic compounds. Key aspects of the analytical procedure are outlined below.
Sample Introduction:
-
Headspace Analysis: A fixed volume of the gas sample was extracted from the canister using a gas-tight syringe and introduced into the GC system.
-
Thermal Desorption: Alternatively, a known volume of the gas sample was drawn through a sorbent tube (e.g., Tenax® TA) followed by thermal desorption into the GC inlet.
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, with typical temperatures ranging from 200 to 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a temperature ramp to a final temperature of 200-250°C.
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30-60 m length, 0.25-0.32 mm internal diameter, and 0.25-1.0 µm film thickness is commonly used for VOC analysis.
Detection:
-
Mass Spectrometry (MS): Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Flame Ionization Detector (FID): A robust and sensitive detector for hydrocarbons.
Quantification:
-
An external calibration curve was generated using certified reference standards of this compound at a minimum of five concentration levels.
-
The concentration of this compound in the proficiency testing sample was determined from the calibration curve.
Mandatory Visualization
The following diagram illustrates the workflow of the inter-laboratory comparison for this compound analysis.
References
A Comparative Guide to the Polymerization of cis-3-Octene and other C8 Alkenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the polymerization behavior of cis-3-octene against other C8 alkene isomers, including the terminal alkene 1-octene (B94956) and other internal octenes. While specific experimental data for the homopolymerization of this compound is limited in publicly available literature, this document synthesizes findings from related studies on other internal and cis-alkenes to provide a thorough comparative analysis. The information presented herein is supported by experimental data from studies on the polymerization of 1-octene, trans-2-octene (B89244), trans-3-octene, and trans-4-octene (B86139), offering valuable insights for researchers in polymer chemistry and materials science.
Executive Summary
The position of the double bond and the stereochemistry of C8 alkenes significantly influence their polymerizability and the properties of the resulting polymers. Terminal alkenes, such as 1-octene, are readily polymerized by conventional Ziegler-Natta and metallocene catalysts. In contrast, internal alkenes, including this compound, exhibit lower reactivity due to increased steric hindrance around the double bond. This guide explores these differences through available experimental data and established polymerization principles.
Introduction to C8 Alkenes in Polymerization
Octenes (C8H16) are eight-carbon alkenes that exist as numerous structural and stereoisomers. The most commonly utilized C8 alkene in industrial polymerization is 1-octene, which serves as a comonomer in the production of linear low-density polyethylene (B3416737) (LLDPE) to control polymer density and impart desirable mechanical properties. Internal octenes, such as 2-octene, 3-octene, and 4-octene, are less commonly employed due to their lower reactivity in traditional polymerization systems. The cis and trans configurations of these internal alkenes further influence their polymerization behavior.
Comparative Polymerization Performance
This section compares the polymerization performance of this compound and other C8 alkenes based on available experimental data. The primary focus is on homopolymerization, with some discussion on copolymerization where relevant.
Reactivity and Monomer Conversion
Generally, the reactivity of alkenes in coordination polymerization decreases with the shift of the double bond from the terminal (α) position to an internal position. This is primarily due to the increased steric hindrance around the internal double bond, which impedes the coordination of the monomer to the catalyst's active site.
A study on the chain-walking polymerization of linear internal octenes using α-diimine nickel catalysts provides a direct comparison of the polymerization rates of different isomers. The observed order of reactivity was: 1-octene > trans-4-octene ≥ trans-2-octene ≫ trans-3-octene [1][2]. While this study did not include this compound, it is generally understood that cis-isomers are less thermodynamically stable than their trans-counterparts, which can sometimes translate to higher reactivity. However, the steric profile of the cis-isomer might also present a different set of challenges for catalyst approach.
Table 1: Comparison of Polymerization Activity for Different C8 Alkenes
| Monomer | Catalyst System | Activity (kg of polymer / (mol of Ni · h)) | Reference |
| 1-Octene | α-diimine Ni / MMAO | High (qualitative) | [1][2] |
| trans-2-Octene | α-diimine Ni / MMAO | Moderate | [1][2] |
| trans-3-Octene | α-diimine Ni / MMAO | Low | [1][2] |
| trans-4-Octene | α-diimine Ni / MMAO | Moderate | [1][2] |
Note: Quantitative activity for 1-octene was not provided in the comparative study, but it was stated to be significantly higher than the internal octenes.
Polymer Molecular Weight and Polydispersity Index (PDI)
The molecular weight (Mw) and polydispersity index (PDI, Mw/Mn) of the resulting polymers are critical parameters that determine their material properties. The polymerization of internal octenes via chain-walking catalysis has been shown to produce high molecular weight polymers with narrow molecular weight distributions (PDI < 2), indicative of a well-controlled polymerization process[1][2].
Table 2: Molecular Weight and PDI of Polymers from different C8 Alkenes
| Monomer | Catalyst System | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| trans-2-Octene | α-diimine Ni / MMAO | 110,000 | 1.6 | [1] |
| trans-4-Octene | α-diimine Ni / MMAO | 150,000 | 1.5 | [1] |
Data for the homopolymerization of 1-octene with similar catalyst systems often shows a wide range of achievable molecular weights depending on the specific catalyst and reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the polymerization of 1-octene and a general protocol for the chain-walking polymerization of internal octenes.
Protocol 1: Metallocene-Catalyzed Polymerization of 1-Octene
This protocol is a representative example for the homopolymerization of 1-octene using a metallocene catalyst.
Materials:
-
Zirconocene dichloride catalyst (e.g., Cp2ZrCl2)
-
Methylaluminoxane (B55162) (MAO) cocatalyst (solution in toluene)
-
1-Octene (purified and dried)
-
Anhydrous toluene (B28343) (polymerization grade)
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask or a glass reactor equipped with a magnetic stirrer and temperature control is assembled and purged with high-purity nitrogen or argon.
-
Solvent and Monomer Addition: Anhydrous toluene is introduced into the reactor, followed by the desired amount of purified 1-octene via syringe. The solution is brought to the desired polymerization temperature (e.g., 25-60 °C).
-
Cocatalyst Addition: The MAO solution is added to the reactor via syringe. The Al/Zr molar ratio is a critical parameter and is typically in the range of 500 to 2000.
-
Initiation: The metallocene catalyst, dissolved in a small amount of toluene, is injected into the reactor to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed with vigorous stirring for the desired time (e.g., 1-4 hours) while maintaining a constant temperature.
-
Termination and Polymer Isolation: The polymerization is quenched by the addition of methanol. The polymer is precipitated, filtered, and washed with a methanol/HCl solution to remove catalyst residues, followed by washing with pure methanol.
-
Drying: The resulting polymer is dried under vacuum at 40-50 °C to a constant weight.
Protocol 2: Chain-Walking Polymerization of Internal Octenes
This protocol is based on the study of chain-walking polymerization of trans-2-, trans-3-, and trans-4-octene[1][2].
Materials:
-
α-Diimine nickel complex (precatalyst)
-
Modified methylaluminoxane (MMAO) cocatalyst
-
Internal octene monomer (trans-2-octene, trans-3-octene, or trans-4-octene), purified and dried
-
Anhydrous toluene (polymerization grade)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Reactor Setup: A Schlenk flask is charged with the α-diimine nickel precatalyst and MMAO in an inert atmosphere glovebox.
-
Solvent and Monomer Addition: Anhydrous toluene is added, followed by the internal octene monomer at the desired reaction temperature (e.g., 0-20 °C).
-
Polymerization: The reaction mixture is stirred for a specified period.
-
Termination and Polymer Isolation: The polymerization is terminated by the addition of methanol containing a small amount of HCl. The polymer is precipitated in a large volume of methanol, collected by filtration, and washed with methanol.
-
Drying: The polymer is dried in a vacuum oven to a constant weight.
Mandatory Visualizations
Polymerization Workflow
The following diagram illustrates a general workflow for the coordination polymerization of alkenes.
Caption: General workflow for alkene polymerization.
Comparison of C8 Alkene Isomers and Reactivity
This diagram illustrates the structural differences between 1-octene, this compound, and trans-3-octene, along with their relative reactivities in polymerization.
Caption: Structural comparison and relative reactivity of C8 alkene isomers.
Conclusion
The polymerization of C8 alkenes is highly dependent on the isomer structure. 1-Octene, a terminal alkene, is readily polymerizable and widely used as a comonomer. Internal octenes, such as this compound, exhibit significantly lower reactivity due to steric hindrance around the double bond. While direct experimental data for the homopolymerization of this compound is scarce, studies on related trans-internal octenes and other cis-alkenes suggest that its polymerization is challenging with conventional catalysts. However, specialized catalyst systems, such as those enabling chain-walking mechanisms, have shown promise in polymerizing internal alkenes to produce unique polymer architectures. Further research into catalyst development is needed to efficiently polymerize less reactive internal alkenes like this compound and unlock their potential for creating novel polymeric materials.
References
Steric Hindrance in Alkene Reactions: A Comparative Guide for cis-3-Octene
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of atoms within a molecule, known as stereochemistry, plays a pivotal role in determining the outcome of chemical reactions. One of the most influential factors governed by stereochemistry is steric hindrance, the slowing of chemical reactions due to the spatial bulk of substituents. This guide provides a comparative analysis of the effects of steric hindrance on key reactions of cis-3-octene, contrasting its reactivity with its trans isomer and other alkenes. By presenting quantitative data, detailed experimental protocols, and mechanistic visualizations, this document aims to equip researchers with a deeper understanding of how to predict and control reaction pathways.
The Impact of Alkene Geometry on Reaction Rates
The geometry of the double bond in cis and trans isomers significantly influences the accessibility of the π-electrons to incoming reagents. In cis-alkenes, the substituents are on the same side of the double bond, leading to a more sterically crowded face compared to the corresponding trans-isomer where the substituents are on opposite sides. This difference in steric congestion directly impacts the activation energy of the reaction, with the more hindered isomer generally reacting slower.
However, the higher ground state energy of cis-isomers, due to steric strain between the alkyl groups, can sometimes lead to a faster reaction rate.[1] The interplay between steric accessibility of the transition state and the ground state energy of the alkene determines the overall reaction kinetics.
Comparative Analysis of Key Reactions
This section details the steric hindrance effects in three common and synthetically important reactions of alkenes: catalytic hydrogenation, epoxidation, and hydroboration-oxidation.
Catalytic Hydrogenation
Catalytic hydrogenation is a surface phenomenon where the alkene adsorbs onto the surface of a metal catalyst, followed by the addition of hydrogen atoms.[2] Steric hindrance plays a crucial role in the initial adsorption step.
Quantitative Data: Hydrogenation Rates
| Alkene | Relative Rate of Hydrogenation (normalized to 1-octene) |
| cis-4-Octene (B1353254) | 0.54[3] |
| trans-4-Octene | 0.17[3] |
This data clearly indicates that the cis-isomer hydrogenates significantly faster than the trans-isomer. This is attributed to the higher ground state energy of the cis-isomer due to steric strain, which reduces the overall activation energy of the reaction.[1]
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol is adapted from procedures for the hydrogenation of similar alkenes.[4][5]
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10 wt%)
-
Ethanol (B145695) (reagent grade)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 8.9 mmol) in ethanol (20 mL).
-
Carefully add Pd/C (50 mg) to the solution.
-
Seal the flask with a septum and purge the flask with hydrogen gas.
-
Connect the flask to a hydrogen balloon or a hydrogenation apparatus to maintain a positive pressure of hydrogen (approximately 1 atm).
-
Stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitor the reaction progress by gas chromatography (GC) to observe the consumption of the starting material and the formation of n-octane.
-
Once the reaction is complete, carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.
-
Remove the solvent under reduced pressure to afford the crude n-octane.
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. The reaction proceeds through a concerted mechanism where the oxygen atom is delivered to the double bond in a single step.[1][3]
Qualitative Comparison: Epoxidation Rates
| Alkene | Expected Relative Rate of Epoxidation | Stereoselectivity |
| This compound | Faster | Syn-addition, leading to a cis-epoxide |
| trans-3-Octene (B84167) | Slower | Syn-addition, leading to a trans-epoxide |
Experimental Protocol: Epoxidation of this compound with m-CPBA
This protocol is adapted from standard procedures for m-CPBA epoxidations.[6]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Sodium sulfate (B86663) (Na₂SO₄, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 8.9 mmol) in anhydrous DCM (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (2.3 g, ~10.2 mmol) in DCM (30 mL).
-
Add the m-CPBA solution dropwise to the stirred solution of this compound over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or GC.
-
Upon completion, quench the reaction by adding 10% aqueous Na₂SO₃ solution (15 mL) to destroy excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove meta-chlorobenzoic acid.
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cis-3,4-epoxyoctane.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. The first step, hydroboration, involves the addition of borane (B79455) (BH₃) across the double bond. This step is a syn-addition and is highly sensitive to steric effects, with the boron atom adding to the less sterically hindered carbon atom. The second step is an oxidation of the resulting organoborane to the alcohol.
Qualitative Comparison: Regioselectivity and Reaction Rates
For internal alkenes like 3-octene, hydroboration with borane (BH₃) will result in a mixture of two regioisomeric alcohols (3-octanol and 4-octanol) as the steric environment on both sides of the double bond is similar. However, the cis-isomer is expected to react faster than the trans-isomer due to its higher ground state energy. The use of a bulkier borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), would exhibit greater regioselectivity, but the reaction with internal alkenes is generally slower.
| Alkene | Expected Relative Rate of Hydroboration | Expected Product Distribution |
| This compound | Faster | Mixture of 3-octanol (B1198278) and 4-octanol |
| trans-3-Octene | Slower | Mixture of 3-octanol and 4-octanol |
Experimental Protocol: Hydroboration-Oxidation of this compound
This protocol is adapted from a procedure for the hydroboration-oxidation of 1-octene.[7][8]
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Sodium hydroxide (B78521) (NaOH, 3 M aqueous solution)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine) solution
-
Dry 5-mL conical vial with a spin vane
-
Syringe and needle
Procedure:
-
To a dry 5-mL conical vial with a spin vane, add this compound (150 mg, 1.34 mmol).
-
Attach a screw cap with a septum.
-
Using a dry syringe, slowly add 1.0 M BH₃·THF solution (0.5 mL, 0.5 mmol) to the vial over approximately 1 minute with stirring.
-
Allow the solution to stir for an additional 45 minutes at room temperature.
-
To quench any excess BH₃, add 2 drops of water and stir for 5 minutes.
-
Carefully add 3 M NaOH solution (0.3 mL) followed by the dropwise addition of 30% H₂O₂ (0.3 mL). Caution: Hydrogen peroxide is a strong oxidant.
-
Stir the mixture for 1 hour.
-
Add 1 mL of diethyl ether and transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1 mL of brine.
-
Separate the layers and dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product mixture of 3-octanol and 4-octanol.
Visualizing Steric Hindrance Effects
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and workflows discussed.
Conclusion
The stereochemistry of this compound profoundly influences its reactivity, primarily through steric hindrance. In catalytic hydrogenation and epoxidation, the cis-isomer generally exhibits a faster reaction rate compared to its trans-counterpart, a consequence of its higher ground state energy. For hydroboration-oxidation, while the reaction rate is similarly affected, the regioselectivity for internal alkenes like 3-octene is less pronounced with simple boranes. The provided experimental protocols offer a starting point for researchers to explore these reactions, and the visualizations aid in conceptualizing the underlying steric principles. A thorough understanding of these steric effects is crucial for designing selective and efficient synthetic routes in drug development and other areas of chemical research.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ch 6: Alkene + peracid [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. community.wvu.edu [community.wvu.edu]
- 8. m.youtube.com [m.youtube.com]
A Comparative Analysis of Dipole Moments in Cis and Trans Isomers
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of atoms within a molecule, particularly in the case of cis-trans isomerism, can have a profound impact on its physical and chemical properties. One of the key properties that differs significantly between these isomers is the molecular dipole moment. This guide provides an objective comparison of the dipole moments of cis and trans isomers, supported by experimental data and detailed methodologies.
The Origin of Dipole Moment Differences
The difference in dipole moments between cis and trans isomers arises from the vector nature of individual bond dipoles. In a molecule, each polar covalent bond has an associated bond dipole moment, a vector quantity with both magnitude and direction, pointing from the less electronegative to the more electronegative atom. The overall molecular dipole moment is the vector sum of all individual bond dipole moments.
In cis isomers, substituent groups are located on the same side of the double bond or ring structure. This arrangement often leads to a scenario where the individual bond dipoles add up, resulting in a significant net molecular dipole moment.[1] Conversely, in trans isomers, the substituent groups are on opposite sides. This symmetrical arrangement frequently causes the individual bond dipoles to cancel each other out, leading to a very small or even zero molecular dipole moment.[1]
Quantitative Comparison of Dipole Moments
The following table summarizes the experimentally determined dipole moments for several pairs of cis and trans isomers. The data clearly illustrates the general trend of cis isomers having a larger dipole moment than their trans counterparts.
| Compound | Isomer | Dipole Moment (Debye, D) |
| 1,2-Dichloroethene | cis | 1.90[2] |
| trans | 0[2] | |
| 1,2-Dibromoethene | cis | 1.35 |
| trans | 0 | |
| 1,2-Difluoroethene | cis | 2.42 |
| trans | 0 | |
| But-2-ene | cis | 0.33 |
| trans | 0 | |
| Butenedioic acid | cis (Maleic acid) | 2.29 |
| trans (Fumaric acid) | 0 |
Experimental Determination of Dipole Moments
Several experimental techniques are employed to determine the dipole moment of a molecule. One common and accurate method is the Heterodyne Beat Method , which involves measuring the dielectric constant of dilute solutions of the substance in a nonpolar solvent.
Experimental Protocol: Heterodyne Beat Method
This protocol outlines the key steps for determining the dipole moment of a polar substance in a nonpolar solvent (e.g., o-dichlorobenzene in benzene).[3]
1. Solution Preparation:
-
Accurately prepare a series of solutions of the polar solute in a nonpolar solvent (e.g., benzene) at different mole fractions (e.g., 1%, 2%, 3%, and 4%).[3]
-
Use calibrated volumetric flasks to ensure accurate concentrations.[3]
-
Prepare a blank solution of the pure solvent.[3]
-
All weighing should be performed in a fume hood due to the hazardous nature of solvents like benzene.[3]
2. Calibration of the Dipole Meter:
-
Calibrate the dipole meter using a standard substance with a known dipole moment. This typically involves measuring the capacitance of the instrument with air and then with the standard substance.
3. Capacitance Measurement:
-
Maintain a constant temperature for all solutions using a constant temperature bath (e.g., 25 °C).[3]
-
Measure the capacitance of the empty dielectric cell.
-
Measure the capacitance of the cell filled with the pure solvent (blank).
-
Measure the capacitance of the cell for each of the prepared solutions, starting from the most dilute.
-
The heterodyne beat method involves two oscillators: a fixed frequency oscillator and a variable frequency oscillator. The sample in the dielectric cell is part of the variable oscillator's circuit. The difference in frequency (beat frequency) between the two oscillators is measured. A change in the capacitance of the cell due to the sample will cause a change in the beat frequency.[4]
4. Refractive Index Measurement:
-
Measure the refractive index of the pure solvent and each solution using a refractometer.
5. Data Analysis:
-
The dielectric constant (ε) of each solution is determined from the capacitance measurements.
-
The molar polarization (P) is then calculated using the Debye equation or a related method like the Guggenheim or Smith method.
-
By plotting the molar polarization against the mole fraction of the solute and extrapolating to infinite dilution, the dipole moment (μ) of the solute can be determined.
Visualizing the Concepts
The following diagrams illustrate the theoretical basis for the difference in dipole moments and the experimental workflow for their measurement.
Caption: Vector addition of C-Cl bond dipoles in cis and trans isomers.
Caption: Experimental workflow for dipole moment determination.
References
- 1. The dipole moment of trans 1 2-dichloroethane is less than the cis – isomer. Explain. [doubtnut.com]
- 2. organic chemistry - Which has greater dipole moment: cis-1,2-dichloroethylene or 1,1-dichloroethylene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. sfu.ca [sfu.ca]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
A Comparative Guide to the Heat of Hydrogenation in Alkene Isomers
For Researchers, Scientists, and Drug Development Professionals
The stability of alkene isomers is a critical factor in various chemical processes, including drug synthesis and catalysis. A key thermodynamic parameter for assessing this stability is the heat of hydrogenation (ΔH°hydrog), which is the enthalpy change that occurs when one mole of an unsaturated compound is hydrogenated to its corresponding saturated alkane.[1] This guide provides a comprehensive comparison of the heats of hydrogenation for various alkene isomers, supported by experimental data and detailed methodologies, to aid in the understanding and prediction of alkene reactivity and stability.
Understanding Heat of Hydrogenation and Alkene Stability
The catalytic hydrogenation of an alkene is an exothermic reaction, meaning it releases heat.[2] The magnitude of the heat of hydrogenation is inversely proportional to the stability of the alkene; a more stable alkene will release less heat upon hydrogenation.[1][3] This is because a more stable alkene is already at a lower potential energy state, so the energy difference between the alkene and the resulting alkane is smaller.[4]
Several structural factors influence the stability of an alkene and, consequently, its heat of hydrogenation:
-
Degree of Substitution: Alkene stability increases with the number of alkyl groups attached to the double-bonded carbons.[3] This is attributed to hyperconjugation, a stabilizing interaction between the C=C π orbital and adjacent C-H σ bonds.[5] Therefore, tetrasubstituted alkenes are generally the most stable and have the lowest heats of hydrogenation, followed by trisubstituted, disubstituted, and monosubstituted alkenes.[6]
-
Stereochemistry (Cis-Trans Isomerism): For disubstituted alkenes, trans isomers are generally more stable than their corresponding cis isomers.[3] This is due to steric strain in the cis isomer, where bulky alkyl groups on the same side of the double bond repel each other, increasing the molecule's potential energy.[5]
-
Steric Hindrance: Significant steric hindrance, such as that caused by bulky substituents like tert-butyl groups, can dramatically decrease alkene stability and thus increase the heat of hydrogenation.[6]
Comparative Data: Heats of Hydrogenation of Alkene Isomers
The following tables summarize the experimentally determined heats of hydrogenation for various C4, C5, and C6 alkene isomers. These values provide a quantitative basis for comparing the relative stabilities of these compounds.
Table 1: Heats of Hydrogenation for C4H8 Isomers
| Isomer | Structure | Degree of Substitution | Heat of Hydrogenation (kcal/mol) | Heat of Hydrogenation (kJ/mol) |
| 1-Butene | CH₂=CHCH₂CH₃ | Monosubstituted | -30.3 | -126.8 |
| cis-2-Butene | cis-CH₃CH=CHCH₃ | Disubstituted | -28.6 | -119.7 |
| trans-2-Butene | trans-CH₃CH=CHCH₃ | Disubstituted | -27.6 | -115.5 |
| Isobutylene (2-Methylpropene) | (CH₃)₂C=CH₂ | Disubstituted | -28.0 | -117.2 |
Data compiled from multiple sources.[3][5]
Table 2: Heats of Hydrogenation for C5H10 Isomers
| Isomer | Structure | Degree of Substitution | Heat of Hydrogenation (kcal/mol) | Heat of Hydrogenation (kJ/mol) |
| 1-Pentene | CH₂=CH(CH₂)₂CH₃ | Monosubstituted | -30.1 | -125.9 |
| cis-2-Pentene | cis-CH₃CH=CHCH₂CH₃ | Disubstituted | -28.6 | -119.7 |
| trans-2-Pentene | trans-CH₃CH=CHCH₂CH₃ | Disubstituted | -27.6 | -115.5 |
| 2-Methyl-1-butene | CH₂=C(CH₃)CH₂CH₃ | Disubstituted | -28.5 | -119.2 |
| 3-Methyl-1-butene | CH₂=CHCH(CH₃)₂ | Monosubstituted | -30.3 | -126.8 |
| 2-Methyl-2-butene | (CH₃)₂C=CHCH₃ | Trisubstituted | -26.9 | -112.5 |
Data compiled from multiple sources.[7][8]
Table 3: Heats of Hydrogenation for C6H12 Isomers
| Isomer | Structure | Degree of Substitution | Heat of Hydrogenation (kcal/mol) | Heat of Hydrogenation (kJ/mol) |
| 1-Hexene | CH₂=CH(CH₂)₃CH₃ | Monosubstituted | -29.7 | -124.3 |
| cis-2-Hexene | cis-CH₃CH=CH(CH₂)₂CH₃ | Disubstituted | -28.3 | -118.4 |
| trans-2-Hexene | trans-CH₃CH=CH(CH₂)₂CH₃ | Disubstituted | -27.3 | -114.2 |
| 2-Methyl-1-pentene | CH₂=C(CH₃)(CH₂)₂CH₃ | Disubstituted | -28.5 | -119.2 |
| 2-Methyl-2-pentene | (CH₃)₂C=CHCH₂CH₃ | Trisubstituted | -26.9 | -112.5 |
| 2,3-Dimethyl-2-butene | (CH₃)₂C=C(CH₃)₂ | Tetrasubstituted | -26.6 | -111.3 |
Data compiled from multiple sources.[8][9]
Experimental Protocol: Measuring Heat of Hydrogenation by Calorimetry
The heat of hydrogenation is typically measured using a calorimeter. The following protocol outlines the general steps for such an experiment.
Objective: To determine the heat of hydrogenation of an alkene by measuring the heat released during its catalytic hydrogenation.
Materials:
-
Alkene sample
-
Hydrogen gas (H₂)
-
Catalyst (e.g., Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C))
-
Solvent (e.g., ethanol (B145695) or acetic acid)
-
Calorimeter (e.g., a coffee-cup calorimeter for basic measurements or a more sophisticated reaction calorimeter for higher accuracy)
-
Temperature probe
-
Stirring mechanism (e.g., magnetic stir bar and stir plate)
-
Gas delivery system for hydrogen
Procedure:
-
Calorimeter Calibration:
-
Reaction Setup:
-
Accurately weigh a known amount of the alkene and the catalyst and place them in the calorimeter.
-
Add a measured volume of the solvent to the calorimeter.
-
Seal the calorimeter and allow the contents to reach thermal equilibrium, recording the initial temperature (T_initial).[10]
-
-
Hydrogenation Reaction:
-
Introduce a known amount of hydrogen gas into the calorimeter to initiate the hydrogenation reaction. The reaction is typically carried out at a constant pressure.
-
Continuously stir the mixture to ensure efficient reaction.[10]
-
Monitor and record the temperature of the solution at regular intervals until the temperature reaches a stable maximum (T_final), indicating the completion of the reaction.[11]
-
-
Data Analysis:
-
Calculate the temperature change (ΔT = T_final - T_initial).
-
Calculate the total heat released (q_total) during the reaction using the formula: q_total = (mass_solution × specific_heat_solution × ΔT) + (C_calorimeter × ΔT) where C_calorimeter is the heat capacity of the calorimeter.
-
Calculate the moles of the alkene used.
-
The heat of hydrogenation (ΔH°hydrog) is then calculated as: ΔH°hydrog = -q_total / moles_alkene
-
Safety Precautions:
-
Hydrogen gas is highly flammable and should be handled with extreme care in a well-ventilated area.
-
The catalysts can be pyrophoric and should be handled according to safety data sheets.
-
Wear appropriate personal protective equipment, including safety goggles and lab coats.
Logical Workflow: Alkene Stability and Heat of Hydrogenation
The following diagram illustrates the relationship between the structural features of an alkene, its thermodynamic stability, and the resulting heat of hydrogenation.
This guide provides a foundational understanding of the factors influencing the heat of hydrogenation of alkene isomers, supported by quantitative data and a detailed experimental outline. For professionals in research and drug development, a thorough grasp of these principles is essential for predicting reaction outcomes, designing synthetic pathways, and understanding the thermodynamic properties of molecules.
References
- 1. CALORIMETRY EXPERIMENT B [jan.ucc.nau.edu]
- 2. mt.com [mt.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. PS6-S13 [ursula.chem.yale.edu]
- 9. Hydrogenation of Alkenes [ursula.chem.yale.edu]
- 10. Lab Procedure [chem.fsu.edu]
- 11. ulm.edu [ulm.edu]
- 12. science.valenciacollege.edu [science.valenciacollege.edu]
A Comparative Study of cis-3-Octene Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of cis-3-octene in three fundamental organic reactions: ozonolysis, epoxidation, and catalytic hydrogenation. By examining available experimental data for this compound and its structural analogs, this document aims to offer insights into its reactivity profile compared to alternative alkenes, particularly its trans isomer.
Executive Summary
This compound, an eight-carbon alkene with a cis-configured double bond, exhibits distinct reactivity patterns influenced by the stereochemistry of its double bond. Generally, the cis configuration leads to a higher ground-state energy compared to its trans counterpart due to steric strain. This inherent instability often translates to a lower activation energy and, consequently, a faster reaction rate in many addition reactions. This guide summarizes the kinetic data for ozonolysis, epoxidation, and hydrogenation, provides detailed experimental protocols, and visualizes the reaction pathways and comparative workflows.
Comparative Kinetic Data
Quantitative kinetic data for this compound is not extensively available in the literature for all reaction types. Therefore, data from closely related analogs, such as cis-3-hexene (B1361246) and other octene isomers, are included to provide a comprehensive comparison.
| Reaction | Substrate | Rate Constant (k) | Activation Energy (Ea) | Temperature (K) | Conditions | Reference Moiety |
| Ozonolysis | cis-3-Hexene | 1.44 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ | Not Specified | 298 | Gas Phase | N/A |
| trans-3-Hexene (B77681) | 1.57 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ | Not Specified | 298 | Gas Phase | N/A | |
| Epoxidation | cis-Cyclooctene | 100-fold faster than TMC-anti catalyst | Not Specified | 298 | CH₃CN | TMC-syn catalyst[1] |
| 1-Octene (B94956) | Not Specified | Not Specified | Not Specified | Not Specified | N/A | |
| Hydrogenation | cis-4-Octene (B1353254) | Relative rate: 0.54 | Not Specified | Not Specified | Homogeneous (Wilkinson's catalyst) | 1-Octene[2][3] |
| trans-4-Octene | Relative rate: 0.17 | Not Specified | Not Specified | Homogeneous (Wilkinson's catalyst) | 1-Octene[2][3] |
Note: The provided data for ozonolysis of hexene isomers suggests similar reactivity, while hydrogenation data for octene isomers clearly indicates a significantly faster rate for the cis isomer.
Reaction Kinetics and Mechanisms
Ozonolysis
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The reaction proceeds through the formation of a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. Subsequent work-up determines the final products, which can be aldehydes, ketones, or carboxylic acids.
General Reactivity Trend: More electron-rich alkenes, such as more substituted alkenes, tend to react faster with ozone.[4] While direct comparative kinetic data for the ozonolysis of cis- and trans-3-octene (B84167) is scarce, studies on analogous compounds like cis- and trans-3-hexene show similar rate constants in the gas phase.[5] However, in solution, the stereochemistry can influence the stability of the intermediate ozonides, potentially affecting the overall reaction rate. Evidence suggests that the molozonide of cis-alkenes decomposes at a lower temperature than that of trans-alkenes.[4]
Epoxidation
Epoxidation involves the addition of an oxygen atom across the double bond of an alkene to form an epoxide. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation. The reaction is concerted and stereospecific, meaning a cis-alkene will yield a cis-epoxide.[6]
General Reactivity Trend: The rate of epoxidation is influenced by the nucleophilicity of the alkene; more electron-rich double bonds react faster.[7] Computational studies have shown that cis-cyclooctene is more stable than its trans isomer, which is an exception for cycloalkenes, but for acyclic alkenes like 3-octene, the cis isomer is generally less stable.[8] This higher ground-state energy of this compound should lead to a lower activation energy and thus a faster epoxidation rate compared to trans-3-octene. One study on the epoxidation of various olefins with an iron-based catalyst showed that cis-cyclooctene is epoxidized 100-fold slower by the TMC-anti isomer of the catalyst compared to the TMC-syn isomer, while 1-octene was also successfully epoxidized.[1]
Catalytic Hydrogenation
Catalytic hydrogenation is the addition of hydrogen across a double bond, typically in the presence of a metal catalyst (e.g., Pd, Pt, Ni), to form an alkane. The reaction generally occurs with syn-addition, where both hydrogen atoms add to the same face of the double bond.[9]
General Reactivity Trend: The rate of catalytic hydrogenation is sensitive to steric hindrance around the double bond. Cis-alkenes, being generally less sterically hindered on one face of the double bond, tend to adsorb more readily onto the catalyst surface and react faster than the corresponding trans-isomers.[10] Experimental data for the homogeneous hydrogenation of octene isomers using Wilkinson's catalyst shows that cis-4-octene reacts significantly faster than trans-4-octene.[2][3] This trend is expected to hold for this compound as well.
Experimental Protocols
Ozonolysis of an Alkene (General Procedure)[11][12]
-
Preparation: Dissolve the alkene (e.g., 1-octene, ~0.03 mol) in a suitable solvent (e.g., glacial acetic acid, 100 mL) in a Dreschel bottle.[11] Alternatively, a 2:1 mixture of methylene (B1212753) chloride and methanol (B129727) can be used.[12]
-
Cooling: Immerse the reaction vessel in a cooling bath (e.g., ice/water or dry ice/acetone to -78 °C).[11][12]
-
Ozonolysis: Pass a stream of ozone-enriched oxygen through the solution. The reaction is monitored for the appearance of a persistent blue color, indicating the consumption of the alkene.[11][12]
-
Purging: After the reaction is complete, purge the system with oxygen or nitrogen to remove excess ozone.[13]
-
Work-up:
-
Reductive Work-up: Add a reducing agent such as zinc dust and acetic acid or dimethyl sulfide (B99878) to the reaction mixture to decompose the ozonide, yielding aldehydes and ketones.[4][13]
-
Oxidative Work-up: Treat the ozonide with an oxidizing agent like hydrogen peroxide to produce carboxylic acids and ketones.[4]
-
-
Isolation and Purification: The products are typically isolated by extraction and purified by distillation or chromatography.
Epoxidation of an Alkene with m-CPBA (General Procedure)[14][15]
-
Preparation: Dissolve the alkene (e.g., this compound) in an inert solvent such as dichloromethane (B109758) or chloroform (B151607) in a round-bottom flask.
-
Reagent Addition: Add a solution of m-CPBA (typically 1.1 to 1.5 equivalents) in the same solvent to the alkene solution, often dropwise at 0 °C to control the reaction temperature.
-
Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene.
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium sulfite (B76179) solution) to destroy excess peroxy acid. Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude epoxide can be purified by flash chromatography if necessary.
Catalytic Hydrogenation of an Alkene (General Procedure)[16][17]
-
Preparation: In a suitable reaction vessel (e.g., a round-bottom flask or a Parr hydrogenation apparatus), dissolve the alkene (e.g., this compound) in a solvent such as ethanol, ethyl acetate, or methanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C).
-
Hydrogenation: The reaction mixture is then placed under an atmosphere of hydrogen gas. This can be achieved using a hydrogen-filled balloon for reactions at atmospheric pressure or in a pressurized hydrogenation apparatus for higher pressures.
-
Reaction: The mixture is stirred vigorously to ensure good mixing of the substrate, catalyst, and hydrogen. The reaction progress can be monitored by the uptake of hydrogen or by analytical techniques like GC or NMR.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
Isolation: The filtrate is concentrated under reduced pressure to afford the crude alkane product, which can be further purified if needed.
Conclusion
The stereochemistry of this compound plays a crucial role in determining its reaction kinetics. Its higher ground-state energy compared to trans-3-octene generally leads to faster reaction rates in epoxidation and catalytic hydrogenation due to a lower activation energy barrier. In ozonolysis, the kinetic differences appear to be less pronounced, although the stability of intermediates can be affected by the stereoisomerism. The provided experimental protocols offer standardized methods for conducting these reactions, allowing for consistent and comparable kinetic studies. For drug development and other applications where precise control of reactivity is essential, understanding these kinetic differences is paramount for optimizing reaction conditions and achieving desired product outcomes.
References
- 1. A tale of two topological isomers: Uptuning [FeIV(O)(Me4cyclam)]2+ for olefin epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. krollgroup.mit.edu [krollgroup.mit.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ch 6: Alkene + peracid [chem.ucalgary.ca]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic chemistry - Rate of hydrogenation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. google.com [google.com]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. ch.ic.ac.uk [ch.ic.ac.uk]
Confirming the Stereochemistry of Synthesized cis-3-Octene: A Comparative Guide
For researchers engaged in organic synthesis and drug development, the precise confirmation of stereochemistry is a critical step in ensuring the desired biological activity and safety profile of a molecule. This guide provides a comprehensive comparison of spectroscopic and chemical methods for unequivocally determining the stereochemistry of synthesized cis-3-octene, a common structural motif in various organic compounds.
Spectroscopic Methods: A Non-destructive Approach
Spectroscopic techniques offer a rapid and non-destructive means of differentiating between cis and trans isomers. The distinct spatial arrangement of substituents around the double bond in cis- and trans-3-octene (B84167) gives rise to unique spectral signatures in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: Proton NMR is a powerful tool for distinguishing between cis and trans isomers based on the coupling constants (J-values) between the vinylic protons. The dihedral angle between these protons is approximately 0° in the cis isomer and 180° in the trans isomer, leading to a significant difference in their coupling constants.[1][2]
-
This compound: The vicinal coupling constant (³JH,H) for the vinylic protons is typically in the range of 6-12 Hz.[3]
-
trans-3-Octene: The vicinal coupling constant (³JH,H) for the vinylic protons is significantly larger, generally falling between 12-18 Hz.[3]
¹³C NMR Spectroscopy: The chemical shifts of the allylic carbons in the ¹³C NMR spectrum are also diagnostic. Due to steric compression (γ-gauche effect), the allylic carbons in the cis isomer are shielded and appear at a lower chemical shift (upfield) compared to the trans isomer.[4]
| Spectroscopic Data | This compound | trans-3-Octene |
| ¹H NMR | ||
| Vinylic Protons (δ) | ~5.35 - 5.32 ppm[5] | ~5.40 ppm |
| Vinylic Coupling Constant (³JH,H) | ~10.8 Hz | ~15.0 Hz |
| ¹³C NMR | ||
| Vinylic Carbons (δ) | ~128 - 130 ppm | ~129 - 131 ppm |
| Allylic Carbons (δ) | ~20.6, 27.2 ppm | ~25.8, 32.5 ppm |
Infrared (IR) Spectroscopy
The out-of-plane C-H bending vibrations are particularly useful for distinguishing between cis and trans isomers in IR spectroscopy.[6][7][8][9]
-
This compound: Exhibits a characteristic C-H out-of-plane bending absorption band around 675-730 cm⁻¹.[10]
-
trans-3-Octene: Shows a strong and distinct C-H out-of-plane bending absorption band in the region of 960-970 cm⁻¹.[6][7]
| Spectroscopic Data | This compound | trans-3-Octene |
| IR Spectroscopy | ||
| C-H out-of-plane bend | ~725 cm⁻¹ | ~965 cm⁻¹ |
| C=C stretch | ~1655 cm⁻¹ | ~1670 cm⁻¹ |
Chemical Methods: Derivatization and Analysis
Chemical methods involve the conversion of the alkene into a new compound with a predictable stereochemical outcome, which can then be analyzed to deduce the stereochemistry of the starting material.
Ozonolysis
Ozonolysis is a classic method for cleaving the double bond of an alkene. Reductive workup of the resulting ozonide yields two aldehyde fragments. In the case of 3-octene, both cis and trans isomers will produce propanal and pentanal. While this method confirms the position of the double bond, it does not directly differentiate between the stereoisomers. However, it can be a useful confirmatory step in a broader analytical workflow.
Stereospecific Epoxidation
Epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a stereospecific reaction. This means that a cis-alkene will yield a cis-epoxide, and a trans-alkene will give a trans-epoxide.[11] The resulting epoxides can then be readily distinguished by NMR spectroscopy. The protons on the epoxide ring of cis-3,4-epoxyoctane will have a different chemical shift and coupling constant compared to the trans isomer.
| Chemical Method | Expected Product from this compound | Analytical Technique |
| Ozonolysis (Reductive Workup) | Propanal and Pentanal | GC-MS, ¹H NMR |
| Stereospecific Epoxidation | cis-3,4-Epoxyoctane | ¹H NMR, ¹³C NMR |
Gas Chromatography (GC)
Gas chromatography can be an effective method for separating cis and trans isomers. Due to their different shapes and boiling points, the two isomers will have different retention times on a GC column. Typically, the trans isomer, being more linear, has a slightly higher boiling point and may have a longer retention time on non-polar columns. However, the elution order can be dependent on the column's stationary phase.[12][13]
| Analytical Method | This compound | trans-3-Octene |
| Gas Chromatography | ||
| Retention Time | Typically elutes slightly earlier on non-polar columns | Typically elutes slightly later on non-polar columns |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized 3-octene in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Integrate the signals and determine the coupling constants for the vinylic protons. A coupling constant of ~10-11 Hz is indicative of the cis isomer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Identify the chemical shifts of the allylic carbons. Chemical shifts around 20-27 ppm are characteristic of the cis isomer.
Protocol 2: Ozonolysis with Reductive Workup
-
Reaction Setup: Dissolve the synthesized 3-octene (1 mmol) in dichloromethane (B109758) (10 mL) and cool the solution to -78 °C.
-
Ozonolysis: Bubble ozone gas through the solution until a blue color persists.
-
Reductive Workup: Add dimethyl sulfide (B99878) (1.5 mmol) and allow the reaction to warm to room temperature.
-
Analysis: Analyze the resulting mixture by GC-MS to identify the presence of propanal and pentanal.
Protocol 3: Stereospecific Epoxidation
-
Reaction Setup: Dissolve the synthesized 3-octene (1 mmol) in dichloromethane (10 mL).
-
Epoxidation: Add m-CPBA (1.1 mmol) portion-wise at 0 °C.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer, and remove the solvent.
-
Analysis: Analyze the crude product by ¹H NMR to confirm the formation of the cis-epoxide.
Visualizing the Workflow
Caption: Workflow for confirming the stereochemistry of this compound.
Caption: Comparison of key spectroscopic features for cis vs. trans isomers.
By employing a combination of these spectroscopic and chemical methods, researchers can confidently and accurately confirm the stereochemistry of their synthesized this compound, ensuring the integrity of their research and the desired properties of their final products.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. This compound(14850-22-7) 1H NMR spectrum [chemicalbook.com]
- 6. IR spectrum: Alkenes [quimicaorganica.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. vurup.sk [vurup.sk]
Safety Operating Guide
Proper Disposal of cis-3-Octene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of cis-3-Octene, ensuring compliance and safety in research and development environments. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to mitigate risks and ensure environmental responsibility.
This compound is a highly flammable liquid and vapor that may be fatal if swallowed and enters airways.[1] Proper disposal is not merely a regulatory requirement but a critical component of laboratory safety. This guide outlines the necessary steps for the safe handling and disposal of this compound.
Hazard Profile and Regulatory Overview
Before disposal, it is crucial to understand the hazard profile of this compound. This information dictates the handling precautions and disposal route.
| Hazard Classification | GHS Code | Description |
| Flammable liquids | H225 | Highly flammable liquid and vapor.[1][2] |
| Aspiration hazard | H304 | May be fatal if swallowed and enters airways.[1] |
Due to its flammability, this compound is classified as a hazardous waste. Waste generators are legally obligated to manage its disposal in accordance with local, regional, and national regulations.[3] In the United States, this falls under the regulations of the Environmental Protection Agency (EPA).
Step-by-Step Disposal Protocol
The following protocol provides a general framework for the disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Wear protective gloves.
-
Skin Protection: A lab coat or chemical-resistant apron is required.
2. Waste Collection:
-
Container: Use a designated, properly labeled, and chemically compatible waste container. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Flammable Liquid").
-
Segregation: Do not mix this compound with other incompatible waste streams.
3. Storage of Waste:
-
Store the waste container in a well-ventilated, cool, and designated hazardous waste accumulation area.[1]
-
Keep the container away from sources of ignition such as heat, sparks, and open flames.[1]
-
Ensure the container is tightly closed to prevent the release of flammable vapors.[1]
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste, including its name, quantity, and hazard characteristics.
-
Follow their specific procedures for waste pickup and documentation.
5. Emergency Procedures:
-
Spills: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert, non-combustible material such as sand or earth. Do not use combustible materials like sawdust. Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Fire: In case of a fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1] Do not use a direct stream of water, as it may spread the fire.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. It is not a substitute for professional safety advice and compliance with institutional and regulatory requirements. Always consult the Safety Data Sheet (SDS) for this compound and your institution's EHS department before handling and disposing of this chemical.
References
Personal protective equipment for handling cis-3-Octene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of cis-3-Octene. It includes detailed operational and disposal plans to ensure the safety of laboratory personnel and compliance with safety regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and vapor that can be fatal if swallowed and enters the airways.[1][2] Adherence to strict safety protocols and the use of appropriate personal protective equipment are crucial to minimize risks.
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield | Protects against splashes and vapors. |
| Hand Protection | Nitrile or Neoprene gloves | Provides protection against skin contact. It is advised to test gloves for chemical resistance before use. |
| Body Protection | Flame-retardant lab coat | Protects against splashes and potential flash fires. |
| Respiratory Protection | Half or full-facepiece respirator with Organic Vapor (OV) cartridges | Required when working outside of a fume hood or in poorly ventilated areas to protect against inhalation of harmful vapors.[3] |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value |
| CAS Number | 14850-22-7 |
| Molecular Formula | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol [4] |
| Appearance | Colorless liquid |
| Boiling Point | 122-123 °C |
| Melting Point | -113 °C |
| Flash Point | 17 °C (53.6 °F) |
| Density | 0.721 g/mL at 25 °C |
Standard Operating Procedures for Handling
A systematic approach to handling this compound is critical for laboratory safety.
Workflow for Handling this compound:
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Gather all necessary PPE and ensure it is in good condition.
-
Locate the nearest eyewash station and safety shower.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
-
Store in a designated flammable liquids cabinet.[7]
-
Emergency Procedures: Spill and Disposal Plans
Immediate and appropriate response to a spill is critical to prevent injury and property damage.
Spill Cleanup Protocol:
-
Evacuate and Alert:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the lab and call for emergency assistance.
-
-
Control Ignition Sources:
-
Extinguish all nearby flames and turn off any spark-producing equipment.
-
-
Contain and Absorb:
-
Cleanup and Decontamination:
Waste Disposal Protocol:
-
Collection:
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area, away from ignition sources.
-
-
Disposal:
Logical Relationship for Spill Response:
Caption: Decision-making workflow for responding to a this compound spill.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. ehs.utk.edu [ehs.utk.edu]
- 3. toolup.com [toolup.com]
- 4. triumvirate.com [triumvirate.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. westlab.com [westlab.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 9. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
